cyanovirin N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
184539-38-6 |
|---|---|
Molecular Formula |
C9H18N2O |
Synonyms |
cyanovirin N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Antiviral Mechanism of Cyanovirin-N
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyanovirin-N (CV-N) is a potent antiviral protein originating from the cyanobacterium Nostoc ellipsosporum.[1] This 11-kDa protein demonstrates broad-spectrum activity against a range of enveloped viruses, most notably the Human Immunodeficiency Virus (HIV).[2][3] Its mechanism of action is centered on its ability to bind with high affinity to specific viral surface envelope glycoproteins, thereby neutralizing the virus and preventing its entry into host cells.[4] The unique carbohydrate-binding properties and robust stability of CV-N make it a compelling candidate for development as a topical microbicide and a broad-spectrum antiviral therapeutic.[2] This guide provides a detailed overview of the core antiviral mechanism of CV-N, quantitative data on its activity, and the experimental protocols used for its characterization.
Core Antiviral Mechanism of Action
The primary antiviral action of Cyanovirin-N is the inhibition of viral entry into host cells. This is achieved through a specific and high-affinity interaction with the heavily glycosylated envelope proteins on the surface of many viruses.[4]
Molecular Target: High-Mannose Oligosaccharides
CV-N functions as a lectin, a type of protein that binds to carbohydrates. Its specific targets are N-linked high-mannose oligosaccharides, particularly oligomannose-8 (Man-8) and oligomannose-9 (Man-9), which are present on viral envelope glycoproteins such as HIV's gp120 and the Spike protein of SARS-CoV-2.[5][6][7] The binding affinity of CV-N for Man-8 is remarkably strong, with a dissociation constant (Kd) in the micromolar range, which is several hundredfold greater than typical lectin-oligosaccharide interactions.[5] The removal of these high-mannose glycans from the viral glycoprotein completely abrogates CV-N binding, confirming their critical role.[5]
Inhibition of Viral Entry and Fusion
By binding to these high-mannose glycans, CV-N physically obstructs the viral entry process through several key mechanisms:
-
Blocking Receptor Binding: CV-N binding to the viral glycoprotein can prevent its initial attachment to host cell receptors, such as the CD4 receptor in the case of HIV.[8][9][10]
-
Inhibiting Co-receptor Interaction: Following initial receptor binding, many viruses require interaction with a co-receptor for entry. CV-N has been shown to block the interaction of HIV gp120 with the CXCR4 and CCR5 co-receptors.[8][9][10]
-
Preventing Membrane Fusion: The conformational changes in the viral envelope glycoproteins that are necessary for the fusion of the viral and cellular membranes are inhibited by CV-N binding.[2][3][9]
-
Dissociation of Viral Glycoprotein: In some instances, CV-N can induce the dissociation of the viral envelope glycoprotein from the surface of the target cell.[8][11]
The culmination of these actions is the potent, irreversible inactivation of the virus, preventing it from successfully infecting host cells.
Structural Basis of Interaction
CV-N is a single-chain protein with a unique fold characterized by internal twofold pseudosymmetry, forming two distinct carbohydrate-binding domains (Domain A and Domain B).[1][12] Each domain possesses a binding site for high-mannose oligosaccharides, albeit with different affinities.[13] This dual-domain structure allows for multivalent binding to the multiple glycan sites on a single viral glycoprotein, contributing to the high avidity of the interaction.[11]
Visualizing the Mechanism and Workflows
Signaling Pathways and Logical Relationships
Quantitative Data on Antiviral Activity
The antiviral potency of Cyanovirin-N has been quantified against a variety of viruses and in terms of its binding affinity for specific viral glycoproteins and oligosaccharides.
Inhibitory Concentrations (IC50)
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, viral infection.
| Virus | Strain/Variant | IC50 (nM) | Reference(s) |
| HIV-1 | IIIB | 0.1 - 160 | [11] |
| BaL | 8 | [14] | |
| JRFL | 25 | [14] | |
| SARS-CoV-2 | Various Isolates | ~0.7 - 90 | |
| Herpes Simplex Virus-1 (HSV-1) | 28.14 ± 2.72 | [9] | |
| Ebola Virus (EboZV) | Zaire | 40 - 60 (GP-pseudotyped) | [15] |
| Marburg Virus | 6 - 25 (GP-pseudotyped) | [15] | |
| Influenza A & B | Various Strains | 0.004 - 0.04 µg/ml | [6] |
Binding Affinities (Kd)
The dissociation constant (Kd) is a measure of the binding affinity between two molecules. A lower Kd value indicates a stronger binding affinity.
| Binding Partner 1 | Binding Partner 2 | Kd | Method | Reference(s) |
| Cyanovirin-N | SARS-CoV-2 Spike Glycoprotein | As low as 15 nM | ||
| Cyanovirin-N | HIV-1 gp120 | 250 nM | SPR | [8] |
| Cyanovirin-N | Influenza Hemagglutinin (HA) | 5.7 nM | SPR | [8] |
| Cyanovirin-N | Ebola GP1,2 | 34 nM | SPR | [8] |
| Cyanovirin-N | Oligomannose-8 (Man-8) | 0.488 µM | ITC | [5] |
| Cyanovirin-N | Manα(1-2)Man moieties | ~140 nM (high affinity site) | [16] | |
| Cyanovirin-N | N-acetylmannosamine (ManNAc) | 1.4 µM | [16] |
Experimental Protocols
The characterization of Cyanovirin-N's antiviral activity relies on a suite of biophysical and virological assays. Detailed methodologies for key experiments are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding
This assay quantifies the binding of CV-N to a viral glycoprotein immobilized on a microplate.
Methodology:
-
Coating: Coat 96-well microtiter plates with the viral glycoprotein (e.g., 100 ng/well of gp120) in a suitable buffer and incubate overnight at 4°C.[13][17]
-
Blocking: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween 20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[8]
-
CV-N Incubation: Add serial dilutions of Cyanovirin-N to the wells and incubate for 1 hour at 37°C.[13]
-
Washing: Wash the plates multiple times to remove unbound CV-N.[13]
-
Primary Antibody: Add a primary antibody specific to CV-N (e.g., rabbit anti-CV-N polyclonal antibody) and incubate for 1 hour.[13]
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour.[8]
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Methodology:
-
Ligand Immobilization: Covalently immobilize the viral glycoprotein (ligand) onto a sensor chip surface.[18]
-
Analyte Preparation: Prepare a series of concentrations of Cyanovirin-N (analyte) in a suitable running buffer.[8]
-
Association: Inject the CV-N solution over the sensor surface at a constant flow rate and monitor the change in the SPR signal as CV-N binds to the immobilized glycoprotein.[19]
-
Dissociation: Switch back to the running buffer to monitor the dissociation of the CV-N from the glycoprotein.[19]
-
Regeneration: Inject a regeneration solution to remove any remaining bound CV-N from the sensor surface, preparing it for the next cycle.[20]
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[20]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Prepare solutions of the viral glycoprotein or oligosaccharide and Cyanovirin-N in the same, extensively dialyzed buffer to minimize heats of dilution.[21]
-
Loading: Load the glycoprotein/oligosaccharide solution into the sample cell of the calorimeter and the CV-N solution into the injection syringe.[6]
-
Titration: Perform a series of small, sequential injections of the CV-N solution into the sample cell while stirring.
-
Heat Measurement: The instrument measures the heat change associated with each injection.[6]
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[22]
HIV Pseudovirus Neutralization Assay
This assay measures the ability of CV-N to inhibit the entry of HIV pseudoviruses into target cells.
Methodology:
-
Virus Preparation: Generate HIV pseudoviruses that express the envelope glycoprotein of interest and contain a reporter gene (e.g., luciferase).[5]
-
Incubation: Incubate a fixed amount of the pseudovirus with serial dilutions of Cyanovirin-N for 1 hour at 37°C.[2]
-
Infection: Add the virus-CV-N mixture to target cells (e.g., TZM-bl cells) that express the appropriate receptors (CD4, CXCR4/CCR5).[2]
-
Incubation: Incubate the cells for 48-72 hours to allow for viral entry and reporter gene expression.[5]
-
Lysis and Detection: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).[2]
-
Data Analysis: Calculate the percentage of neutralization for each CV-N concentration relative to control wells with virus but no CV-N. Determine the IC50 value from the dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This assay assesses the ability of CV-N to protect cells from the virus-induced cell death (cytopathic effect).
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.[23]
-
Compound and Virus Addition: Pre-treat the cells with serial dilutions of CV-N for a short period before adding a standardized amount of infectious virus.[24]
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-5 days).[23]
-
CPE Assessment: Quantify cell viability using a suitable method. This can be done by microscopic examination or, more quantitatively, by using a cell viability reagent such as neutral red or a luminescent ATP assay (e.g., CellTiter-Glo).[12][23][25]
-
Data Analysis: Calculate the percentage of CPE inhibition for each CV-N concentration and determine the EC50 (50% effective concentration) from the dose-response curve. The 50% cytotoxic concentration (CC50) should also be determined in parallel on uninfected cells to assess the selectivity index (SI = CC50/EC50).[26]
Conclusion
Cyanovirin-N's mechanism of antiviral action is well-defined, involving high-affinity binding to high-mannose oligosaccharides on viral envelope glycoproteins, leading to the potent inhibition of viral entry. Its broad-spectrum activity and robust nature underscore its potential as a valuable tool in the development of novel antiviral therapeutics and prophylactics. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of this remarkable protein.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. Designed oligomers of cyanovirin-N show enhanced HIV neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Cyanovirin-N Binds Viral Envelope Proteins at the Low-Affinity Carbohydrate Binding Site without Direct Virus Neutralization Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.sg]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cyanovirin-N Binding to N-Acetyl-d-glucosamine Requires Carbohydrate-Binding Sites on Two Different Protomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. zaguan.unizar.es [zaguan.unizar.es]
- 23. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. pblassaysci.com [pblassaysci.com]
- 26. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
An In-depth Technical Guide to the Interaction of Cyanovirin-N with High-Mannose Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding interaction between Cyanovirin-N (CV-N), a potent antiviral protein, and high-mannose oligosaccharides, a key feature of the glycosylation of many viral envelope proteins. This interaction is central to the broad-spectrum antiviral activity of CV-N, particularly its well-documented inhibition of Human Immunodeficiency Virus (HIV).
Core Interaction and Antiviral Mechanism
Cyanovirin-N, originally isolated from the cyanobacterium Nostoc ellipsosporum, is an 11-kDa protein that exhibits potent virucidal activity against a range of enveloped viruses, including HIV, influenza, and Ebola.[1][2] The primary mechanism of this antiviral action is the high-affinity binding of CV-N to the high-mannose oligosaccharides present on the viral surface glycoproteins, such as the gp120 of HIV.[3][4]
This binding event sterically hinders the interaction of the viral glycoproteins with their host cell receptors (e.g., CD4 on T-cells for HIV), thereby preventing viral entry and subsequent infection.[5] CV-N possesses two carbohydrate-binding sites with differing affinities, allowing for multivalent interactions with the densely packed glycans on the viral surface, leading to a strong avidity effect.[6] The specificity of CV-N is primarily for the terminal α(1→2)-linked mannose residues found on the D1 and D3 arms of high-mannose glycans, particularly Man-8 and Man-9 structures.[4][7]
Quantitative Binding Data
The affinity of Cyanovirin-N for various high-mannose oligosaccharides and glycoproteins has been quantified using several biophysical techniques. The equilibrium dissociation constant (Kd) is a key parameter for characterizing the strength of this interaction, with lower values indicating higher affinity.
| Ligand | Technique | Dissociation Constant (Kd) | Stoichiometry (N) | Reference |
| Man-8 Oligosaccharide | ITC | 0.488 µM | - | [4] |
| RNase B (contains high-mannose) | ITC | 0.602 µM | - | [4] |
| Manα(1→2)Man (Dimannose) | NMR | 0.14 µM (Domain B) | - | [7] |
| Manα(1→2)Manα(1→2)Man (Trimannose) | NMR | 0.15 µM (Domain A) | - | [7] |
| Manα(1→2)Manα(1→2)Man (Trimannose) | NMR | 2.7 µM (Domain B) | - | [7] |
| HIV-1 gp120 | SPR | 49 nM | - | [8] |
| Influenza Hemagglutinin (HA) | SPR | 2.7 nM - 5.7 nM | - | [8] |
| Ebola Glycoprotein (GP1,2) | SPR | 26 nM - 72 nM | - | [8] |
| SARS-CoV-2 Spike Protein | ITC | as low as 15 nM | 2 CV-N : 1 Spike | [9] |
Visualizing the Mechanism and Workflows
To better understand the molecular interactions and experimental approaches, the following diagrams illustrate the key processes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction between Cyanovirin-N and high-mannose oligosaccharides.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified Cyanovirin-N (recombinantly expressed and dialyzed extensively against the final buffer).
-
High-mannose oligosaccharide (e.g., Man-8, Man-9) or glycoprotein (e.g., RNase B, gp120).
-
ITC instrument (e.g., MicroCal ITC200).
-
Degassed binding buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4). The buffer for the protein and the ligand must be identical.
Procedure:
-
Sample Preparation:
-
Prepare a solution of CV-N at a concentration of 10-50 µM in the binding buffer.
-
Prepare a solution of the high-mannose ligand at a concentration 10-20 times that of the CV-N solution in the identical binding buffer.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Equilibrate the instrument with the binding buffer.
-
-
Titration:
-
Load the CV-N solution into the sample cell (typically ~200 µL).
-
Load the ligand solution into the injection syringe (typically ~40 µL).
-
Perform an initial injection of ~0.4 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform a series of 19-20 injections of ~2 µL each, with a spacing of 150-180 seconds between injections to allow for a return to baseline.
-
-
Data Analysis:
-
Integrate the peaks of the raw titration data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., Origin) to determine Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (kon and koff) and the equilibrium dissociation constant (Kd).
Materials:
-
Purified Cyanovirin-N.
-
Biotinylated high-mannose oligosaccharide or glycoprotein ligand.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling, or a streptavidin-coated chip for biotinylated ligands).
-
Running buffer (e.g., HBS-EP: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Immobilization reagents (for amine coupling: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl).
Procedure:
-
Ligand Immobilization:
-
Amine Coupling: Activate the carboxymethylated dextran surface of the CM5 chip with a 1:1 mixture of NHS and EDC. Inject the CV-N solution (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 1000-2000 Resonance Units, RU). Deactivate the remaining active esters with an injection of ethanolamine-HCl.
-
Streptavidin-Biotin Capture: Inject the biotinylated ligand over the streptavidin-coated sensor surface to achieve a stable baseline.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the high-mannose oligosaccharide (analyte) in the running buffer, typically spanning a concentration range from 0.1 to 10 times the expected Kd.
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 300-600 seconds).
-
Include a zero-concentration (buffer only) injection for double referencing.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized ligand) and the buffer-only injection to correct for bulk refractive index changes and instrument drift.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd = koff/kon).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the binding interface at atomic resolution by monitoring changes in the chemical shifts of protein or ligand nuclei upon complex formation.
Materials:
-
15N-labeled Cyanovirin-N (for protein-observed experiments).
-
High-mannose oligosaccharide.
-
NMR spectrometer equipped with a cryoprobe.
-
NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, in 90% H2O/10% D2O, pH 6.0).
Procedure (1H-15N HSQC Titration):
-
Sample Preparation:
-
Prepare a sample of uniformly 15N-labeled CV-N at a concentration of 100-200 µM in the NMR buffer.
-
Prepare a concentrated stock solution (e.g., 10-50 mM) of the high-mannose oligosaccharide in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled CV-N alone.
-
Perform a titration by adding small aliquots of the concentrated ligand stock solution to the protein sample.
-
Acquire a 1H-15N HSQC spectrum after each addition, ensuring thorough mixing. The molar ratios of ligand to protein might range from 0.25:1 to >10:1.
-
-
Data Analysis:
-
Process and overlay the series of HSQC spectra.
-
Identify the amide cross-peaks that show significant chemical shift perturbations (CSPs) upon ligand binding. These residues are likely part of or near the binding site.
-
Calculate the weighted average chemical shift difference for each perturbed residue at each titration point.
-
Plot the chemical shift changes as a function of the ligand concentration and fit the data to a binding isotherm to determine the Kd. The binding can be in the fast, intermediate, or slow exchange regime on the NMR timescale, which will affect the appearance of the spectra and the data analysis approach.[10]
-
References
- 1. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. chem.uci.edu [chem.uci.edu]
- 5. nicoyalife.com [nicoyalife.com]
- 6. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lectin-carbohydrate interactions: different folds, common recognition principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lectin-based binding assays - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fluorinated Carbohydrates as Lectin Ligands: Dissecting Glycan-Cyanovirin Interactions by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Interaction of Cyanovirin-N with Viral Envelope Glycoproteins
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyanovirin-N (CV-N) is a potent antiviral protein originally isolated from the cyanobacterium Nostoc ellipsosporum.[1][2][3] This 11-kDa lectin demonstrates broad-spectrum activity against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Influenza, Ebola, and SARS-CoV-2.[2][4][5][6][7] Its mechanism of action is centered on its ability to bind with high affinity to specific high-mannose oligosaccharides present on viral envelope glycoproteins.[2][8] By targeting these conserved glycan structures, CV-N effectively neutralizes viruses by inhibiting their entry into host cells. This document provides a comprehensive technical overview of the CV-N interaction with viral glycoproteins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.
Introduction to Cyanovirin-N
Cyanovirin-N is a unique protein characterized by a sequence of 101 amino acids and a structure containing two homologous domains (A and B), each possessing a carbohydrate-binding site.[5][9] The protein can exist as a monomer with two binding sites or as a domain-swapped dimer with four binding sites, a feature crucial for its multivalent interactions and potent antiviral activity.[5][8] CV-N is exceptionally stable, resisting degradation by heat, denaturants, and organic solvents, which enhances its potential as a therapeutic agent, particularly as a topical microbicide.[1][3][10]
Mechanism of Action: A Glycan-Centric Approach
The antiviral function of CV-N is mediated through high-affinity interactions with the glycan shield of viral envelope proteins.[8] This interaction is highly specific, primarily targeting high-mannose oligosaccharides, such as Manα(1→2)Man disaccharides and specifically the Man₈GlcNAc₂ (D1D3 isomer) and Man₉GlcNAc₂ structures.[11][12] By binding to these glycans, CV-N physically obstructs the viral glycoproteins from engaging with their host cell receptors, thereby preventing viral attachment and fusion.
Interaction with HIV Envelope Glycoproteins (gp120 and gp41)
CV-N's anti-HIV activity is its most extensively studied characteristic. It potently neutralizes a wide array of HIV-1, HIV-2, and SIV strains.[1][3][13]
-
Binding Target: The primary targets on the HIV envelope are the heavily glycosylated surface protein gp120 and, to a lesser extent, the transmembrane protein gp41.[2][4][14][15]
-
Binding Specificity: CV-N binds with nanomolar affinity to the high-mannose glycans on gp120.[11] This interaction partially overlaps with the binding site of the broadly neutralizing antibody 2G12, which also recognizes a glycan-dependent epitope.[1][13][14]
-
Inhibition of Entry: By binding to gp120, CV-N impairs the glycoprotein's ability to engage with the primary cellular receptor, CD4.[13][16] It blocks both CD4-dependent and -independent binding of gp120 to target cells and inhibits the conformational changes required for subsequent interaction with co-receptors like CXCR4 or CCR5.[1][17][18] This ultimately prevents the fusion of the viral and cellular membranes, aborting the infection at its earliest stage.[16][18]
Interaction with Influenza Virus Hemagglutinin (HA)
CV-N shows potent activity against a wide variety of influenza A and B virus strains, including those resistant to neuraminidase inhibitors.[4][19]
-
Binding Target: The molecular target for CV-N on the influenza virus is the hemagglutinin (HA) glycoprotein.[4][19]
-
Mechanism: CV-N binds to high-mannose oligosaccharides on the HA1 subunit of the hemagglutinin protein.[20] This interaction prevents the virus from binding to sialic acid receptors on the surface of host cells, thus blocking viral entry. The sensitivity of influenza strains to CV-N is directly correlated with the presence of specific glycosylation sites on their HA proteins.[20]
Interaction with Other Viral Glycoproteins
The broad applicability of CV-N is demonstrated by its activity against other significant enveloped viruses.
-
Ebola Virus (EBOV): CV-N inhibits Ebola virus infection by binding to high-mannose oligosaccharides on the viral surface glycoprotein GP1,2.[7] This interaction blocks viral entry and has shown protective effects in both in vitro and in vivo models.[7][21]
-
Hepatitis C Virus (HCV): The highly glycosylated envelope proteins of HCV are also targets for CV-N. It inhibits HCV infectivity by binding to these glycoproteins and blocking the interaction between the E2 protein and its cellular receptor, CD81.[22]
-
SARS-CoV-2: CV-N can neutralize SARS-CoV-2, including variants of concern, by selectively targeting specific high-mannose oligosaccharides on the Spike (S) glycoprotein, outside of the primary receptor-binding domain (RBD).[6]
Quantitative Analysis of CV-N Interactions
The efficacy of CV-N is quantified by its binding affinity (dissociation constant, Kd) to viral glycoproteins and its antiviral potency (half-maximal inhibitory or effective concentrations, IC₅₀/EC₅₀).
| Viral Glycoprotein | CV-N Variant | Binding Affinity (Kd) | Experimental Method | Reference |
| HIV-1 sgp120 | Wild-Type | 2 - 45 nM | Isothermal Titration Calorimetry (ITC) / Optical Biosensor | [15] |
| HIV-1 sgp41 | Wild-Type | 606 nM | ITC / Optical Biosensor | [15] |
| Influenza HA | Wild-Type | 5.7 nM | Surface Plasmon Resonance (SPR) | [23] |
| Influenza HA | Dimeric CVN2 | 2.7 nM | SPR | [23][24] |
| Ebola GP1,2 | Wild-Type | 34 nM | SPR | [23] |
| Ebola GP1,2 | Dimeric CVN2 | 26 nM | SPR | [23] |
| SARS-CoV-2 Spike | Wild-Type | 15 nM | Not Specified | [6] |
| SARS-CoV-2 Spike | Wild-Type | 18.6 µM | SPR | [23] |
| Table 1: Summary of binding affinities of Cyanovirin-N to various viral glycoproteins. Note the variability in reported SARS-CoV-2 Spike affinity, which may depend on experimental conditions or specific protein constructs. |
| Virus | Strain / Type | Antiviral Potency (EC₅₀ / IC₅₀) | Cell Line | Reference |
| Influenza A & B | Multiple Strains | 0.004 - 0.04 µg/mL (EC₅₀) | MDCK | [4][19] |
| HIV-1 | IIIB | 0.7 nM (IC₅₀) | Not Specified | [5] |
| HIV-1 | IIIB | 2.08±0.35 nM (IC₅₀) | C8166 | [25] |
| HSV-1 | SM44 | 2.26 µg/mL (IC₅₀, pre-infection) | Vero | [26] |
| Ebola Zaire (GP-pseudotyped) | N/A | ~40-60 nmol/L (EC₅₀) | HeLa | [21] |
| Marburg (GP-pseudotyped) | N/A | ~6-25 nmol/L (EC₅₀) | HeLa | [21] |
| SARS-CoV-2 | Wuhan Strain (pseudovirus) | ~100 nM (EC₅₀) | HEK 293-ACE2 | [6] |
| SARS-CoV-2 | B.1.1 (replicating) | 89.8 nM (IC₅₀) | Vero | [6] |
| Table 2: Summary of the in vitro antiviral activity of Cyanovirin-N against a range of viruses. |
Key Experimental Protocols
The characterization of CV-N's interaction with viral glycoproteins relies on a suite of biophysical and virological assays.
Surface Plasmon Resonance (SPR)
SPR is utilized to measure the real-time binding kinetics and affinity between CV-N and immobilized viral glycoproteins.[23]
-
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
-
Methodology:
-
Immobilization: A purified viral glycoprotein (e.g., recombinant HA or gp120) is covalently immobilized onto the surface of a sensor chip (e.g., CM5 chip).
-
Analyte Injection: A series of concentrations of CV-N (analyte) in a suitable running buffer (e.g., HBS-EP) are flowed over the sensor surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of CV-N binding to the immobilized glycoprotein, is measured in real-time and recorded as a sensorgram.
-
Regeneration: A regeneration solution (e.g., low pH glycine) is injected to dissociate the bound CV-N, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and Kd (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.[11][27][28]
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
-
Methodology:
-
Sample Preparation: A solution of the viral glycoprotein is placed in the sample cell of the calorimeter. A concentrated solution of CV-N is loaded into the titration syringe.
-
Titration: A series of small, precise injections of the CV-N solution are made into the sample cell containing the glycoprotein.
-
Heat Measurement: The instrument measures the minute heat changes (either exothermic or endothermic) that occur upon each injection as the binding reaction reaches equilibrium.[28] A reference cell containing buffer is used to subtract the heat of dilution.
-
Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of CV-N to glycoprotein. This binding isotherm is then fitted to a binding model to derive the thermodynamic parameters: Kd, n, and ΔH. Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[27]
-
Viral Neutralization Assay (Plaque Reduction Assay)
This assay determines the concentration of CV-N required to inhibit the infection of susceptible cells by a replication-competent virus.
-
Objective: To determine the IC₅₀ or EC₅₀ value of CV-N for a specific virus.
-
Methodology:
-
Virus Pre-incubation: A constant amount of virus is pre-incubated with serial dilutions of CV-N for a set period (e.g., 1 hour at 37°C) to allow for binding.
-
Infection: Confluent monolayers of susceptible host cells (e.g., MDCK for influenza, Vero for SARS-CoV-2) are infected with the CV-N/virus mixtures.
-
Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to prevent the spread of progeny virus through the medium. This ensures that new infections are localized, leading to the formation of distinct plaques.
-
Plaque Visualization: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet). Each plaque represents an area of cell death initiated by a single infectious virus particle.
-
Quantification: The number of plaques in wells treated with CV-N is counted and compared to the number in untreated control wells. The concentration of CV-N that reduces the number of plaques by 50% is determined as the IC₅₀.
-
Visualizing CV-N's Mechanism and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.
Caption: Mechanism of CV-N mediated inhibition of HIV-1 entry.
Caption: Generalized workflow for evaluating CV-N antiviral activity.
Conclusion and Future Directions
Cyanovirin-N represents a compelling antiviral candidate due to its potent mechanism of action, which targets conserved glycan structures on a wide array of viral envelope glycoproteins. This approach of targeting the "glycan shield" is a promising strategy for developing broad-spectrum antivirals that may be less susceptible to viral escape mutations affecting the protein backbone of glycoproteins. Future research will likely focus on engineering CV-N variants with enhanced affinity and specificity, optimizing delivery methods for clinical applications, and further exploring its efficacy against emerging and re-emerging enveloped viruses. The detailed understanding of its interaction with viral glycoproteins, as outlined in this guide, provides a solid foundation for these next-generation drug development efforts.
References
- 1. Cyanovirin-N, a Potent Human Immunodeficiency Virus-Inactivating Protein, Blocks both CD4-Dependent and CD4-Independent Binding of Soluble gp120 (sgp120) to Target Cells, Inhibits sCD4-Induced Binding of sgp120 to Cell-Associated CXCR4, and Dissociates Bound sgp120 from Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanovirin-N - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Potent anti-influenza activity of cyanovirin-N and interactions with viral hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-HIV Activity of Defective Cyanovirin-N Mutants Is Restored by Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cyanovirin-N binds to the viral surface glycoprotein, GP1,2 and inhibits infectivity of Ebola virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gosset.ai [gosset.ai]
- 10. Discovery of cyanovirin-N, a novel human immunodeficiency virus-inactivating protein that binds viral surface envelope glycoprotein gp120: potential applications to microbicide development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potent anti-HIV protein cyanovirin-N contains two novel carbohydrate binding sites that selectively bind to Man(8) D1D3 and Man(9) with nanomolar affinity: implications for binding to the HIV envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mannosylated hemagglutinin peptides bind cyanovirin-N independent of disulfide-bonds in complementary binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyanovirin-N binds to gp120 to interfere with CD4-dependent human immunodeficiency virus type 1 virion binding, fusion, and infectivity but does not affect the CD4 binding site on gp120 or soluble CD4-induced conformational changes in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analysis of the interaction between the HIV-inactivating protein cyanovirin-N and soluble forms of the envelope glycoproteins gp120 and gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. | BioWorld [bioworld.com]
- 18. Multiple Antiviral Activities of Cyanovirin-N: Blocking of Human Immunodeficiency Virus Type 1 gp120 Interaction with CD4 and Coreceptor and Inhibition of Diverse Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potent Anti-Influenza Activity of Cyanovirin-N and Interactions with Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Treatment of influenza A (H1N1) virus infections in mice and ferrets with cyanovirin-N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro evaluation of cyanovirin-N antiviral activity, by use of lentiviral vectors pseudotyped with filovirus envelope glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cyanovirin-N inhibits hepatitis C virus entry by binding to envelope protein glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Engineering Antiviral Agents via Surface Plasmon Resonance [jove.com]
- 24. Cyanovirin-N Binds Viral Envelope Proteins at the Low-Affinity Carbohydrate Binding Site without Direct Virus Neutralization Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Antiviral activity of recombinant cyanovirin-N against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. creative-biostructure.com [creative-biostructure.com]
- 28. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
An In-depth Technical Guide to the Binding Specificity of Cyanovirin-N with HIV-1 gp120
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyanovirin-N (CV-N), a protein isolated from the cyanobacterium Nostoc ellipsosporum, has demonstrated potent antiviral activity against a broad range of enveloped viruses, most notably the Human Immunodeficiency Virus (HIV).[1][2] Its primary mechanism of action involves a high-affinity interaction with the viral envelope glycoprotein gp120, a critical component for viral entry into host cells.[3][4] This technical guide provides a comprehensive overview of the binding specificity of CV-N to gp120, detailing the molecular interactions, quantitative binding affinities, and the experimental protocols used to elucidate these characteristics. The information presented is intended to support further research and development of CV-N and other lectins as potential antiviral therapeutics.
Molecular Basis of Binding Specificity
The antiviral function of CV-N is intrinsically linked to its ability to bind with high affinity to specific N-linked high-mannose oligosaccharides on the surface of gp120.[5][6] This interaction physically obstructs the binding of gp120 to the CD4 receptor on target T-cells, a crucial first step in the HIV infection process.[3][7]
CV-N is an 11 kDa protein that can exist as a monomer or a domain-swapped dimer.[8][9] The monomeric form contains two carbohydrate-binding sites with differing affinities.[10][11] Structural studies have revealed that CV-N exhibits a preference for Manα1-2Manα disaccharide units, which are terminal structures on specific high-mannose glycans, namely oligomannose-8 (Man-8) and oligomannose-9 (Man-9).[5][10] The high-affinity binding site forms a deep pocket that almost completely envelops the disaccharide, while the lower-affinity site is a more open cleft.[10] This divalent binding capability to the glycan shield of gp120 is crucial for its potent antiviral activity.[12][13]
Mutational studies have identified several key N-glycosylation sites on gp120 that are critical for CV-N binding and antiviral activity. Deletion of high-mannose type N-glycans at amino acid positions 230, 332, 339, 386, 392, and 448 has been shown to confer resistance to CV-N.[14][15]
Quantitative Binding Data
The affinity of Cyanovirin-N for gp120 and its constituent glycans has been quantified using various biophysical techniques. The following tables summarize the key binding parameters reported in the literature.
Table 1: Dissociation Constants (Kd) and Association Constants (Ka) for CV-N Binding
| Binding Partner | Technique | Dissociation Constant (Kd) | Association Constant (Ka) | Reference(s) |
| Recombinant sgp120 | Isothermal Titration Calorimetry (ITC) / Optical Biosensor | 2 - 45 nM | - | [16] |
| Recombinant sgp120 | Surface Plasmon Resonance (SPR) | 250 nM | - | [17] |
| Engineered dimeric CVN2L0 with gp120 | Surface Plasmon Resonance (SPR) | 49 nM | - | [17] |
| Man-8 Oligosaccharide | Isothermal Titration Calorimetry (ITC) | 0.488 µM | - | [5] |
| RNase B (contains a single high-mannose oligosaccharide) | Isothermal Titration Calorimetry (ITC) | 0.602 µM | - | [5] |
| Recombinant sgp41 | Isothermal Titration Calorimetry (ITC) / Optical Biosensor | 606 nM | - | [16] |
| gp120 | Cell Fusion Assay | - | 2.4 (± 0.1) x 10⁷ M⁻¹ | [11][18] |
| Man₈GlcNAc₂ D1D3 | Cell Fusion Assay | - | 5.4 (± 0.5) x 10⁷ M⁻¹ | [11] |
| Man₉GlcNAc₂ | Cell Fusion Assay | - | 1.3 (± 0.3) x 10⁸ M⁻¹ | [11] |
| Man₉GlcNAc₂ | Isothermal Titration Calorimetry (ITC) | - | 1.5 (± 0.9) x 10⁸ M⁻¹ | [19] |
| Manα1-2Manα (High-affinity site) | Isothermal Titration Calorimetry (ITC) | - | 7.2 (± 4) x 10⁶ M⁻¹ | [11] |
| Manα1-2Manα (Low-affinity site) | Isothermal Titration Calorimetry (ITC) | - | 6.8 (± 4) x 10⁵ M⁻¹ | [11] |
Table 2: Antiviral Activity (IC50) of CV-N against HIV-1
| HIV-1 Strain(s) | Assay Type | IC50 | Reference(s) |
| Subtype C Primary Isolates and Env-pseudotyped viruses | Neutralization Assay | Median IC50 = 1.8 nM | [9] |
| Diverse laboratory strains and primary isolates | Irreversible inactivation | Low nanomolar concentrations | [20] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the CV-N gp120 interaction.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions.[21]
Methodology:
-
Immobilization of Ligand:
-
Recombinant gp120 is typically immobilized on a CM5 sensor chip via amine coupling.[17]
-
The protein is diluted to a final concentration of 20-50 µg/mL in a pre-concentration buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to optimize electrostatic pre-concentration on the sensor surface.[22]
-
The sensor surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
The gp120 solution is injected over the activated surface until the desired immobilization level is reached.
-
Remaining active sites are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.[22]
-
-
Analyte Interaction:
-
Cyanovirin-N (analyte) is prepared in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
A series of CV-N concentrations (e.g., 0 nM to 5120 nM) are injected over the gp120-functionalized surface and a reference flow cell.[17]
-
The association and dissociation phases are monitored in real-time.
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (Kd) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model or a bivalent analyte model).[17]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation:
-
Recombinant gp120 and Cyanovirin-N are extensively dialyzed against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize buffer mismatch effects.
-
The concentrations of both proteins are accurately determined. For example, gp120 at 3-5 µM in the sample cell and CV-N at 30-400 µM in the injection syringe.[23]
-
-
Titration:
-
The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).
-
A series of small aliquots (e.g., 2 µL) of the CV-N solution are injected into the gp120 solution in the sample cell at regular intervals (e.g., 2 minutes).[24]
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated to obtain a binding isotherm.
-
The isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (Ka or Kd), enthalpy change (ΔH), and entropy change (ΔS) of the interaction.[23]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Inhibition
ELISA can be adapted to a competition format to screen for inhibitors of the CV-N gp120 interaction.[25][26]
Methodology:
-
Plate Coating:
-
96-well microtiter plates are coated with recombinant gp120 (e.g., 100 ng/well) in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.[26]
-
-
Blocking:
-
The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[26]
-
-
Competition Binding:
-
A fixed concentration of labeled CV-N (e.g., Europium-labeled CV-N) is mixed with serial dilutions of a test compound (or unlabeled CV-N as a positive control).[25]
-
This mixture is added to the gp120-coated wells and incubated.
-
-
Detection:
-
The plates are washed to remove unbound CV-N.
-
The amount of bound labeled CV-N is quantified. For Europium-labeled CV-N, a dissociation-enhanced time-resolved fluorometry step is performed.[25] For other labels, a corresponding substrate is added, and the signal is measured using a plate reader.[26]
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor that reduces the binding of labeled CV-N by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
CV-N Binding and HIV-1 Entry Inhibition
Caption: Mechanism of CV-N mediated inhibition of HIV-1 entry.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for key binding assays.
Conclusion
Cyanovirin-N exhibits a highly specific and high-affinity interaction with the high-mannose glycans on the HIV-1 envelope glycoprotein gp120. This binding effectively neutralizes the virus by preventing its attachment to host cells. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working on CV-N and other carbohydrate-binding agents as a promising class of antiviral therapeutics. The unique mechanism of action of CV-N, targeting the glycan shield of the virus, offers a potential advantage in overcoming viral resistance that can emerge against drugs targeting the more variable protein components of the virus.
References
- 1. Cyanovirin-N - Wikipedia [en.wikipedia.org]
- 2. Potent Anti-Influenza Activity of Cyanovirin-N and Interactions with Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. | BioWorld [bioworld.com]
- 5. Selective interactions of the human immunodeficiency virus-inactivating protein cyanovirin-N with high-mannose oligosaccharides on gp120 and other glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Glycan Binding of a New Cyanovirin-N Homolog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Antiviral Activities of Cyanovirin-N: Blocking of Human Immunodeficiency Virus Type 1 gp120 Interaction with CD4 and Coreceptor and Inhibition of Diverse Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mannose-rich glycosylation patterns on HIV-1 subtype C gp120 and sensitivity to the lectins, Griffithsin, Cyanovirin-N and Scytovirin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solution structure of a cyanovirin-N:Man alpha 1-2Man alpha complex: structural basis for high-affinity carbohydrate-mediated binding to gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The potent anti-HIV protein cyanovirin-N contains two novel carbohydrate binding sites that selectively bind to Man(8) D1D3 and Man(9) with nanomolar affinity: implications for binding to the HIV envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-HIV Activity of Defective Cyanovirin-N Mutants Is Restored by Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mutational pathways, resistance profile, and side effects of cyanovirin relative to human immunodeficiency virus type 1 strains with N-glycan deletions in their gp120 envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutational Pathways, Resistance Profile, and Side Effects of Cyanovirin Relative to Human Immunodeficiency Virus Type 1 Strains with N-Glycan Deletions in Their gp120 Envelopes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of the interaction between the HIV-inactivating protein cyanovirin-N and soluble forms of the envelope glycoproteins gp120 and gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyanovirin-N Binds Viral Envelope Proteins at the Low-Affinity Carbohydrate Binding Site without Direct Virus Neutralization Ability [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of cyanovirin-N, a novel human immunodeficiency virus-inactivating protein that binds viral surface envelope glycoprotein gp120: potential applications to microbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. path.ox.ac.uk [path.ox.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Development of a cyanovirin-N-HIV-1 gp120 binding assay for high throughput screening of natural product extracts by time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
Cyanovirin-N: A Technical Guide to a Potent HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanovirin-N (CV-N) is a potent 11 kDa protein, originally isolated from the cyanobacterium Nostoc ellipsosporum, that demonstrates broad and potent antiviral activity against diverse strains of Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus (SIV).[1][2][3] Its primary mechanism of action is the inhibition of viral entry into host cells. This is achieved through high-affinity binding to the high-mannose oligosaccharides on the surface envelope glycoprotein, gp120.[4][5][6][7] This interaction effectively prevents the conformational changes and receptor engagement necessary for viral fusion and subsequent infection. This technical guide provides an in-depth overview of CV-N, including its mechanism of action, quantitative antiviral activity, relevant experimental protocols, and potential pathways for resistance.
Mechanism of Action: Targeting the Viral Glycan Shield
Cyanovirin-N functions as a lectin, a protein that binds to specific carbohydrate structures. Its potent anti-HIV-1 activity stems from its ability to bind with high affinity to the N-linked high-mannose glycans on the viral envelope glycoprotein gp120.[4][5] This interaction is crucial as gp120 is responsible for the initial attachment of the virus to the host cell's CD4 receptor and subsequent binding to a coreceptor (CXCR4 or CCR5), which triggers membrane fusion and viral entry.
CV-N's binding to gp120 interferes with these critical steps in several ways:
-
Steric Hindrance of Receptor Binding: By binding to the glycan shield of gp120, CV-N physically blocks the interaction between gp120 and the CD4 receptor on the target T-cell.[8][9][10]
-
Inhibition of Co-receptor Binding: CV-N has been shown to block the binding of gp120 to the CXCR4 and CCR5 co-receptors, a step that is essential for viral fusion.[1][9] This inhibition occurs even after the initial gp120-CD4 interaction.[8][9]
-
Allosteric Inhibition: The binding of CV-N to gp120 can induce conformational changes in the glycoprotein that are not conducive to receptor binding and fusion. While CV-N does not directly bind to the CD4 binding site on gp120, its interaction with the surrounding glycans can allosterically modulate the structure of this critical site.[3][4]
-
Cross-linking of gp120 Molecules: CV-N possesses two carbohydrate-binding sites, allowing it to potentially cross-link multiple gp120 molecules on the virion surface, further impeding their function.[6][7][11]
The following diagram illustrates the inhibitory action of Cyanovirin-N on HIV-1 entry:
// Normal Entry Pathway edge [color="#4285F4", style=dashed, arrowhead=normal]; HIV -> gp120 [style=invis]; gp120 -> CD4 [label="1. Binding"]; CD4 -> CoR [label="2. Conformational Change & Co-receptor Binding", dir=back]; CoR -> HIV [label="3. Fusion & Entry", dir=back];
// Inhibitory Pathway edge [color="#EA4335", style=solid, arrowhead=tee]; CVN -> gp120 [label="Binds to High-Mannose Glycans"]; CVN -> CD4 [style=invis]; CVN -> CoR [style=invis];
{rank=same; gp120; CD4;} {rank=same; CVN;} }
Quantitative Antiviral Activity
The potency of Cyanovirin-N has been quantified in numerous studies against a wide range of HIV-1 strains, including laboratory-adapted strains and primary isolates. The antiviral activity is typically reported as the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50). These values represent the concentration of CV-N required to inhibit viral replication or infection by 50%.
| HIV-1 Strain | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| HIV-1 IIIB | Syncytium formation | CEM-SS | Low nanomolar | [2] |
| HIV-1 RF | Cytopathic effect | CEM-SS | Low nanomolar | [12] |
| HIV-1 Ba-L | Neutralization | TZM-bl | ~6 | [13] |
| HIV-1 SC422661.8 | Neutralization | TZM-bl | 1.0 - 9.4 | [14] |
| Various Clades | Neutralization | TZM-bl | < 300 | [14] |
| ACV-resistant HSV | Plaque reduction | Vero | Nanomolar range | [15] |
Note: IC50 and EC50 values can vary depending on the specific viral isolate, the cell line used, and the experimental conditions.
Experimental Protocols
Recombinant Production and Purification of Cyanovirin-N
The large-scale production of functional CV-N is essential for research and potential therapeutic applications. Recombinant expression in Escherichia coli is a common and effective method.[16][17][18]
Objective: To produce and purify recombinant Cyanovirin-N.
Methodology:
-
Gene Synthesis and Cloning: The gene encoding Cyanovirin-N (101 amino acids) is synthesized with codon optimization for E. coli expression. It is then cloned into an appropriate expression vector, such as pET, often with an N-terminal fusion tag (e.g., His-tag) to facilitate purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.
-
Cell Lysis and Inclusion Body Solubilization: Cells are harvested by centrifugation. If CV-N is expressed as inclusion bodies, the cell pellet is resuspended in a lysis buffer and sonicated. The inclusion bodies are collected by centrifugation and washed. The purified inclusion bodies are then solubilized in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride.
-
Refolding: The solubilized protein is refolded by rapid dilution into a refolding buffer, which allows the protein to adopt its native conformation.
-
Purification: The refolded CV-N is purified using a combination of chromatographic techniques. If a His-tag is used, immobilized metal affinity chromatography (IMAC) is the primary purification step. This is often followed by size-exclusion chromatography to remove aggregates and further purify the monomeric CV-N.
-
Quality Control: The purity and identity of the recombinant CV-N are confirmed by SDS-PAGE, Western blotting, and mass spectrometry. The biological activity is confirmed using an HIV-1 neutralization assay.
The following diagram outlines the workflow for recombinant CV-N production:
HIV-1 Neutralization Assay (TZM-bl Cell-based Assay)
This assay is a widely used method to quantify the ability of an agent, such as CV-N, to inhibit HIV-1 infection in vitro.[19][20][21] It utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5, and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.
Objective: To determine the IC50 of Cyanovirin-N against a specific HIV-1 strain.
Methodology:
-
Cell Preparation: TZM-bl cells are seeded in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Virus and Inhibitor Preparation: A known infectious dose of HIV-1 pseudovirus is pre-incubated with serial dilutions of Cyanovirin-N for 1 hour at 37°C.
-
Infection: The virus-inhibitor mixture is then added to the TZM-bl cells. The plates are incubated for 48 hours at 37°C.
-
Lysis and Luminescence Reading: After incubation, the cells are lysed, and the luciferase substrate is added. The amount of luciferase activity, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The percentage of neutralization is calculated for each CV-N concentration relative to control wells containing virus but no inhibitor. The IC50 value is then determined by non-linear regression analysis of the dose-response curve.
Resistance to Cyanovirin-N
While CV-N exhibits broad activity, HIV-1 can develop resistance through mutations that eliminate or alter the high-mannose glycan binding sites on gp120.[22][23][24] Studies have shown that the in vitro selection of CV-N-resistant HIV-1 strains leads to mutations that result in the deletion of N-linked glycosylation sites within gp120.[22][23][24] Specifically, mutations at positions such as N230, N332, N339, N386, N392, and N448 have been associated with CV-N resistance.[22][23] However, the development of high-level resistance often requires the accumulation of multiple glycan-deleting mutations, suggesting a higher genetic barrier to resistance for CV-N compared to some other lectins.[22][23]
Conclusion
Cyanovirin-N remains a compelling candidate for the development of an anti-HIV-1 microbicide. Its unique mechanism of action, targeting the viral glycan shield, provides potent and broad-spectrum activity against a wide range of HIV-1 strains.[18][25] The detailed understanding of its interaction with gp120, coupled with established protocols for its production and evaluation, provides a solid foundation for further preclinical and clinical development. While the potential for resistance exists, the requirement for multiple mutations to confer high-level resistance is an encouraging factor. Continued research into the optimization of CV-N and its formulation will be crucial in realizing its potential as a vital tool in the prevention of HIV-1 transmission.
References
- 1. Cyanovirin-N, a Potent Human Immunodeficiency Virus-Inactivating Protein, Blocks both CD4-Dependent and CD4-Independent Binding of Soluble gp120 (sgp120) to Target Cells, Inhibits sCD4-Induced Binding of sgp120 to Cell-Associated CXCR4, and Dissociates Bound sgp120 from Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of cyanovirin-N, a novel human immunodeficiency virus-inactivating protein that binds viral surface envelope glycoprotein gp120: potential applications to microbicide development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanovirin-N binds to gp120 to interfere with CD4-dependent human immunodeficiency virus type 1 virion binding, fusion, and infectivity but does not affect the CD4 binding site on gp120 or soluble CD4-induced conformational changes in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural Insight into the Binding of Cyanovirin-N with the Spike Glycoprotein, Mpro and PLpro of SARS-CoV-2: Protein–Protein Interactions, Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution structure of a cyanovirin-N:Man alpha 1-2Man alpha complex: structural basis for high-affinity carbohydrate-mediated binding to gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potent anti-HIV protein cyanovirin-N contains two novel carbohydrate binding sites that selectively bind to Man(8) D1D3 and Man(9) with nanomolar affinity: implications for binding to the HIV envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple Antiviral Activities of Cyanovirin-N: Blocking of Human Immunodeficiency Virus Type 1 gp120 Interaction with CD4 and Coreceptor and Inhibition of Diverse Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple antiviral activities of cyanovirin-N: blocking of human immunodeficiency virus type 1 gp120 interaction with CD4 and coreceptor and inhibition of diverse enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designed oligomers of cyanovirin-N show enhanced HIV neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression, purification, and characterization of recombinant cyanovirin-N for vaginal anti-HIV microbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recombinant production of cyanovirin-N, a potent human immunodeficiency virus-inactivating protein derived from a cultured cyanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The antiviral protein cyanovirin-N: the current state of its production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hiv.lanl.gov [hiv.lanl.gov]
- 20. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 21. hiv.lanl.gov [hiv.lanl.gov]
- 22. Mutational pathways, resistance profile, and side effects of cyanovirin relative to human immunodeficiency virus type 1 strains with N-glycan deletions in their gp120 envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mutational Pathways, Resistance Profile, and Side Effects of Cyanovirin Relative to Human Immunodeficiency Virus Type 1 Strains with N-Glycan Deletions in Their gp120 Envelopes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Resistance of Human Immunodeficiency Virus Type 1 to the High-Mannose Binding Agents Cyanovirin N and Concanavalin A - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Broad-Spectrum Antiviral Activity of Cyanovirin-N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanovirin-N (CV-N) is a unique 11-kDa protein originally isolated from the cyanobacterium Nostoc ellipsosporum. It has demonstrated potent antiviral activity against a wide range of enveloped viruses, making it a subject of significant interest in the development of novel antiviral therapeutics and microbicides.[1][2][3] This technical guide provides an in-depth overview of the core aspects of CV-N's antiviral activity, including its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.
Mechanism of Action: Targeting the Glycan Shield
The primary mechanism of Cyanovirin-N's antiviral activity lies in its ability to bind with high affinity to specific high-mannose oligosaccharides, particularly α(1-2)-linked mannose structures, present on the surface glycoproteins of various enveloped viruses.[4][5] This interaction effectively neutralizes the virus by sterically hindering the conformational changes and receptor interactions required for viral entry into host cells.
Key aspects of the mechanism include:
-
Binding to Viral Glycoproteins: CV-N has been shown to bind to the envelope glycoproteins of numerous viruses, including gp120 of the Human Immunodeficiency Virus (HIV), hemagglutinin (HA) of the influenza virus, and the E1/E2 glycoproteins of the Hepatitis C Virus (HCV).[1][5][6]
-
Inhibition of Viral Entry: By binding to these glycoproteins, CV-N blocks the initial stages of the viral life cycle. For HIV, it inhibits the interaction of gp120 with the CD4 receptor and the CCR5/CXCR4 co-receptors, crucial steps for viral fusion and entry.[7][8][9] Similarly, for HCV, it can block the interaction between the E2 glycoprotein and the CD81 receptor on host cells.[6]
-
Broad-Spectrum Activity: The presence of high-mannose glycans on the envelope proteins of many different viruses is a conserved feature, which explains the broad-spectrum nature of CV-N's antiviral activity.[5][8]
Quantitative Antiviral Activity of Cyanovirin-N
The potency of Cyanovirin-N's antiviral activity has been quantified against a variety of viruses using several in vitro assays. The following tables summarize the reported 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values.
| Virus | Strain/Isolate | Assay Type | EC₅₀/IC₅₀ (nM) | Reference |
| HIV-1 | Various | Cell-based assays | Low nanomolar | [3] |
| Influenza A | Various strains | CPE Inhibition | 0.36 - 3.6 | [5] |
| Influenza B | Various strains | CPE Inhibition | 0.36 - 3.6 | [5] |
| Hepatitis C Virus (HCV) | HCVcc and HCVpp | Infectivity Inhibition | Low nanomolar | [6] |
| Human Herpesvirus 6 (HHV-6) | GS strain | Fusion and Infection assays | Potent inhibition | [7][8] |
| Measles Virus (MV) | Fusion Inhibition | Potent inhibition | [7][8] | |
| Feline Immunodeficiency Virus (FIV) | Infection Assay | Potent inhibition | [7][8] | |
| SARS-CoV-2 | Various Variants of Concern | Pseudovirus Entry Assay | 31 - 112 | [10] |
| SARS-CoV-2 | Patient Isolates | Cytopathic Effect Inhibition | 0.7 - 90 | [10] |
Note: CPE refers to Cytopathic Effect. HCVcc refers to cell culture-derived HCV, and HCVpp refers to HCV pseudoparticles.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral activity. Below are summaries of key experimental protocols used in Cyanovirin-N research.
HIV-1 p24 Antigen Capture Assay
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used. Wells of a microtiter plate are coated with a capture antibody specific for p24. The sample containing the virus is added, and any p24 antigen binds to the capture antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured p24. A substrate is added that reacts with the enzyme to produce a colorimetric signal, the intensity of which is proportional to the amount of p24 in the sample.[11]
-
Protocol Outline:
-
Coat a 96-well plate with anti-p24 capture antibody and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add diluted samples and p24 standards to the wells and incubate.
-
Wash the plate to remove unbound material.
-
Add a biotinylated anti-p24 detection antibody and incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction and read the absorbance at 450 nm.
-
Calculate p24 concentration from a standard curve.[7]
-
Plaque Reduction Assay (Influenza Virus)
This assay determines the concentration of infectious virus particles and the efficacy of antiviral compounds in inhibiting viral replication.
-
Principle: A monolayer of susceptible cells is infected with the virus. The cells are then covered with a semi-solid overlay medium (e.g., agarose or Avicel) which restricts the spread of progeny virions to adjacent cells. This results in the formation of localized areas of cell death, or "plaques," which can be visualized and counted. The presence of an antiviral agent reduces the number and size of these plaques.[3]
-
Protocol Outline:
-
Seed susceptible cells (e.g., MDCK cells) in a multi-well plate and grow to confluency.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with the virus dilutions for 1 hour.
-
Remove the inoculum and add the overlay medium, with or without the antiviral compound (CV-N).
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Count the plaques and calculate the viral titer and the percent inhibition by the antiviral compound.[4][12]
-
HCV Pseudoparticle (HCVpp) Entry Assay
This assay is used to study the entry process of HCV and to screen for entry inhibitors.
-
Principle: HCVpps are non-replicating retroviral core particles (e.g., from MLV or HIV) that are engineered to display functional HCV E1 and E2 envelope glycoproteins on their surface. These particles also contain a reporter gene (e.g., luciferase or GFP). The HCVpps can infect susceptible cells in a single round, and the level of infection is quantified by measuring the expression of the reporter gene.[5][13][14]
-
Protocol Outline:
-
Co-transfect producer cells (e.g., HEK293T) with plasmids encoding the retroviral core proteins, the reporter gene, and the HCV E1/E2 glycoproteins.
-
Harvest the supernatant containing the HCVpps after 48-72 hours.
-
Incubate the HCVpps with susceptible target cells (e.g., Huh7 cells) in the presence or absence of CV-N.
-
After 48-72 hours, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Syncytium Formation Assay (HIV)
This assay measures the ability of HIV-infected cells to fuse with uninfected CD4+ cells, forming large, multinucleated giant cells called syncytia.
-
Principle: HIV-infected cells expressing the gp120/gp41 envelope complex on their surface can bind to CD4 and co-receptors on neighboring uninfected cells, leading to membrane fusion and the formation of syncytia. Antiviral agents that block this interaction will inhibit syncytium formation.[7][15]
-
Protocol Outline:
-
Co-culture HIV-infected cells (e.g., chronically infected T-cell line) with uninfected CD4+ target cells.
-
Add serial dilutions of the test compound (CV-N).
-
Incubate the co-culture for 24-48 hours.
-
Visually inspect the wells using an inverted microscope and count the number of syncytia.
-
Alternatively, quantitative fluorescence-based methods can be used.[7][16]
-
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time without the need for labels.
-
Principle: One molecule (the ligand, e.g., a viral glycoprotein) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., CV-N) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram provides data on the association and dissociation rates of the interaction.[1][17][18]
-
Protocol Outline:
-
Immobilize the viral glycoprotein onto a suitable SPR sensor chip.
-
Inject a series of concentrations of CV-N over the sensor surface and record the binding response.
-
After each injection, regenerate the sensor surface to remove the bound CV-N.
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1][19]
-
Visualizations
Signaling Pathway: Cyanovirin-N Inhibition of HIV-1 Entry
References
- 1. Engineering Antiviral Agents via Surface Plasmon Resonance [jove.com]
- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Influenza virus plaque assay [protocols.io]
- 5. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 9. Optimization of the pseudoparticle system for standardized assessments of neutralizing antibodies against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. en.hillgene.com [en.hillgene.com]
- 11. ablinc.com [ablinc.com]
- 12. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 13. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]
- 15. Simple, rapid, quantitative, syncytium-forming microassay for the detection of human immunodeficiency virus neutralizing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Surface plasmon resonance assay to measure binding specificity and relative affinity between noroviruses and synthetic histo-blood group antigens - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. path.ox.ac.uk [path.ox.ac.uk]
Cyanovirin-N: A Technical Guide to its Broad-Spectrum Antiviral Activity Against Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanovirin-N (CV-N) is an 11-kDa protein isolated from the cyanobacterium Nostoc ellipsosporum. It has demonstrated potent antiviral activity against a wide range of enveloped viruses, making it a significant candidate for therapeutic and prophylactic applications, particularly as a topical microbicide.[1][2][3] The protein's unique mechanism of action, which involves binding to specific carbohydrate structures on viral envelope glycoproteins, contributes to its broad-spectrum efficacy.[3][4][5] This technical guide provides an in-depth overview of Cyanovirin-N's antiviral properties, mechanism of action, and the experimental methodologies used for its evaluation.
Core Mechanism of Action
The antiviral function of Cyanovirin-N is primarily attributed to its high-affinity binding to the N-linked high-mannose oligosaccharides, specifically oligomannose-8 and oligomannose-9, present on the surface glycoproteins of many enveloped viruses.[4][5] This interaction sterically hinders the conformational changes and receptor interactions required for viral entry into host cells. For instance, in the case of HIV, CV-N binds with high affinity to the gp120 envelope glycoprotein, effectively blocking its interaction with the CD4 receptor and subsequent coreceptor binding, which are critical steps for viral fusion and entry.[6][7][8] Similarly, its activity against influenza virus is mediated by binding to the hemagglutinin glycoprotein.[4][5]
dot
Caption: Mechanism of Cyanovirin-N binding to viral glycoproteins.
Quantitative Antiviral Activity
Cyanovirin-N has demonstrated potent activity against a diverse array of enveloped viruses. The following tables summarize its in vitro efficacy, detailing the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50/IC50 (or EC50), indicates the therapeutic window of the compound.[9]
Table 1: Anti-Retroviral Activity of Cyanovirin-N
| Virus | Strain/Isolate | Cell Line | IC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference |
| HIV-1 | Lab-adapted strains | CEM-SS | Low nanomolar | >9,000 | High | [2][8] |
| Primary isolates (T-tropic, M-tropic, dual-tropic) | PBMCs | Low nanomolar | >9,000 | High | [8][10] | |
| HIV-2 | Lab-adapted strains | CEM-SS | Low nanomolar | >9,000 | High | [2][8] |
| SIV | Lab-adapted strains | CEM-SS | Low nanomolar | >9,000 | High | [2][8] |
| FIV | N/A | N/A | Potent inhibition | N/A | N/A | [6][7] |
Table 2: Activity of Cyanovirin-N Against Other Enveloped Viruses
| Virus Family | Virus | Cell Line | EC50/IC50 | CC50 | Selectivity Index (SI) | Reference |
| Filoviridae | Ebola Zaire Virus (EboZV) (pseudotyped) | HeLa | ~40-60 nM | N/A | N/A | [11][12] |
| Marburg Virus (MbgV) (pseudotyped) | HeLa | ~6-25 nM | N/A | N/A | [11][12] | |
| Orthomyxoviridae | Influenza A & B (various strains) | N/A | 0.004-0.5 µg/mL | N/A | N/A | [4][5] |
| Herpesviridae | Human Herpesvirus 6 (HHV-6) | PBMCs | Potent inhibition at 100 nM | N/A | N/A | [6] |
| Herpes Simplex Virus 1 (HSV-1) | Vero | IC50 (pre-infection): 2.26 µg/mL | 359.03 µg/mL | 158.9 | [13] | |
| IC50 (post-infection): 30.16 µg/mL | 11.9 | [13] | ||||
| Paramyxoviridae | Measles Virus | N/A | Potent inhibition | N/A | N/A | [6][7] |
| Coronaviridae | SARS-CoV-2 (Delta & Omicron variants) | N/A | Potent neutralization | N/A | N/A | [14] |
Note: Direct comparison of values across studies should be done with caution due to variations in experimental assays, cell lines, and virus strains.
Experimental Protocols
The evaluation of Cyanovirin-N's antiviral activity involves a series of standardized in vitro assays to determine efficacy and toxicity.
Cytotoxicity Assay (e.g., MTT or WST-1 Assay)
This assay is crucial for determining the concentration of CV-N that is toxic to the host cells, yielding the CC50 value.[9][15]
-
Principle: Measures the metabolic activity of viable cells. Tetrazolium salts (like MTT or WST-1) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, which can be quantified spectrophotometrically.
-
Methodology:
-
Seed host cells (e.g., Vero, HeLa, PBMCs) in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of Cyanovirin-N to the wells.
-
Incubate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the tetrazolium salt reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
The CC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.[15][16]
-
Antiviral Activity Assay (e.g., Plaque Reduction or CPE Inhibition Assay)
These assays determine the concentration of CV-N required to inhibit viral replication by 50% (IC50 or EC50).
-
Principle: Measures the ability of the compound to prevent virus-induced cell death (cytopathic effect, CPE) or the formation of viral plaques.
-
Methodology:
-
Seed host cells in multi-well plates.
-
Pre-treatment: Incubate the virus with serial dilutions of CV-N before adding the mixture to the cells.
-
Post-treatment: Infect cells with the virus first, then add serial dilutions of CV-N.[13]
-
Incubate the plates for a period sufficient for the virus to cause CPE or form plaques (typically 2-5 days).
-
For CPE Assay: Observe and score the wells for the presence of virus-induced morphological changes. Alternatively, use a cell viability assay (like MTT) to quantify the number of surviving cells.
-
For Plaque Assay: Fix and stain the cell monolayer (e.g., with crystal violet). Count the number of plaques in each well.[17]
-
Calculate the percentage of inhibition for each concentration relative to the virus control (no drug).
-
The IC50/EC50 is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting a dose-response curve.[15][16]
-
Binding and Mechanistic Assays
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to demonstrate direct binding of CV-N to viral glycoproteins. For example, plates are coated with SARS-CoV-2 Spike glycoprotein, and binding of varying concentrations of CV-N is detected using an anti-CV-N antibody.[14]
-
Isothermal Titration Calorimetry (ITC): Provides detailed thermodynamic data on the binding interaction, including the dissociation constant (Kd) and stoichiometry. This has been used to characterize the binding of CV-N to the SARS-CoV-2 Spike protein.[14]
-
Pseudovirus Neutralization Assay: A safe method to study entry inhibitors for highly pathogenic viruses. Lentiviral vectors are engineered to express the envelope glycoproteins of viruses like Ebola or Marburg. The ability of CV-N to inhibit the entry of these pseudoviruses into target cells is then measured, often via a reporter gene like luciferase.[11][12]
dot
Caption: General workflow for evaluating antiviral efficacy.
Drug Development and Future Outlook
The potent, broad-spectrum activity and high resistance to physicochemical degradation make Cyanovirin-N an attractive candidate for development, especially as a topical microbicide to prevent sexual transmission of HIV and other viruses.[2][8][10] The development pathway for a lectin-based antiviral like CV-N involves several critical stages, from initial discovery to clinical application.
Challenges in the development of CV-N include the cost-effective production of a correctly folded, functional recombinant protein.[18][19] Various expression systems, including E. coli, yeast, and transgenic plants, have been explored to overcome these production hurdles.[18][19] Despite these challenges, its unique mechanism of targeting conserved glycan structures suggests a higher barrier to the development of viral resistance compared to drugs that target more variable protein epitopes.
dot
Caption: Logical pathway for lectin-based antiviral development.
Conclusion
Cyanovirin-N stands out as a potent and broad-spectrum antiviral lectin. Its unique mechanism of targeting conserved high-mannose glycans on viral envelope glycoproteins provides a powerful tool against a range of deadly enveloped viruses, including HIV, Influenza, Filoviruses, and Coronaviruses. Continued research into optimizing its production and formulation will be critical to realizing its full potential as a clinically useful antiviral agent.
References
- 1. Cyanovirin-N - Wikipedia [en.wikipedia.org]
- 2. Discovery of cyanovirin-N, a novel human immunodeficiency virus-inactivating protein that binds viral surface envelope glycoprotein gp120: potential applications to microbicide development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Anti-Influenza Activity of Cyanovirin-N and Interactions with Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Multiple Antiviral Activities of Cyanovirin-N: Blocking of Human Immunodeficiency Virus Type 1 gp120 Interaction with CD4 and Coreceptor and Inhibition of Diverse Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Cyanovirin-N, a Potent Human Immunodeficiency Virus-Inactivating Protein, Blocks both CD4-Dependent and CD4-Independent Binding of Soluble gp120 (sgp120) to Target Cells, Inhibits sCD4-Induced Binding of sgp120 to Cell-Associated CXCR4, and Dissociates Bound sgp120 from Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of cyanovirin-N antiviral activity, by use of lentiviral vectors pseudotyped with filovirus envelope glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Antiviral activity of recombinant cyanovirin-N against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. echemi.com [echemi.com]
- 18. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Cyanovirin-N: A Technical Guide to its Historical Development and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the historical development of Cyanovirin-N (CV-N), a potent antiviral protein. It details the core experimental methodologies that have been central to its discovery, characterization, and preclinical development. This document is intended to serve as a valuable resource for researchers and professionals in the fields of virology, molecular biology, and drug development.
Introduction: Discovery and Initial Characterization
Cyanovirin-N is an 11-kDa protein originally isolated from the cyanobacterium Nostoc ellipsosporum.[1][2][3] It was identified through a screening program at the National Cancer Institute (NCI) in the United States for novel anti-HIV agents.[2] Initial studies revealed its potent virucidal activity against a broad range of human immunodeficiency virus (HIV) strains, including laboratory-adapted and primary isolates of HIV-1, as well as strains of HIV-2 and simian immunodeficiency virus (SIV).[3] A key characteristic of CV-N is its remarkable stability, showing resistance to heat, organic solvents, and detergents without significant loss of its anti-HIV activity.[4]
Mechanism of Action: Targeting Viral Glycoproteins
The antiviral activity of Cyanovirin-N is primarily attributed to its high-affinity binding to the high-mannose oligosaccharides on the surface of viral envelope glycoproteins.[2] In the context of HIV, CV-N interacts with the gp120 and gp41 subunits of the viral envelope spike. This interaction effectively blocks the virus's entry into host cells by interfering with the binding of gp120 to the CD4 receptor and subsequent coreceptor interactions, which are critical steps in the viral fusion process. Beyond HIV, CV-N has demonstrated antiviral activity against a range of other enveloped viruses, including influenza virus, by targeting its hemagglutinin glycoprotein.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the physical properties, antiviral activity, and binding affinity of Cyanovirin-N.
Table 1: Physicochemical Properties of Cyanovirin-N
| Property | Value | Reference |
| Molecular Weight | 11.02 kDa | [5] |
| Number of Amino Acids | 101 | [5] |
| Organism of Origin | Nostoc ellipsosporum | [2][5] |
Table 2: In Vitro Antiviral Activity of Cyanovirin-N against HIV-1
| Assay Type | HIV-1 Strain | Cell Line | EC50 / IC50 | Reference |
| p24 Antigen ELISA | NL4-3 | MT-2 | 0.052 nM | [6] |
| p24 Antigen ELISA | BaL | MT-2 | 0.022 nM | [6] |
| Luciferase Reporter Assay | NLRepRluc-WT | MT-2 | 0.039 nM | [6] |
| p24 Antigen ELISA | Clinical Isolate (Subtype B) | PBMCs | 0.040 nM | [6] |
Table 3: Binding Affinity of Cyanovirin-N
| Binding Partner | Method | Dissociation Constant (Kd) | Reference |
| HIV-1 gp120 | Surface Plasmon Resonance | < 10 nM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in Cyanovirin-N research.
Production and Purification of Recombinant Cyanovirin-N in E. coli
Objective: To produce and purify functional, monomeric Cyanovirin-N.
Methodology:
-
Transformation:
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.[8][9][10]
-
Add 1-5 µl of a plasmid vector containing the Cyanovirin-N gene (e.g., with a pelB signal peptide sequence for periplasmic expression) to the cells.[11]
-
Heat-shock the cells at 42°C for 10 seconds and immediately return to ice for 5 minutes.[8][9]
-
Add 950 µl of SOC medium and incubate at 37°C for 1 hour with shaking.[8][9]
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.[10]
-
-
Expression:
-
Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C.[10]
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.4-0.8.[10]
-
Induce protein expression by adding IPTG to a final concentration of 40 or 400 µM.[10]
-
Continue to incubate the culture for 3 hours at 37°C or overnight at a lower temperature (e.g., 16°C or 23°C) to enhance soluble protein expression.[10]
-
-
Purification:
-
Harvest the cells by centrifugation.
-
If expressed in the periplasm, perform osmotic shock to release the periplasmic contents.
-
If expressed intracellularly, resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a French press.
-
Clarify the lysate by centrifugation.
-
Purify Cyanovirin-N from the soluble fraction using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Antiviral Activity Assays
Objective: To quantify the ability of Cyanovirin-N to protect cells from HIV-1 induced cell death.
Methodology:
-
Cell Preparation:
-
Seed a suitable target cell line (e.g., MT-4 or HeLa-CD4) in a 96-well microtiter plate at an appropriate density.[6]
-
-
Assay Procedure:
-
Prepare serial dilutions of Cyanovirin-N in culture medium.
-
Add the diluted Cyanovirin-N to the wells containing the cells.
-
Add a standardized amount of HIV-1 to the wells. Include cell-only and virus-only controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
Prepare the XTT/PMS solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT/PMS solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control to determine the EC50.
-
Objective: To assess the ability of Cyanovirin-N to inhibit the fusion of HIV-1 infected cells with uninfected cells.
Methodology:
-
Cell Co-culture:
-
Co-culture chronically HIV-1 infected cells (e.g., H9/IIIB) with uninfected target cells (e.g., CEM-SS) in the presence of varying concentrations of Cyanovirin-N.
-
-
Syncytia Quantification:
-
After an appropriate incubation period (e.g., 24 hours), visually inspect the cultures under a microscope.
-
Count the number of syncytia (large, multinucleated cells formed by the fusion of infected and uninfected cells) in each well.
-
The concentration of Cyanovirin-N that inhibits syncytia formation by 50% is determined as the IC50.
-
Binding Affinity Analysis using Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics and affinity of the interaction between Cyanovirin-N and HIV-1 gp120.
Methodology:
-
Ligand Immobilization:
-
Immobilize recombinant HIV-1 gp120 onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.[7]
-
-
Analyte Binding:
-
Inject serial dilutions of Cyanovirin-N in a suitable running buffer over the gp120-coated surface and a reference flow cell.[7]
-
Monitor the binding in real-time by measuring the change in resonance units (RU).
-
-
Data Analysis:
-
After each injection, allow for a dissociation phase where buffer flows over the chip.
-
Regenerate the sensor surface if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]
-
Structural Determination
Objective: To determine the three-dimensional structure of Cyanovirin-N in solution.
Methodology:
-
Sample Preparation:
-
Produce uniformly 15N- and 13C/15N-labeled Cyanovirin-N in E. coli.
-
Prepare a concentrated protein sample (e.g., 1.5 mM) in a suitable NMR buffer (e.g., 20 mM sodium phosphate, pH 6.0).[12]
-
-
Data Acquisition:
-
Acquire a series of multidimensional heteronuclear NMR experiments (e.g., 1H-15N HSQC, HNCACB, CBCA(CO)NH, HCCH-TOCSY, and 3D NOESY).[12]
-
-
Structure Calculation:
Objective: To determine the three-dimensional structure of Cyanovirin-N in a crystalline state.
Methodology:
-
Crystallization:
-
Screen for crystallization conditions using the hanging-drop or sitting-drop vapor diffusion method with various precipitants, buffers, and salts.[14]
-
Optimize the conditions that produce diffraction-quality crystals.
-
-
Data Collection:
-
Structure Determination:
-
Process and scale the diffraction data.
-
Solve the structure using molecular replacement with a known model (like the NMR structure) or by experimental phasing methods.
-
Refine the atomic model against the diffraction data.[16]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HIV-1 entry pathway and the inhibitory mechanism of Cyanovirin-N.
Caption: Experimental workflow for recombinant Cyanovirin-N production and characterization.
References
- 1. Isolation, primary sequence determination, and disulfide bond structure of cyanovirin-N, an anti-HIV (human immunodeficiency virus) protein from the cyanobacterium Nostoc ellipsosporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanovirin-N - Wikipedia [en.wikipedia.org]
- 3. Discovery of cyanovirin-N, a novel human immunodeficiency virus-inactivating protein that binds viral surface envelope glycoprotein gp120: potential applications to microbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. rcsb.org [rcsb.org]
- 6. benchchem.com [benchchem.com]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. ulab360.com [ulab360.com]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. Recombinant production of cyanovirin-N, a potent human immunodeficiency virus-inactivating protein derived from a cultured cyanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Solution Structure of a Cyanovirin Homolog from Wheat Head Blight Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gmclore.org [gmclore.org]
- 14. Crystallization and preliminary X-ray diffraction studies of cyanuric acid hydrolase from Azorhizobium caulinodans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystallization and X-ray diffraction of virus-like particles from a piscine betanodavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recombinant Cyanovirin-N Production in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanovirin-N (CV-N) is a potent antiviral protein originally isolated from the cyanobacterium Nostoc ellipsosporum. It exhibits broad-spectrum antiviral activity, most notably against the Human Immunodeficiency Virus (HIV), by binding to high-mannose oligosaccharides on the viral envelope glycoprotein gp120, thereby preventing viral entry into host cells.[1][2][3] The production of recombinant CV-N in Escherichia coli offers a cost-effective and scalable method for obtaining the quantities required for research and preclinical development.[1][4] These application notes provide detailed protocols for the expression and purification of recombinant CV-N in E. coli.
Data Presentation
Table 1: Comparison of Recombinant Cyanovirin-N Production Strategies in E. coli
| Expression Strategy | Host Strain | Vector | Yield | Key Findings |
| Periplasmic Expression | E. coli | pFLAG-1 with ompA signal peptide | Low | Production of a mixture of full-length and truncated protein.[3][5] |
| Periplasmic Expression | E. coli | Vector with pelB signal peptide | High | Production of a single, homogeneous protein.[5] |
| Cytoplasmic (Inclusion Bodies) | E. coli | Not specified | 140 mg/L | High yield, requires denaturation and refolding steps.[6] |
| Soluble Cytoplasmic | E. coli SHuffle® T7 Express lysY | Not specified | ~24 mg/100 mL | Enhanced production of correctly disulfide-bonded protein.[7] |
| Optimized Periplasmic | E. coli (BL21) | pET22b | Not specified | Optimal conditions: 0.6 mM IPTG, 29°C, 12h induction.[1][8][9] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Recombinant Cyanovirin-N Production
Caption: Workflow for recombinant CV-N production in E. coli.
Cyanovirin-N Mechanism of HIV Entry Inhibition
References
- 1. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiviral protein cyanovirin-N: the current state of its production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant production of cyanovirin-N, a potent human immunodeficiency virus-inactivating protein derived from a cultured cyanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression, purification, and characterization of recombinant cyanovirin-N for vaginal anti-HIV microbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Optimizing expression of antiviral cyanovirin-N homology gene using response surface methodology and protein structure prediction | Cellular and Molecular Biology [cellmolbiol.org]
- 9. researchgate.net [researchgate.net]
Production of Cyanovirin-N in Pichia pastoris: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression of the potent antiviral protein Cyanovirin-N (CVN) using the methylotrophic yeast Pichia pastoris as an expression system. This document outlines the advantages and challenges of this system for CVN production, presents comparative data on expression yields, and offers step-by-step protocols for key experimental procedures.
Introduction
Cyanovirin-N is a 101-amino acid protein originally isolated from the cyanobacterium Nostoc ellipsosporum. It exhibits potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV), by binding to the high-mannose oligosaccharides on the surface of the viral envelope glycoprotein gp120, thereby preventing viral entry into host cells. The development of a cost-effective and scalable production method for CVN is crucial for its potential use as a topical microbicide.
Pichia pastoris is a widely used eukaryotic expression system that offers several advantages for recombinant protein production, including high cell density fermentation, the capacity for post-translational modifications, and the potential for high-level secreted protein expression.[1][2] However, for Cyanovirin-N, this system presents specific challenges that must be carefully considered.
Key Considerations for CVN Expression in Pichia pastoris
While P. pastoris is a powerful expression host, its application for producing functional Cyanovirin-N has been met with challenges:
-
Low Yield: Reported yields of recombinant CVN in P. pastoris are in the range of 10 mg/L, which is considerably lower than expression levels achieved in other systems like E. coli.[3][4]
-
Glycosylation: A significant drawback is the N-glycosylation of the expressed CVN at residues N30 and P51. This modification has been shown to result in a loss of its anti-HIV activity.[3]
-
Dimerization: The formation of dimeric aggregates of recombinant CVN has been observed, which can complicate the downstream purification process and reduce the yield of the desired monomeric form.[3]
Despite these challenges, the P. pastoris system can be explored for CVN expression, particularly if modifications to the protein sequence or host strain are considered to mitigate these issues.
Quantitative Data Summary
The following table summarizes the reported expression yields of Cyanovirin-N in various heterologous expression systems for comparative purposes.
| Expression System | Reported Yield | Key Remarks | Reference |
| Pichia pastoris | 10 mg/L | Glycosylation leads to loss of activity; formation of dimeric aggregates. | [3][4] |
| Escherichia coli | ~10 mg from 1 g of cells | High yield of soluble protein when expressed as a fusion protein. | [5] |
| Nicotiana tabacum (Transgenic Plant) | 20 µg/mL (hydroponic medium) | Rhizosecretion of functional, monomeric CVN. | [3] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for producing recombinant CVN in P. pastoris and the induction pathway of the commonly used AOX1 promoter.
Experimental Protocols
The following are representative protocols for the expression of Cyanovirin-N in Pichia pastoris. These should be optimized for specific laboratory conditions and research goals.
Protocol 1: Gene Synthesis and Vector Construction
-
Codon Optimization: The 101-amino acid sequence of Cyanovirin-N should be reverse-translated into a DNA sequence that is codon-optimized for expression in Pichia pastoris. This can be achieved using commercially available software or services.
-
Gene Synthesis: Synthesize the codon-optimized CVN gene with flanking restriction sites (e.g., EcoRI and NotI) for cloning into the expression vector.
-
Vector Selection: Choose a suitable P. pastoris expression vector. For secreted expression, a vector containing the α-mating factor secretion signal, such as pPICZα A, is recommended. This facilitates purification from the culture medium.[6]
-
Ligation: Digest both the synthesized CVN gene and the pPICZα A vector with the selected restriction enzymes. Ligate the CVN gene into the vector downstream of the α-mating factor secretion signal and the AOX1 promoter.
-
Transformation into E. coli: Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid amplification.
-
Sequence Verification: Isolate the plasmid DNA from transformed E. coli colonies and verify the correct insertion and sequence of the CVN gene by Sanger sequencing.
Protocol 2: Transformation of Pichia pastoris
-
Plasmid Linearization: Linearize the recombinant pPICZα A-CVN plasmid with a restriction enzyme (e.g., SacI) to promote integration into the P. pastoris genome at the AOX1 locus.
-
Competent Cell Preparation: Prepare electrocompetent P. pastoris cells (e.g., strain X-33 or GS115).
-
Electroporation:
-
Mix approximately 1-5 µg of the linearized plasmid DNA with 80 µL of competent P. pastoris cells.
-
Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.
-
Pulse the cells using an electroporator with appropriate settings (e.g., 1.5 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.
-
-
Plating and Selection:
-
Spread the transformed cells onto YPDS plates containing Zeocin™ (concentration to be determined based on the vector, typically 100 µg/mL).
-
Incubate the plates at 30°C for 3-5 days until colonies appear.
-
-
Screening for High-Copy Transformants: (Optional but recommended) Screen multiple colonies for the highest expression levels, as multi-copy integrants often lead to higher protein yields. This can be done through small-scale expression trials.
Protocol 3: Small-Scale Expression and Induction
-
Inoculation: Inoculate a single colony of a positive transformant into 25 mL of Buffered Glycerol-complex Medium (BMGY) in a 250 mL baffled flask.
-
Growth Phase: Grow the culture at 28-30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD600 of 2-6 (approximately 16-18 hours).[7]
-
Induction:
-
Harvest the cells by centrifugation at 1,500-3,000 x g for 5 minutes at room temperature.
-
Decant the supernatant and resuspend the cell pellet in 100 mL of Buffered Methanol-complex Medium (BMMY) to an OD600 of 1.0 to induce expression.[7]
-
-
Methanol Feeding: Add 100% methanol to a final concentration of 0.5-1% every 24 hours to maintain induction.[7]
-
Time Course Analysis: Collect 1 mL samples at 24, 48, 72, and 96 hours post-induction. Separate the supernatant and cell pellet by centrifugation.
-
Expression Analysis: Analyze the supernatant for secreted CVN by SDS-PAGE and Western blotting using an anti-CVN antibody or an anti-His tag antibody if a C-terminal His-tag was included in the vector.
Protocol 4: High-Density Fermentation (Fed-Batch)
This protocol is for large-scale production in a fermenter.[8][9][10]
-
Inoculum Preparation: Grow a seed culture in BMGY medium to the mid-log phase.
-
Batch Phase: Inoculate the fermenter containing Basal Salts Medium (BSM) with 4% glycerol. Run the batch phase at 30°C with a pH of 5.0, maintaining dissolved oxygen (DO) above 20%.
-
Glycerol Fed-Batch Phase: Once the glycerol in the initial batch is depleted (indicated by a spike in DO), start a glycerol fed-batch phase to increase biomass.
-
Methanol Induction Phase: After reaching the desired cell density, initiate the induction phase by feeding a solution of 100% methanol containing PTM1 trace salts. Maintain a low specific growth rate to prevent methanol accumulation and ensure efficient protein expression.
-
Harvesting: After the induction period (typically 48-96 hours), harvest the culture. Separate the culture supernatant, which contains the secreted CVN, from the cells by centrifugation or microfiltration.
Protocol 5: Purification of Secreted Cyanovirin-N
-
Clarification: Clarify the culture supernatant by centrifugation and filtration (0.22 µm) to remove any remaining cells and debris.
-
Concentration and Buffer Exchange: Concentrate the supernatant and exchange the buffer to a suitable binding buffer for chromatography using tangential flow filtration (TFF).
-
Chromatography:
-
Affinity Chromatography: If the CVN construct includes a His-tag, use immobilized metal affinity chromatography (IMAC) as the primary capture step.
-
Ion-Exchange Chromatography (IEX): CVN has a theoretical pI of around 5.2. Anion-exchange chromatography at a pH above the pI can be an effective purification step.
-
Size-Exclusion Chromatography (SEC): Use SEC as a final polishing step to separate monomeric CVN from aggregates and other impurities.
-
-
Analysis: Analyze the purified fractions by SDS-PAGE to assess purity and by Western blot to confirm the identity of the protein. The biological activity should be confirmed using an appropriate assay, such as an HIV neutralization assay.
Conclusion
The Pichia pastoris expression system offers a platform for the production of recombinant proteins with the benefits of a eukaryotic host. However, for Cyanovirin-N, researchers must be aware of the significant challenges of low yield and detrimental glycosylation. The protocols provided here serve as a foundational guide for expressing CVN in P. pastoris. Further optimization, and potentially protein and strain engineering, will be necessary to overcome the current limitations and develop a viable production process for this promising antiviral protein.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. bionet.com [bionet.com]
- 3. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of fusion protein for efficient preparation of cyanovirin-n and rapid enrichment of pseudorabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anuram.org [anuram.org]
- 7. static.igem.org [static.igem.org]
- 8. Production of recombinant protein in Pichia pastoris by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple Pichia pastoris fermentation and downstream processing strategy for making recombinant pandemic Swine Origin Influenza a virus Hemagglutinin protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Production of Cyanovirin-N in Transgenic Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of Cyanovirin-N (CV-N), a potent anti-HIV protein, in transgenic plants. The use of plant-based systems offers a scalable and cost-effective alternative to traditional fermentation-based production methods.[1][2] This document outlines the methodologies for genetic transformation of various plant species, expression analysis, and purification of functional CV-N.
Introduction to Cyanovirin-N and Plant-Based Production
Cyanovirin-N is an 11-kDa protein originally isolated from the cyanobacterium Nostoc ellipsosporum.[3][4] It exhibits broad-spectrum antiviral activity, most notably against various strains of the Human Immunodeficiency Virus (HIV), by binding to the viral envelope glycoprotein gp120.[4][5][6][7] The high cost of producing protein-based microbicides like CV-N in conventional systems has driven research into alternative platforms.[1] Transgenic plants have emerged as a promising solution due to their potential for large-scale, economical production.[1][2] Successful expression of active CV-N has been reported in several plant systems, including tobacco, rice, and soybean.[1][2][8]
Quantitative Data Summary
The expression levels and antiviral efficacy of plant-derived CV-N vary depending on the plant system, expression strategy, and purification methods. The following tables summarize the quantitative data from various studies.
Table 1: Expression of Recombinant Cyanovirin-N in Transgenic Plants
| Plant System | Expression Target | CV-N Yield | Reference |
| Nicotiana tabacum (Tobacco) | Leaves | 130 µg/g fresh leaf tissue (0.85% of total soluble protein) | [1][2] |
| Nicotiana tabacum (Tobacco) | Rhizosecretion (hydroponic media) | 0.64 µg/mL over 24 days; optimized to 3.2 mg/L | [1][2] |
| Oryza sativa (Rice) | Endosperm (seed) | Up to 10 µg/g dry seed weight | [2][9] |
| Glycine max (Soybean) | Seed | 350 µg/g dry seed weight | [8] |
| Althaea officinalis (Marshmallow) | Roots | 2.4 µg/g fresh weight | [10] |
Table 2: Antiviral Activity of Plant-Derived Cyanovirin-N
| Plant Source | Target Virus | EC50 Value | Comparison | Reference |
| Glycine max (Soybean) | HIV | 0.82-2.7 nM | Comparable to E. coli-produced CV-N (0.45-1.8 nM) | [8] |
| Oryza sativa (Rice) | HIV-1BaL | ~90% reduction in infectivity | Effective for pre-exposure prophylaxis | [2][9] |
| Nicotiana tabacum (Tobacco) | HIV | Protects T-cells from in vitro infection | Functional binding to gp120 demonstrated | [1] |
Experimental Workflows and Protocols
The following sections provide detailed diagrams and protocols for the key experimental stages in the production of CV-N in transgenic plants.
Genetic Construct Design and Vector Assembly
A crucial first step is the design of a suitable expression cassette containing the CV-N coding sequence. This typically involves cloning the gene into a plant expression vector under the control of a strong constitutive or tissue-specific promoter.
Protocol 1: Expression Vector Construction
-
Gene Amplification: Amplify the 306 bp coding region of Cyanovirin-N via Polymerase Chain Reaction (PCR).[11] Design primers to introduce appropriate restriction sites for cloning into the target vector.
-
Vector Preparation: Digest the plant expression vector (e.g., a binary vector for Agrobacterium-mediated transformation) with the corresponding restriction enzymes.
-
Ligation: Ligate the purified PCR product with the linearized vector using T4 DNA Ligase.
-
Transformation into E. coli: Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid amplification.
-
Selection and Verification: Select transformed E. coli colonies on antibiotic-containing medium. Isolate plasmid DNA and verify the correct insertion of the CV-N gene by restriction digestion and DNA sequencing.
Plant Transformation
Agrobacterium tumefaciens-mediated transformation is a widely used method for introducing the gene of interest into the plant genome.[12][13] The choice of explant and tissue culture conditions is critical for successful regeneration of transgenic plants.
Protocol 2: Agrobacterium-Mediated Transformation of Tobacco Leaf Discs
-
Agrobacterium Preparation: Introduce the recombinant expression vector into a suitable Agrobacterium tumefaciens strain. Grow a liquid culture of the transformed Agrobacterium to the mid-log phase.
-
Explant Preparation: Sterilize tobacco leaves and cut them into small discs (approximately 1 cm²).
-
Infection: Inoculate the leaf discs with the Agrobacterium culture for 30 minutes.
-
Co-cultivation: Transfer the leaf discs to a co-cultivation medium and incubate in the dark for 2-3 days.
-
Selection and Regeneration: Move the leaf discs to a selection medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime) and a selection agent to identify transformed plant cells (e.g., kanamycin).
-
Shoot and Root Development: Subculture the developing calli and shoots on fresh selection medium until shoots are well-developed. Transfer elongated shoots to a rooting medium.
-
Acclimatization: Transfer rooted plantlets to soil and grow in a greenhouse.
Protein Expression Analysis and Purification
Once transgenic plants are obtained, it is essential to confirm the expression of CV-N and purify the protein for functional analysis.
Protocol 3: Extraction and Purification of CV-N from Plant Tissue
-
Protein Extraction: Homogenize transgenic plant tissue (e.g., leaves or ground seeds) in a suitable extraction buffer (e.g., 50mM Tris-HCl, pH 8.0).[11]
-
Clarification: Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the total soluble proteins.
-
Expression Confirmation: Confirm the presence of CV-N in the crude extract using immunological methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with gp120 as the capture agent.[11]
-
Purification: Purify CV-N from the crude extract. A multi-step chromatography process may be necessary. For example, an initial gel filtration chromatography step can be followed by a reverse-phase HPLC for higher purity.[11]
-
Quantification: Determine the concentration of the purified CV-N using a standard protein quantification assay.
-
Functional Analysis: Assess the biological activity of the purified plant-derived CV-N by its ability to bind to HIV gp120 and to neutralize HIV in in-vitro assays.[1]
Signaling Pathways and Mode of Action
The production of a foreign protein like Cyanovirin-N in a plant cell is governed by the host plant's transcriptional and translational machinery. The expression cassette, once integrated into the plant genome, utilizes the plant's cellular processes to transcribe the CV-N gene into mRNA and then translate it into protein. The specific signaling pathways that regulate the activity of the chosen promoter (e.g., CaMV 35S) will determine the level and location of CV-N expression.
The antiviral mechanism of Cyanovirin-N involves its high-affinity binding to the high-mannose oligosaccharides on the surface of the HIV envelope glycoprotein, gp120.[5][6][7] This interaction physically blocks the binding of gp120 to the CD4 receptor on host T-cells, thereby preventing the initial step of viral entry and infection.[5]
References
- 1. Transgenic plant production of Cyanovirin-N, an HIV microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanovirin-N produced in rice endosperm offers effective pre-exposure prophylaxis against HIV-lBaL infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of cyanovirin-N, a novel human immunodeficiency virus-inactivating protein that binds viral surface envelope glycoprotein gp120: potential applications to microbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Antiviral Activities of Cyanovirin-N: Blocking of Human Immunodeficiency Virus Type 1 gp120 Interaction with CD4 and Coreceptor and Inhibition of Diverse Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral potentials of medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanovirin-N - Wikipedia [en.wikipedia.org]
- 8. Engineering soya bean seeds as a scalable platform to produce cyanovirin-N, a non-ARV microbicide against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyanovirin-N produced in rice endosperm offers effective pre-exposure prophylaxis against HIV-1BaL infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression, purification and analysis of the anti-HIV Cyanovirin-N produced in transgenic soybeans seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pen.ius.edu.ba [pen.ius.edu.ba]
- 13. goldbio.com [goldbio.com]
Application Notes and Protocols for the Purification of Recombinant Cyanovirin-N
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanovirin-N (CV-N) is a potent antiviral protein that has garnered significant interest for its ability to neutralize a broad range of enveloped viruses, including the Human Immunodeficiency Virus (HIV).[1][2][3] Originally isolated from the cyanobacterium Nostoc ellipsosporum, CV-N functions by binding to high-mannose oligosaccharides on viral surface glycoproteins, thereby preventing viral entry into host cells.[3][4] The production of recombinant CV-N (rCV-N) in various expression systems is a critical step for its therapeutic development. This document provides detailed protocols for the purification of rCV-N, focusing on methods that ensure high yield, purity, and biological activity.
Data Presentation: Comparison of Purification Strategies
The choice of expression system and purification strategy significantly impacts the final yield and purity of recombinant Cyanovirin-N. Below is a summary of quantitative data from various published protocols.
| Expression System | Fusion Tag | Purification Method(s) | Yield | Purity | Reference |
| Escherichia coli | None (Inclusion Bodies) | Inclusion body washing, refolding, Size-Exclusion HPLC, Reverse-Phase HPLC | 140 mg/L of culture | Highly purified | [1] |
| Escherichia coli | CL7/His-tag | Heat treatment, Ni-NTA Affinity Chromatography, HRV 3C protease cleavage | ~10 mg/g of wet cells | >99% | [2] |
| Escherichia coli | His-SUMO | Ni-NTA Affinity Chromatography (2 rounds), SUMO protease cleavage | 3-4 mg/g of wet cells | >97.6% | [5][6] |
| Transgenic Soybeans | None | Gel Filtration (Sephadex S-200), Reverse-Phase HPLC (C4) | 1.5% of total soluble protein | Semi-purified | [7] |
Experimental Protocols
This section provides a detailed methodology for the purification of recombinant Cyanovirin-N expressed in E. coli with a cleavable His-SUMO fusion tag, a strategy known to enhance soluble expression and facilitate purification.[5][6]
Protocol 1: Purification of His-SUMO-CV-N from E. coli
This protocol is adapted from methodologies demonstrating high-yield and high-purity production of soluble rCV-N.[5][6]
1. Cell Lysis and Clarification
-
Objective: To lyse the E. coli cells and release the soluble His-SUMO-CV-N fusion protein.
-
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
DNase I
-
High-pressure homogenizer or sonicator.
-
Centrifuge capable of >12,000 x g.
-
-
Procedure:
-
Resuspend the harvested E. coli cell pellet in ice-cold Lysis Buffer (5 mL per gram of wet cell paste).
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by either sonication on ice or by passing through a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the soluble His-SUMO-CV-N.
-
2. Immobilized Metal Affinity Chromatography (IMAC) - Capture Step
-
Objective: To capture the His-tagged fusion protein from the clarified lysate.
-
Materials:
-
IMAC Column (e.g., Ni-NTA agarose).
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
-
-
Procedure:
-
Equilibrate the IMAC column with 5-10 column volumes (CVs) of Lysis Buffer (without lysozyme and PMSF).
-
Load the clarified supernatant onto the column at a flow rate of 1-2 mL/min.
-
Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-SUMO-CV-N with 5-10 CVs of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
3. SUMO Tag Cleavage
-
Objective: To cleave the His-SUMO tag to release native CV-N.
-
Materials:
-
SUMO Protease.
-
Dialysis tubing (e.g., 3.5 kDa MWCO).
-
Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl.
-
-
Procedure:
-
Pool the fractions containing the eluted His-SUMO-CV-N.
-
Add SUMO protease to the pooled fractions (typically 1 unit of protease per 50 µg of fusion protein; optimize as needed).
-
Dialyze the mixture against Dialysis Buffer at 4°C overnight to remove imidazole and facilitate cleavage.
-
4. Second IMAC - Removal of Tag and Protease
-
Objective: To separate the cleaved native CV-N from the His-SUMO tag and the His-tagged SUMO protease.
-
Procedure:
-
Re-apply the dialyzed sample to a freshly equilibrated Ni-NTA column.
-
The native CV-N will not bind to the resin and will be collected in the flow-through.
-
The His-SUMO tag and the His-tagged SUMO protease will bind to the column.
-
Collect and pool the flow-through fractions containing the purified native CV-N.
-
5. Final Polishing and Buffer Exchange (Optional)
-
Objective: To achieve higher purity and exchange the protein into a suitable storage buffer.
-
Method: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC can be employed for further polishing if required.
-
SEC Buffer/Storage Buffer: Phosphate Buffered Saline (PBS) or 20 mM Sodium Acetate (pH 5.0).
-
Procedure (SEC):
-
Concentrate the pooled flow-through fractions.
-
Load the concentrated protein onto a size-exclusion column (e.g., Superdex 75) pre-equilibrated with the desired storage buffer.
-
Collect fractions corresponding to the monomeric CV-N (approx. 11 kDa).
-
Verify purity by SDS-PAGE and assess protein concentration.
-
Visualizations
Experimental Workflow for His-SUMO-CV-N Purification
Caption: Workflow for the purification of native Cyanovirin-N.
Logical Relationship of Purification Steps
Caption: Logical steps in recombinant protein purification.
References
- 1. Expression, purification, and characterization of recombinant cyanovirin-N for vaginal anti-HIV microbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of fusion protein for efficient preparation of cyanovirin-n and rapid enrichment of pseudorabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and structure elucidation of Dm-CVNH, a new cyanovirin-N homolog with activity against SARS-CoV-2 and HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble cytoplasmic expression, rapid purification, and characterization of cyanovirin-N as a His-SUMO fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression, purification and analysis of the anti-HIV Cyanovirin-N produced in transgenic soybeans seeds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Cyanovirin-N as a Topical Microbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanovirin-N (CV-N) is a potent antiviral protein originally isolated from the cyanobacterium Nostoc ellipsosporum.[1][2][3] It has demonstrated significant activity against a broad spectrum of enveloped viruses, most notably the Human Immunodeficiency Virus (HIV), making it a promising candidate for development as a topical microbicide to prevent sexual transmission of HIV.[1][4] CV-N's mechanism of action involves high-affinity binding to the high-mannose oligosaccharides on the surface of viral envelope glycoproteins, such as gp120 and gp41 of HIV, thereby neutralizing the virus and preventing its entry into host cells.[2][5][6] This document provides detailed application notes and experimental protocols to guide researchers in the preclinical development of CV-N as a topical microbicide.
Mechanism of Action
Cyanovirin-N exerts its antiviral activity by targeting the glycosylated envelope of HIV. The protein has two carbohydrate-binding domains that interact with high-mannose glycans on the viral surface glycoproteins, primarily gp120.[2][5][6] This binding event is crucial as it sterically hinders the interaction between gp120 and the CD4 receptor on target T-cells, a critical first step in viral entry.[5][7] Furthermore, CV-N can also interfere with the subsequent binding of gp120 to the coreceptors CCR5 or CXCR4.[5][6] By blocking these interactions, CV-N effectively neutralizes the virus and prevents the fusion of the viral and cellular membranes. Studies have shown that CV-N can irreversibly inactivate HIV virions.[3]
Caption: Mechanism of HIV-1 entry and its inhibition by Cyanovirin-N.
Data Presentation
Table 1: In Vitro Anti-HIV Activity of Cyanovirin-N
| Virus Strain | Cell Line | Assay Type | IC50 (nM) | Reference |
| HIV-1IIIB | CEM-SS | XTT | Low nanomolar | [3] |
| HIV-1RF | CEM-SS | XTT | Low nanomolar | [8] |
| Primary HIV-1 Isolates | PBMC | p24 Antigen | Low nanomolar | [3] |
| HIV-2 | CEM-SS | XTT | Low nanomolar | [3] |
| SIV | CEM-SS | XTT | Low nanomolar | [3] |
| CCR5-tropic HIVBaL | - | Infectivity | ~1 | [9] |
| Plant-derived CV-N | - | HIV Neutralization | 4-6 | [10] |
IC50: 50% inhibitory concentration. PBMC: Peripheral Blood Mononuclear Cells.
Table 2: Cytotoxicity of Cyanovirin-N
| Cell Line | Assay Type | CC50 (nM) | Reference |
| CEM-SS | Not specified | > 9,000 | [3][11] |
| PBMC | Not specified | > 9,000 | [3][11] |
| Vero | MTT | 359.03 ± 0.56 µg/mL | [12] |
CC50: 50% cytotoxic concentration.
Experimental Protocols
Protocol 1: HIV-1 Antiviral Activity Assay (XTT Method)
This protocol is adapted from methods used to evaluate the cytoprotective effects of CV-N.[8]
Objective: To determine the concentration of CV-N required to protect host cells from HIV-1-induced cell death.
Materials:
-
CEM-SS cells
-
HIV-1 viral stock (e.g., HIV-1RF)
-
Cyanovirin-N (recombinant or purified)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
PMS (N-methyldibenzopyrazine methyl sulfate) solution
-
Microplate reader
Procedure:
-
Cell Preparation: Culture CEM-SS cells in RPMI 1640 with 10% FBS. On the day of the assay, ensure cells are in the exponential growth phase and adjust the cell concentration to 1 x 105 cells/mL.
-
Compound Dilution: Prepare a serial dilution of CV-N in culture medium.
-
Assay Setup:
-
Add 50 µL of the CEM-SS cell suspension to each well of a 96-well plate.
-
Add 25 µL of the diluted CV-N to the appropriate wells.
-
Add 25 µL of HIV-1 viral stock (at a pre-determined multiplicity of infection) to the wells containing cells and CV-N.
-
Include control wells: cells only (no virus, no CV-N), cells + virus (no CV-N), and medium only (background).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 days.
-
XTT Staining:
-
Prepare the XTT/PMS solution immediately before use.
-
Add 50 µL of the XTT/PMS solution to each well.
-
Incubate the plate for an additional 4-6 hours at 37°C.
-
-
Data Acquisition: Read the absorbance of the wells at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell protection relative to the virus-only control and determine the IC50 value.
Caption: Workflow for the HIV-1 Antiviral Activity Assay (XTT Method).
Protocol 2: Cytotoxicity Assay (MTT Method)
This protocol is a standard method for assessing cell viability.[13][14][15]
Objective: To determine the concentration at which CV-N becomes toxic to host cells.
Materials:
-
Target cells (e.g., CEM-SS, PBMCs, or vaginal epithelial cells)
-
Cyanovirin-N
-
Appropriate culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1-2 x 104 cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of CV-N and add 100 µL to the appropriate wells. Include a "cells only" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity compared to the untreated control and determine the CC50 value.
Caption: Workflow for the Cytotoxicity Assay (MTT Method).
Protocol 3: CV-N-gp120 Binding Assay (ELISA-based)
This protocol is based on the principles of a competitive binding assay.[16][17]
Objective: To quantify the binding affinity of CV-N to HIV-1 gp120.
Materials:
-
Recombinant HIV-1 gp120
-
Cyanovirin-N (biotinylated or labeled)
-
96-well high-binding ELISA plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (if using biotinylated CV-N)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with 100 µL of recombinant gp120 (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Binding Reaction:
-
Wash the plate three times.
-
Add 100 µL of serially diluted labeled CV-N to the wells.
-
For competitive binding, pre-incubate the labeled CV-N with unlabeled CV-N or test compounds before adding to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
If using biotinylated CV-N, add 100 µL of Streptavidin-HRP and incubate for 1 hour. Wash again.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
-
Data Acquisition: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance values against the concentration of CV-N to determine the binding curve and calculate the dissociation constant (Kd).
Caption: Workflow for the CV-N-gp120 Binding Assay (ELISA).
Challenges and Future Directions
The development of CV-N as a topical microbicide faces several challenges. One significant hurdle is the large-scale, cost-effective production of recombinant CV-N with correct folding and biological activity.[18][19][20] Various expression systems, including E. coli, yeast, and transgenic plants, have been explored to address this.[18][19] Another concern is the potential for CV-N to induce mitogenic activity and cytokine production, which could lead to inflammation and potentially increase susceptibility to HIV infection.[21]
Future research should focus on:
-
Optimizing CV-N formulations for stability, retention, and sustained release in the vaginal and rectal environments.
-
Conducting comprehensive preclinical safety and efficacy studies in relevant animal models.[1]
-
Investigating strategies to mitigate the potential inflammatory properties of CV-N, such as protein engineering or co-formulation with anti-inflammatory agents.
-
Exploring novel delivery systems, such as commensal bacteria engineered to produce and secrete CV-N directly at the mucosal surface.[9][22]
Conclusion
Cyanovirin-N remains a highly promising candidate for a topical microbicide due to its potent and broad anti-HIV activity. The protocols and data presented in these application notes provide a framework for researchers to advance the preclinical development of CV-N. Addressing the existing challenges through innovative formulation and delivery strategies will be critical for its successful translation into a clinically effective microbicide to prevent the sexual transmission of HIV.
References
- 1. Microbicide Drug Candidates Including Cyanovirin-N To Prevent Anal & Vaginal HIV Transmission [natap.org]
- 2. Cyanovirin-N - Wikipedia [en.wikipedia.org]
- 3. Discovery of cyanovirin-N, a novel human immunodeficiency virus-inactivating protein that binds viral surface envelope glycoprotein gp120: potential applications to microbicide development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Topical Microbicides to Prevent the Sexual Transmission of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cyanovirin-N, a Potent Human Immunodeficiency Virus-Inactivating Protein, Blocks both CD4-Dependent and CD4-Independent Binding of Soluble gp120 (sgp120) to Target Cells, Inhibits sCD4-Induced Binding of sgp120 to Cell-Associated CXCR4, and Dissociates Bound sgp120 from Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Development of a live topical microbicide for women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhizosecretion improves the production of Cyanovirin-N in Nicotiana tabacum through simplified downstream processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Antiviral activity of recombinant cyanovirin-N against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Development of a cyanovirin-N-HIV-1 gp120 binding assay for high throughput screening of natural product extracts by time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Cyanovirin-N-HIV-1 gpl20 Binding Assay for High Throughput Screening of Natural Product Extracts by Time-Resolved Fluorescence | Semantic Scholar [semanticscholar.org]
- 18. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Safety concerns for the potential use of cyanovirin-N as a microbicidal anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The microbicide cyanovirin-N expressed on the surface of commensal bacterium Streptococcus gordonii captures HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Cyanovirin-N: A Guide for Researchers
Introduction
Cyanovirin-N (CV-N), a potent antiviral protein isolated from the cyanobacterium Nostoc ellipsosporum, has garnered significant interest for its broad-spectrum activity against various enveloped viruses, including Human Immunodeficiency Virus (HIV). A critical aspect of its preclinical development is the thorough evaluation of its safety profile, particularly its potential cytotoxicity. Generally, CV-N exhibits a favorable safety profile with low cytotoxicity at concentrations effective for antiviral activity.[1][2][3][4] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of Cyanovirin-N, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Cytotoxicity of Cyanovirin-N
The cytotoxic effects of Cyanovirin-N have been evaluated in various human and other primate cell lines. The 50% cytotoxic concentration (CC50) is a key metric, representing the concentration of a substance that causes the death of 50% of cells in a given time period. Below is a summary of reported cytotoxicity data for CV-N. It is important to note that CC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Cell Line | Assay Method | Cytotoxicity Measurement (CC50 or Observation) | Reference |
| CEM-SS (Human T-lymphoblastoid) | Not specified in detail; cell viability monitored | No lethality observed at 9,000 nM after 48 hours of continuous exposure. | [2][5] |
| Peripheral Blood Lymphocytes (PBLs) | Trypan Blue Exclusion & Two-Color Fluorescence Assay | No significant reduction in viable cell numbers at 9,000 nM after 48 hours. | [2][5] |
| Vero E6 (Monkey Kidney Epithelial) | Not specified in detail; cytopathic effect assay | Toxicity observed at concentrations >1 µM. Well tolerated at concentrations up to 0.45 µM. | [6] |
| HaCaT (Human Keratinocyte) | Not specified | CC50 values were determined for a linker-extended CV-N and its PEGylated derivatives. | [7] |
Experimental Protocols
This section provides detailed protocols for three common and robust methods for assessing cytotoxicity: the MTT assay, the Trypan Blue exclusion assay, and the Lactate Dehydrogenase (LDH) release assay.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Cyanovirin-N (CV-N) stock solution
-
Target cells (e.g., CEM-SS, Vero E6)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete culture medium to the desired density (e.g., 5 x 10^4 to 1 x 10^5 cells/mL).
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to adhere (for adherent cells) and stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of CV-N in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells (for adherent cells) or add directly to the suspension. Add 100 µL of the CV-N dilutions to the respective wells.
-
Include wells with cells and medium only (untreated control) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals (for adherent cells). For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each CV-N concentration relative to the untreated control cells after subtracting the background absorbance.
-
Protocol 2: Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a simple and rapid method to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[5]
Materials:
-
Cyanovirin-N (CV-N) stock solution
-
Target cells (e.g., PBLs, CEM-SS)
-
Complete cell culture medium
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in appropriate flasks or plates.
-
Treat the cells with various concentrations of CV-N for the desired duration (e.g., 48 hours). Include an untreated control.
-
-
Sample Preparation:
-
Harvest the cells and resuspend them in a small volume of PBS or serum-free medium.
-
Take a known volume of the cell suspension (e.g., 20 µL) and mix it with an equal volume of 0.4% Trypan Blue solution.
-
-
Cell Counting:
-
Incubate the cell-dye mixture for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100
-
Compare the viability of CV-N-treated cells to the untreated control.
-
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes. The amount of LDH released into the culture medium is proportional to the number of lysed cells.
Materials:
-
Cyanovirin-N (CV-N) stock solution
-
Target cells
-
Complete cell culture medium (low serum is recommended to reduce background)
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of CV-N and incubate for the desired period.
-
Include three sets of controls:
-
Untreated control: Cells with medium only (spontaneous LDH release).
-
Positive control: Cells treated with a lysis buffer provided in the kit (maximum LDH release).
-
Background control: Medium only.
-
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light. A color change will occur in the presence of LDH.
-
-
Data Acquisition:
-
Add the stop solution provided in the kit, if applicable.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(CV-N treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Concluding Remarks
The assessment of cytotoxicity is a fundamental step in the development of any therapeutic agent. For Cyanovirin-N, the available data suggest a high therapeutic index, with cytotoxicity observed at concentrations significantly higher than those required for its potent antiviral effects. The protocols provided herein offer standardized methods for the continued evaluation of CV-N and its derivatives. It is recommended to use multiple assay types and relevant cell lines to build a comprehensive understanding of the compound's safety profile.
References
- 1. Multiple Antiviral Activities of Cyanovirin-N: Blocking of Human Immunodeficiency Virus Type 1 gp120 Interaction with CD4 and Coreceptor and Inhibition of Diverse Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyanovirin-N, a Potent Human Immunodeficiency Virus-Inactivating Protein, Blocks both CD4-Dependent and CD4-Independent Binding of Soluble gp120 (sgp120) to Target Cells, Inhibits sCD4-Induced Binding of sgp120 to Cell-Associated CXCR4, and Dissociates Bound sgp120 from Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of cyanovirin-N antiviral activity, by use of lentiviral vectors pseudotyped with filovirus envelope glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutational Pathways, Resistance Profile, and Side Effects of Cyanovirin Relative to Human Immunodeficiency Virus Type 1 Strains with N-Glycan Deletions in Their gp120 Envelopes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cyanovirin-N Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanovirin-N (CV-N), a cyanobacterial lectin, has demonstrated potent antiviral activity against a broad range of viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[1] This document provides detailed application notes and standardized protocols for the in vitro evaluation of CV-N's efficacy against SARS-CoV-2. The methodologies described herein are essential for researchers engaged in the discovery and development of novel antiviral therapeutics.
CV-N exerts its antiviral effect by targeting high-mannose oligosaccharides on the heavily glycosylated Spike (S) glycoprotein of SARS-CoV-2.[1][2] This interaction, which occurs outside the receptor-binding domain (RBD), effectively blocks the virus's entry into host cells.[1][2] Notably, CV-N has shown efficacy against various SARS-CoV-2 variants, including Delta and Omicron.[1][2]
These protocols will guide researchers through the necessary steps to quantify the antiviral potency and cytotoxicity of CV-N, critical parameters in the preclinical assessment of any potential antiviral agent.
Data Presentation: In Vitro Efficacy and Binding Affinity of Cyanovirin-N against SARS-CoV-2
The following tables summarize the quantitative data from preclinical studies of Cyanovirin-N against various SARS-CoV-2 strains.
Table 1: Antiviral Activity of Cyanovirin-N against SARS-CoV-2 Variants (Pseudovirus and Live Virus Assays)
| SARS-CoV-2 Variant | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| Wuhan (WH-1) | Pseudovirus Neutralization | HEK293T-hACE2 | ~100 | [1] |
| D614G | Pseudovirus Neutralization | HEK293T-hACE2 | 31 - 112 | [1] |
| Alpha (B.1.1.7) | Pseudovirus Neutralization | HEK293T-hACE2 | 31 - 112 | [1] |
| Beta (B.1.351) | Pseudovirus Neutralization | HEK293T-hACE2 | 31 - 112 | [1] |
| Gamma (P.1) | Pseudovirus Neutralization | HEK293T-hACE2 | 31 - 112 | [1] |
| Delta (B.1.617.2) | Pseudovirus Neutralization | HEK293T-hACE2 | 31 - 112 | [1] |
| Alpha (B.1.1.7) | Live Virus Cytopathicity | Vero E6 | 180 | [1] |
| Delta (B.1.617.2) | Live Virus Cytopathicity | Vero E6 | <50 | [1] |
| Omicron | Live Virus Cytopathicity | Vero E6 | 40 | [1] |
| Brazilian Isolate (B.1.1.33 lineage) | Plaque Reduction | Vero | 89.8 | [1] |
| Omicron | Plaque Reduction | Vero | 0.674 | [1] |
Table 2: Binding Affinity and Cytotoxicity of Cyanovirin-N
| Parameter | Method | Target | Value | Reference |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | WH-1 Spike Protein | 28.1 nM | [3] |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | Omicron Spike Protein | 15.4 nM | [3] |
| Cytotoxicity (CC50) | Not specified | Vero E6 cells | >450 nM | [1] |
Experimental Protocols
SARS-CoV-2 Pseudovirus Neutralization Assay
This assay measures the ability of CV-N to inhibit the entry of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein into host cells.
Materials:
-
HEK293T cells
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)
-
Lentiviral packaging and transfer plasmids (e.g., psPAX2 and a luciferase reporter plasmid)
-
Plasmid encoding the SARS-CoV-2 Spike protein
-
Transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Cyanovirin-N
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the lentiviral packaging plasmid, the luciferase reporter plasmid, and the SARS-CoV-2 Spike protein plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Titer the pseudovirus stock to determine the appropriate dilution for infection.
-
-
Neutralization Assay:
-
Seed HEK293T-hACE2 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of Cyanovirin-N in DMEM.
-
Pre-incubate the diluted CV-N with a fixed amount of SARS-CoV-2 pseudovirus for 1 hour at 37°C.
-
Remove the culture medium from the HEK293T-hACE2 cells and add the CV-N/pseudovirus mixture.
-
Incubate for 48-72 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of neutralization for each CV-N concentration relative to the virus control (no CV-N).
-
Determine the EC50 value (the concentration of CV-N that inhibits 50% of pseudovirus infection) by fitting the data to a dose-response curve.
-
Live SARS-CoV-2 Cytopathic Effect (CPE) Reduction Assay
This assay assesses the ability of CV-N to protect cells from the cell-killing (cytopathic) effects of live SARS-CoV-2 infection.
Materials:
-
Vero E6 cells
-
Live SARS-CoV-2 virus stock
-
DMEM with 2% FBS
-
Cyanovirin-N
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red or CellTiter-Glo)
-
Spectrophotometer or luminometer
Protocol:
-
Cell Plating:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of Cyanovirin-N in DMEM.
-
Remove the growth medium from the cells and add the diluted CV-N.
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).
-
Include virus-only controls (no CV-N) and cell-only controls (no virus, no CV-N).
-
-
Incubation and CPE Observation:
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Observe the cells daily for the appearance of cytopathic effects (cell rounding, detachment).
-
-
Quantification of Cell Viability:
-
When CPE in the virus control wells is maximal (typically 3-5 days post-infection), quantify cell viability using a suitable reagent.
-
For Neutral Red assay, incubate the cells with the dye, followed by a solubilization step, and measure absorbance at 540 nm.
-
For CellTiter-Glo, add the reagent directly to the wells and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each CV-N concentration compared to the virus control.
-
Determine the IC50 value (the concentration of CV-N that inhibits 50% of the viral cytopathic effect) from a dose-response curve.
-
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a highly stringent assay that measures the ability of CV-N to neutralize the infectivity of SARS-CoV-2, quantified by the reduction in the number of viral plaques.
Materials:
-
Vero E6 cells
-
Live SARS-CoV-2 virus stock
-
DMEM with 2% FBS
-
Cyanovirin-N
-
6-well or 12-well cell culture plates
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Protocol:
-
Cell Plating:
-
Seed Vero E6 cells in multi-well plates and incubate until a confluent monolayer is formed.
-
-
Virus Neutralization:
-
Prepare serial dilutions of Cyanovirin-N.
-
Mix the diluted CV-N with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.
-
-
Infection and Overlay:
-
Remove the culture medium from the Vero E6 cells and inoculate with the CV-N/virus mixture.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
-
Plaque Development and Staining:
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a purple background of stained cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each CV-N concentration relative to the virus control.
-
Determine the IC50 value (the concentration of CV-N that reduces the number of plaques by 50%).
-
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or to general toxicity to the host cells.
Materials:
-
Vero E6 cells (or the same cell line used in the antiviral assays)
-
DMEM with 10% FBS
-
Cyanovirin-N
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or Neutral Red)
-
Spectrophotometer
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of Cyanovirin-N at the same concentrations used in the antiviral assays.
-
Add the diluted CV-N to the cells. Include cell-only controls without CV-N.
-
-
Incubation and Viability Measurement:
-
Incubate the plates for the same duration as the corresponding antiviral assay (e.g., 72 hours for a CPE assay).
-
Measure cell viability using a suitable reagent. For an MTT assay, incubate with MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each CV-N concentration relative to the untreated cell control.
-
Determine the CC50 value (the concentration of CV-N that reduces cell viability by 50%).
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (or EC50). A higher SI value indicates a more favorable safety profile.
-
Visualizations
Caption: General workflow for in vitro testing of Cyanovirin-N against SARS-CoV-2.
Caption: Mechanism of action of Cyanovirin-N against SARS-CoV-2.
References
- 1. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanovirin-N binds to select SARS-CoV-2 spike oligosaccharides outside of the receptor binding domain and blocks infection by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant Cyanovirin-N Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recombinant expression of Cyanovirin-N (CV-N), a potent antiviral protein.
Frequently Asked Questions (FAQs)
Q1: What is Cyanovirin-N and why is its recombinant expression important?
Cyanovirin-N (CV-N) is an 11-kDa protein originally isolated from the cyanobacterium Nostoc ellipsosporum.[1][2][3][4] It exhibits potent antiviral activity against a broad range of viruses, including Human Immunodeficiency Virus (HIV), by binding to high-mannose glycans on viral surface glycoproteins, thereby inhibiting viral entry into host cells.[5][6][7][8] Recombinant expression is crucial for producing large quantities of pure and active CV-N for research and potential therapeutic applications as a microbicide.[5][6][9][10]
Q2: Which expression systems are commonly used for recombinant CV-N production?
Several expression systems have been explored for recombinant CV-N production, each with its own advantages and challenges. The most common systems include:
-
Escherichia coli : Widely used due to its rapid growth, high yield potential, and well-established genetic tools.[10][11] However, challenges such as inclusion body formation and incorrect disulfide bond formation are common.[5][10]
-
Pichia pastoris : As a eukaryotic host, it can perform post-translational modifications and secrete the protein, but yields have been reported to be lower than in E. coli.[5][11]
-
Transgenic Plants (e.g., Nicotiana tabacum) : Offer a cost-effective and scalable production platform, with the potential for correct protein folding.[5]
-
Lactic Acid Bacteria (e.g., Lactobacillus jensenii) : Explored for mucosal delivery applications, where the bacteria are engineered to secrete CV-N.[11]
Q3: What are the main challenges in producing active recombinant CV-N?
The primary challenge in producing active recombinant CV-N is ensuring its correct three-dimensional structure, which is essential for its antiviral activity.[5][6][9][10] Specific challenges include:
-
Correct Disulfide Bond Formation : CV-N contains two critical intramolecular disulfide bonds. Improper formation of these bonds leads to an inactive protein.[5][10]
-
Protein Misfolding and Aggregation : Overexpression in E. coli often leads to the formation of insoluble inclusion bodies.[5][10]
-
Proteolytic Degradation : The N-terminus of CV-N can be susceptible to proteolytic cleavage in some expression systems.[12]
-
Low Yield : Achieving high yields of soluble, active protein can be difficult.[5][10]
-
Heterogeneity of the Product : The production of a mixture of monomers, dimers, and truncated forms can complicate purification and reduce the overall yield of the desired active form.[5]
Troubleshooting Guide
Issue 1: Low or No Expression of Recombinant CV-N
Possible Causes & Troubleshooting Steps:
-
Codon Usage: The codon usage of the CV-N gene may not be optimal for the chosen expression host.
-
Recommendation: Synthesize a codon-optimized version of the CV-N gene for your specific expression system (e.g., E. coli K-12).
-
-
Promoter Leakiness or Inefficient Induction: The promoter controlling gene expression may be "leaky" (constitutively active at a low level) or not be induced efficiently.
-
Recommendation: Ensure the use of a tightly regulated promoter (e.g., T7 promoter in BL21(DE3) strains). Optimize the inducer concentration (e.g., IPTG) and the cell density at the time of induction (typically OD₆₀₀ of 0.6-0.8).
-
-
Plasmid Integrity: The expression vector may have mutations or be unstable.
-
Recommendation: Verify the sequence of your plasmid construct. Use freshly prepared plasmids for transformation.
-
Issue 2: Recombinant CV-N is Expressed but Forms Insoluble Inclusion Bodies
Possible Causes & Troubleshooting Steps:
-
High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.
-
Recommendation: Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration to slow down the rate of protein expression.
-
-
Lack of Proper Chaperones: The expression host may lack the necessary chaperones for correct CV-N folding.
-
Recommendation: Co-express molecular chaperones (e.g., GroEL/GroES) to assist in protein folding.
-
-
Suboptimal Culture Conditions: The pH and aeration of the culture can influence protein solubility.
-
Recommendation: Optimize culture conditions, including media composition and shaking speed.
-
-
Fusion Tags: The choice of fusion tag can impact solubility.
-
Recommendation: Express CV-N with a solubility-enhancing fusion tag, such as Small Ubiquitin-like Modifier (SUMO) or CL7.[13] These tags can often be cleaved off after purification.
-
Issue 3: Low Yield of Purified Active CV-N
Possible Causes & Troubleshooting Steps:
-
Inefficient Cell Lysis: A significant amount of protein may remain trapped in unlysed cells.
-
Recommendation: Optimize the cell lysis protocol. Consider using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., sonication, French press) methods.
-
-
Protein Degradation during Purification: Proteases released during cell lysis can degrade the target protein.
-
Recommendation: Perform all purification steps at 4°C and add a protease inhibitor cocktail to the lysis buffer.
-
-
Loss of Protein during Purification Steps: The protein may not bind efficiently to the chromatography resin or may be lost during washing steps.
-
Recommendation: Optimize the buffer conditions (pH, salt concentration) for each purification step. Ensure the affinity tag is accessible and not cleaved.
-
-
Incorrect Refolding from Inclusion Bodies: If purifying from inclusion bodies, the refolding process may be inefficient.
-
Recommendation: Optimize the refolding buffer conditions, including the concentration of denaturant and redox shuffling agents (e.g., glutathione).
-
Quantitative Data Summary
Table 1: Comparison of Recombinant CV-N Expression Systems
| Expression System | Host Organism | Typical Yield | Key Advantages | Key Challenges |
| Bacterial | Escherichia coli | ~40-140 mg/L[5] | High yield, rapid growth, low cost | Inclusion body formation, incorrect disulfide bonds[5][10] |
| Yeast | Pichia pastoris | Lower than E. coli[5] | Secretion, potential for correct folding | Lower yield, potential for hyperglycosylation[11] |
| Transgenic Plant | Nicotiana tabacum | ~130 ng/mg fresh leaf tissue[5] | Cost-effective, scalable, monomeric production | Longer production time, complex purification |
| Transgenic Plant (Rhizosecretion) | Nicotiana tabacum | ~20 µg/mL in hydroponic medium[5] | Continuous production, simplified downstream processing | Lower volumetric productivity |
Table 2: Antiviral Activity of Recombinant CV-N
| Virus | Assay | EC₅₀ / IC₅₀ | Reference |
| HIV-1, HIV-2, SIV | Viral Inactivation | 0.1 to 7.8 nM | [5] |
| HIV | Cell-cell fusion | 15 ng/mL | [5] |
| HIV | Virus-cell attachment | 3.2 ng/mL | [5] |
| HIV-1 (PBMC infection) | Infection Inhibition | 0.11 µg/mL | [5] |
| HSV-1 | Infection Inhibition | 28.14 ± 2.72 nM | [5] |
Experimental Protocols
Protocol 1: Expression of His-SUMO-CV-N in E. coli
-
Transformation: Transform E. coli BL21(DE3) cells with the pET-SUMO-CVN expression vector. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Harvesting: Incubate the culture overnight at 18°C with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Purification of His-SUMO-CV-N
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.
-
SUMO Tag Cleavage: Pool the fractions containing the fusion protein and dialyze against a buffer suitable for the SUMO protease. Add the SUMO protease and incubate according to the manufacturer's instructions.
-
Reverse Ni-NTA Chromatography: Pass the cleavage reaction mixture through a Ni-NTA column to remove the His-SUMO tag and the protease. The flow-through will contain the purified CV-N.
Visualizations
Caption: Workflow for Recombinant CV-N Expression and Purification.
Caption: Troubleshooting Logic for Low CV-N Yield.
References
- 1. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery of cyanovirin-N, a novel human immunodeficiency virus-inactivating protein that binds viral surface envelope glycoprotein gp120: potential applications to microbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development [bi.tbzmed.ac.ir]
- 7. journals.asm.org [journals.asm.org]
- 8. Potent Anti-Influenza Activity of Cyanovirin-N and Interactions with Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recombinant production of cyanovirin-N, a potent human immunodeficiency virus-inactivating protein derived from a cultured cyanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design of fusion protein for efficient preparation of cyanovirin-n and rapid enrichment of pseudorabies virus - PMC [pmc.ncbi.nlm.nih.gov]
Cyanovirin-N Stability & Shelf-Life: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on enhancing the stability and shelf-life of Cyanovirin-N (CV-N). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during CV-N research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with wild-type Cyanovirin-N?
Wild-type Cyanovirin-N (CV-N) presents several stability challenges that can complicate its purification, storage, and clinical application. The main issues are its modest thermal stability and a strong tendency to form domain-swapped dimers.[1] This dimerization, where a structural element of one monomer is swapped with the same element of another, can lead to aggregation and complicates biophysical and biochemical studies.[1] Additionally, the correct formation of its two internal disulfide bonds is critical for its antiviral activity, and improper folding can lead to inactive protein.[2][3]
Q2: How can the thermal and chemical stability of CV-N be improved through protein engineering?
Rational protein design has proven highly effective in stabilizing CV-N. A key strategy involves identifying and mutating residues that introduce instability. One successful approach is the substitution of buried polar side chains with nonpolar, aliphatic groups to improve packing within the protein's hydrophobic core.[1] For example, mutations of Serine-11, Serine-20, and Threonine-61 have been shown to increase the thermal denaturation temperature of a previously stabilized CV-N mutant by nearly 12°C and enhance its stability against chemical denaturants.[1][4]
Q3: What is the significance of the P51G (Proline to Glycine) mutation?
The P51G mutation, located in the linker region of Domain B, is a widely used starting point for creating more stable CV-N variants.[1] This single mutation helps to stabilize the monomeric form of CV-N and significantly increases the yield of the monomer relative to the domain-swapped dimer, which tends to form during refolding at high protein concentrations.[1] Using the P51G mutant as a background scaffold for further engineering is a common strategy.[1]
Q4: Can fusing CV-N to another protein enhance its stability?
Yes, creating fusion proteins is a viable strategy to improve both the stability and soluble expression of CV-N. For instance, N-terminally fusing CV-N with CL7 (a mutant of Colicin E7 Dnase) has been shown to significantly enhance the fusion protein's stability in serum.[5] In one study, the CL7-CVN fusion protein retained approximately 72% of its structure after 30 hours of incubation in chicken serum, whereas unmodified CV-N was reduced by half in just 24 hours.[5] This approach also improves soluble expression in E. coli, simplifying purification.[5][6]
Q5: What formulation strategies can extend the shelf-life of CV-N for long-term storage?
Lyophilization, or freeze-drying, is a standard and effective method for preserving proteins like CV-N for long-term storage.[7][8] The process involves freezing the protein solution and then removing the water by sublimation under a vacuum.[8] The key to successful lyophilization is the inclusion of cryoprotectants and lyoprotectants (stabilizers) in the formulation.[7] Sugars (like sucrose or trehalose) and polymers (like gelatin) are commonly used to form an amorphous glass state that immobilizes the protein, protecting it from damage during freezing, drying, and subsequent storage.[7][9] The choice of an appropriate stabilizer is crucial and depends on the specific protein.[7]
Troubleshooting Guide
My CV-N variant shows low antiviral activity after purification. What are the possible causes?
-
Improper Folding/Disulfide Bonds: The two disulfide bonds (C8-C22 and C58-C73) are essential for CV-N's activity.[2][3] Reductive cleavage of these bonds results in a loss of anti-HIV activity.[3] Ensure that your refolding protocol allows for correct disulfide bond formation, which may require optimizing redox conditions.
-
Aggregation: The formation of soluble or insoluble aggregates can sequester the protein in an inactive state. Analyze your sample using size-exclusion chromatography (SEC) to check for high-molecular-weight species.
-
Mutation in Binding Site: If you have engineered the protein, ensure the mutations have not inadvertently disrupted the carbohydrate-binding sites in Domain A or Domain B. While core mutations can stabilize the protein, mutations near the binding sites could negatively impact affinity for viral glycoproteins like gp120.[1]
I see multiple peaks on my size-exclusion chromatogram. What do they represent?
-
Multiple peaks on an SEC profile for CV-N typically represent different oligomeric states. You are likely observing the desired monomeric CV-N, the domain-swapped dimer, and potentially higher-order aggregates.[1] The P51G mutation can help increase the monomeric fraction.[1] It is crucial to collect and test the monomeric fraction for most applications unless the stabilized dimer is the intended molecule.[10]
My lyophilized CV-N powder does not reconstitute properly or shows precipitation upon rehydration. What went wrong?
-
Inadequate Stabilizers: The absence or suboptimal concentration of cryoprotectants (e.g., sucrose, trehalose) in the pre-lyophilization buffer can lead to protein denaturation and aggregation during the freeze-drying process.[7]
-
Incorrect Lyophilization Cycle: If the primary drying phase is too short or the temperature is too high, it can cause a structural collapse of the lyophilized cake, leading to a "meltback" phenomenon.[8] This can result in a product that is difficult to reconstitute and may have reduced stability.[8] The lyophilization cycle must be optimized for your specific formulation and equipment.[9]
Quantitative Data on CV-N Stability
The following table summarizes the thermal stability (melting temperature, Tm) of various CV-N mutants as determined by circular dichroism spectroscopy. Higher Tm values indicate greater thermal stability.
| CV-N Variant | Key Mutation(s) | Apparent Tm (°C) | Reference |
| P51G-m4 | Parent Stabilized Mutant | 58.0 | [11] |
| I34L | Distal Allosteric Mutation | 57.8 | [11] |
| I34Y | Distal Allosteric Mutation | 54.7 | [11] |
| I34K | Distal Allosteric Mutation | 47.0 | [11] |
| S11A/S20V/T61I | Core Packing Mutations (on P51G background) | ~70 (ΔTm of ~12°C vs. parent) | [1][4] |
Key Experimental Protocols
Protocol 1: Purification and Refolding of a His-Tagged CV-N Variant
This protocol is adapted from methods used for purifying stabilized CV-N variants expressed in E. coli.[1][10]
1. Cell Lysis and Inclusion Body Solubilization: a. Resuspend the frozen E. coli cell pellet in a denaturing lysis buffer (e.g., 6 M Guanidine Hydrochloride (GuaHCl), 20 mM Tris-HCl, 20 mM imidazole, pH 8.0).[1] b. Stir at room temperature for 1-2 hours to ensure complete lysis and solubilization of inclusion bodies. c. Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes.
2. Denaturing Affinity Chromatography: a. Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with the same denaturing lysis buffer. b. Wash the column extensively with lysis buffer to remove non-specifically bound proteins. c. Elute the His-tagged CV-N using a denaturing elution buffer containing a high concentration of imidazole (e.g., 6 M GuaHCl, 20 mM Tris-HCl, 250-500 mM imidazole, pH 8.0).
3. Protein Refolding: a. Dialyze the eluted protein against a refolding buffer (e.g., 10 mM Tris-HCl, pH 8.0) overnight at room temperature.[1] Perform at least one buffer change. This step gradually removes the denaturant, allowing the protein to refold. b. After dialysis, remove any precipitated protein by centrifugation. c. To promote the conversion of any remaining domain-swapped dimers to the monomeric form, incubate the soluble fraction at 37°C for 24-48 hours.[1]
4. Size-Exclusion Chromatography (SEC): a. Concentrate the refolded protein using an appropriate centrifugal filter device. b. Load the concentrated protein onto a gel filtration column (e.g., Superdex 75) pre-equilibrated with a final storage buffer (e.g., 20 mM sodium phosphate, pH 6.0).[1] c. Collect the fractions corresponding to monomeric CV-N. d. Confirm purity by SDS-PAGE and store the monomeric protein at 4°C for characterization.[1]
Protocol 2: Thermal Stability Assessment by Circular Dichroism (CD) Spectroscopy
This protocol outlines the determination of the apparent melting temperature (Tm) of a CV-N variant.[11][12]
1. Sample Preparation: a. Prepare the purified CV-N variant in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0) at a concentration of approximately 0.1-0.2 mg/mL. b. Ensure the buffer does not contain components with high absorbance in the far-UV range.
2. CD Spectroscopy Measurement: a. Record a baseline spectrum of the buffer alone. b. Record the far-UV CD spectrum of the protein sample at a starting temperature (e.g., 20°C) from ~200 to 260 nm to confirm the protein is folded (a characteristic spectrum for CV-N shows a single negative band around 216 nm).[12] c. Monitor the CD signal at 216 nm while increasing the temperature at a controlled rate (e.g., 1°C per minute) from the starting temperature to a final temperature where the protein is fully unfolded (e.g., 90°C).
3. Data Analysis: a. Plot the CD signal at 216 nm as a function of temperature. This will generate a thermal denaturation curve (a sigmoidal transition from the folded to the unfolded state). b. The apparent melting temperature (Tm) is the temperature at the midpoint of this transition, representing the point where 50% of the protein is unfolded.[11]
Visualizations
Caption: Logical workflow for the development of a stabilized Cyanovirin-N variant.
Caption: Experimental workflow for CV-N expression, refolding, and purification.
References
- 1. Rational and Computational Design of Stabilized Variants of Cyanovirin-N which Retain Affinity and Specificity for Glycan Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, primary sequence determination, and disulfide bond structure of cyanovirin-N, an anti-HIV (human immunodeficiency virus) protein from the cyanobacterium Nostoc ellipsosporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational and computational design of stabilized variants of cyanovirin-N that retain affinity and specificity for glycan ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of fusion protein for efficient preparation of cyanovirin-n and rapid enrichment of pseudorabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The influence of stabilizers and rates of freezing on preserving of structurally different animal viruses during lyophilization and subsequent storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. meridianbioscience.com [meridianbioscience.com]
- 10. Designed oligomers of cyanovirin-N show enhanced HIV neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of novel cyanovirin-N variants by modulation of binding dynamics through distal mutations | eLife [elifesciences.org]
- 12. Design of novel cyanovirin-N variants by modulation of binding dynamics through distal mutations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyanovirin-N Dosage for Antiviral Efficacy
Welcome to the technical support center for Cyanovirin-N (CV-N). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing CV-N dosage for maximal antiviral efficacy in your experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Cyanovirin-N and what is its mechanism of action?
Cyanovirin-N (CV-N) is a potent antiviral protein originally isolated from the cyanobacterium Nostoc ellipsosporum.[1][2][3] Its mechanism of action involves binding with high affinity to specific high-mannose oligosaccharides, particularly oligomannose-8 and oligomannose-9, found on the surface glycoproteins of various enveloped viruses.[4] This binding event physically obstructs the interaction between the viral glycoproteins and host cell receptors, thereby inhibiting viral entry and fusion.[5] For instance, in the case of HIV, CV-N binds to the gp120 envelope glycoprotein, preventing its interaction with the CD4 receptor and CXCR4/CCR5 co-receptors on target cells.[1][2][4][6]
Q2: Against which viruses is Cyanovirin-N effective?
CV-N has demonstrated a broad spectrum of antiviral activity against numerous enveloped viruses. Notably, it shows high potency against:
-
Human Immunodeficiency Virus (HIV-1 and HIV-2) and Simian Immunodeficiency Virus (SIV) [2][6][7]
-
Influenza A and B viruses [4]
-
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants[8]
-
Ebola virus and Marburg virus [9]
-
Herpes Simplex Virus (HSV) [10]
-
Feline Immunodeficiency Virus (FIV) [6]
It is important to note that CV-N is generally inactive against non-enveloped viruses.[4]
Q3: What is a typical starting concentration for in vitro experiments?
The effective concentration (EC50) of CV-N varies depending on the virus, the specific viral strain, and the cell line used in the assay. Based on published data, a good starting point for in vitro experiments is in the low nanomolar to low microgram per milliliter range. For example, against many HIV-1 strains, the EC50 is in the low nanomolar range.[7] For influenza viruses, the EC50 can range from 0.004 to 0.5 µg/mL.[4] For SARS-CoV-2 variants, EC50 values are reported to be between 31 and 112 nM.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is Cyanovirin-N cytotoxic?
CV-N generally exhibits low cytotoxicity to mammalian cells at concentrations far exceeding those required for antiviral activity.[6] For example, in CEM-SS cells and peripheral blood lymphocytes, minimal cytotoxicity was observed at concentrations up to 9,000 nM.[2][7] However, some studies have reported cytotoxicity in specific cell lines, such as VeroE6 cells, at concentrations above 1 µM.[8] It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic index (CC50/EC50).
Troubleshooting Guide
Problem: High variability in antiviral efficacy results.
-
Possible Cause 1: Inconsistent Virus Titer.
-
Solution: Ensure that the virus stock is properly titered and that the same multiplicity of infection (MOI) is used consistently across experiments. A standardized cytopathic effect (CPE) inhibition assay, aiming for 80-95% cell killing in control wells, can help standardize the assay.[4]
-
-
Possible Cause 2: Degradation of CV-N.
-
Solution: Although CV-N is highly stable, improper storage or handling can lead to degradation.[2] Store CV-N solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Cell Culture Conditions.
-
Solution: Variations in cell density, passage number, and media composition can affect viral replication and drug sensitivity. Maintain consistent cell culture practices.
-
Problem: No or low antiviral activity observed.
-
Possible Cause 1: Insufficient CV-N Concentration.
-
Solution: Perform a dose-response curve with a wider range of CV-N concentrations to ensure you are testing within the effective range for your specific virus and cell type.
-
-
Possible Cause 2: Virus Strain Insensitivity.
-
Solution: Some viral strains may be less sensitive to CV-N. For example, certain strains of influenza A virus have shown insensitivity.[4] Confirm the sensitivity of your viral strain by testing a known sensitive strain as a positive control.
-
-
Possible Cause 3: Incorrect Timing of Addition.
Problem: Observed cytotoxicity is higher than expected.
-
Possible Cause 1: Cell Line Sensitivity.
-
Possible Cause 2: Impurities in the CV-N Preparation.
-
Solution: Ensure the purity of your CV-N preparation. If you are producing recombinant CV-N, purification protocols should be optimized to remove any contaminants that might contribute to cytotoxicity.
-
Data Presentation
Table 1: In Vitro Antiviral Efficacy of Cyanovirin-N Against Various Viruses
| Virus Family | Virus | Cell Line | EC50 / IC50 | Citation |
| Retroviridae | HIV-1 (T-tropic, M-tropic, dual-tropic) | CEM-SS, PBL | Low nanomolar | [7] |
| Retroviridae | HIV-2, SIV | Various | Low nanomolar | [7] |
| Orthomyxoviridae | Influenza A and B | MDCK | 0.004 - 0.5 µg/mL | [4] |
| Coronaviridae | SARS-CoV-2 (various variants) | VeroE6, HEK 293 | 31 - 180 nM | [8] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | 2.26 µg/mL (pre-infection) | [10] |
| Filoviridae | Ebola Zaire Virus (pseudotyped) | HeLa | ~40 - 60 nmol/L | [9] |
| Filoviridae | Marburg Virus (pseudotyped) | HeLa | ~6 - 25 nmol/L | [9] |
Table 2: Cytotoxicity of Cyanovirin-N in Different Cell Lines
| Cell Line | Assay | CC50 | Citation |
| CEM-SS | Trypan Blue Exclusion, Fluorescence Assay | > 9,000 nM | [7] |
| Peripheral Blood Lymphocytes (PBL) | Trypan Blue Exclusion, Fluorescence Assay | > 9,000 nM | [7] |
| Vero | MTT Assay | 359.03 ± 0.56 μg/mL | [10] |
| VeroE6 | Cytotoxicity Assay | > 0.45 µM | [8] |
Experimental Protocols
1. Standard Antiviral (Cytopathic Effect Inhibition) Assay
This protocol is a general guideline and should be optimized for your specific virus-cell system.
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of Cyanovirin-N in cell culture medium.
-
Infection:
-
Option A (Virus Pre-treatment): Pre-incubate a standardized amount of virus (e.g., MOI of 0.01 to 0.1) with the CV-N dilutions for 1 hour at 37°C.[4] Then, add the virus-compound mixture to the cells.
-
Option B (Co-treatment): Add the CV-N dilutions and the virus to the cells simultaneously.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to cause 80-95% cell death in the virus control wells (typically 3-7 days).
-
Quantification of Cytopathic Effect (CPE):
-
Visually score the CPE under a microscope.
-
Alternatively, use a cell viability assay such as MTS or XTT to quantify the number of viable cells.[4]
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of CV-N that inhibits the viral CPE by 50%.
2. Cytotoxicity Assay
-
Cell Seeding: Seed host cells in a 96-well plate as you would for the antiviral assay.
-
Compound Addition: Add serial dilutions of CV-N to the cells (without virus).
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Quantification of Cell Viability: Use a cell viability assay (e.g., MTT, MTS, XTT) to determine the number of viable cells.
-
Data Analysis: Calculate the CC50 value, which is the concentration of CV-N that reduces cell viability by 50%.
Visualizations
Caption: Workflow for a typical in vitro antiviral assay.
Caption: Mechanism of Cyanovirin-N antiviral action.
References
- 1. | BioWorld [bioworld.com]
- 2. Cyanovirin-N, a Potent Human Immunodeficiency Virus-Inactivating Protein, Blocks both CD4-Dependent and CD4-Independent Binding of Soluble gp120 (sgp120) to Target Cells, Inhibits sCD4-Induced Binding of sgp120 to Cell-Associated CXCR4, and Dissociates Bound sgp120 from Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Anti-Influenza Activity of Cyanovirin-N and Interactions with Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. Multiple Antiviral Activities of Cyanovirin-N: Blocking of Human Immunodeficiency Virus Type 1 gp120 Interaction with CD4 and Coreceptor and Inhibition of Diverse Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pnas.org [pnas.org]
- 9. In vitro evaluation of cyanovirin-N antiviral activity, by use of lentiviral vectors pseudotyped with filovirus envelope glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral activity of recombinant cyanovirin-N against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyanovirin-N Mutant Design for Increased Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the design of Cyanovirin-N (CVN) mutants with increased potency.
Frequently Asked Questions (FAQs)
Q1: What is Cyanovirin-N (CVN) and why is it a promising antiviral candidate?
Cyanovirin-N (CVN) is an 11-kDa protein originally isolated from the cyanobacterium Nostoc ellipsosporum. It exhibits potent antiviral activity against a broad range of enveloped viruses, including human immunodeficiency virus (HIV), influenza, and Ebola viruses.[1][2] Its mechanism of action involves binding to high-mannose oligosaccharides on viral envelope glycoproteins, such as gp120 of HIV, thereby preventing viral entry into host cells.[1][2][3] The high stability and potent neutralizing activity of CVN make it a promising candidate for development as a microbicide to prevent viral transmission.[4]
Q2: What is the rationale behind designing CVN mutants?
While wild-type CVN is potent, there is interest in engineering mutants with enhanced properties, such as increased potency, improved stability, and optimized production.[3] One key area of focus has been to modulate the binding affinity and avidity of CVN for its glycan targets. For instance, the P51G mutation has been shown to stabilize the monomeric form of CVN, which is often preferred for research and therapeutic development due to its homogeneity compared to the domain-swapped dimer that wild-type CVN can form.[1][5]
Q3: How do mutations in the carbohydrate-binding sites of CVN affect its activity?
CVN has two carbohydrate-binding sites, one on domain A and one on domain B. Mutations in these sites can significantly impact antiviral activity. Studies have shown that monomeric CVN mutants with only a single functional binding site are often completely inactive.[1][6] Dimerization of these single-site mutants, however, can restore antiviral activity, highlighting the importance of multivalency for potent neutralization.[1][6] This suggests that the ability of CVN to bind to multiple glycans simultaneously on the viral surface is crucial for its function.
Troubleshooting Guides
Section 1: Expression and Purification of CVN Mutants in E. coli
Q1: I am observing very low yields of my His-tagged CVN mutant after purification from E. coli. What are the possible causes and how can I troubleshoot this?
Low protein yield is a common issue in recombinant protein expression. Here are several factors to consider and troubleshoot:
-
Codon Usage: The codon usage of the CVN gene might not be optimal for E. coli.
-
Recommendation: Analyze the codon usage of your gene using online tools. If there is a high frequency of rare codons for E. coli, consider synthesizing a codon-optimized version of the gene for expression.[7]
-
-
Expression Conditions: The induction conditions may not be optimal for your specific CVN mutant.
-
Cell Lysis: Inefficient cell lysis will result in a significant portion of the expressed protein remaining trapped within the cells.
-
Recommendation: Ensure your lysis method (e.g., sonication, French press, or chemical lysis) is effective. You can assess lysis efficiency by examining a small sample of the cell suspension under a microscope before and after lysis.
-
-
Inclusion Bodies: CVN and its mutants can sometimes form insoluble aggregates known as inclusion bodies, especially when expressed at high levels in E. coli.
-
Recommendation: See the troubleshooting guide below (Q2) for detailed strategies to address inclusion body formation.
-
-
Plasmid Integrity: The expression plasmid may be unstable or have low copy numbers.
Q2: My CVN mutant is expressed, but it's mostly in the form of insoluble inclusion bodies. How can I increase the yield of soluble protein?
Inclusion body formation is a common challenge when expressing foreign proteins in E. coli. Here are some strategies to improve the solubility of your CVN mutant:
-
Lower Expression Temperature: Reducing the growth temperature after induction (e.g., to 16-20°C) can slow down the rate of protein synthesis, allowing more time for proper folding and reducing aggregation.[7]
-
Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid protein expression and overwhelm the cellular folding machinery. Try reducing the inducer concentration.[7]
-
Use a Different E. coli Strain: Some E. coli strains are specifically engineered to enhance the solubility of recombinant proteins. Consider using strains like Rosetta(DE3) or BL21(DE3)pLysS, which can help with codon bias and reduce basal expression, respectively.
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of your CVN mutant and prevent aggregation.
-
Solubilization and Refolding from Inclusion Bodies: If optimizing expression conditions doesn't yield sufficient soluble protein, you can purify the inclusion bodies and then attempt to refold the protein. This typically involves:
-
Isolating the inclusion bodies by centrifugation after cell lysis.
-
Washing the inclusion bodies to remove contaminating proteins.
-
Solubilizing the inclusion bodies using strong denaturants (e.g., 6 M guanidine hydrochloride or 8 M urea).
-
Refolding the protein by gradually removing the denaturant, often through dialysis or rapid dilution into a refolding buffer.
-
Section 2: Characterization of CVN Mutant Activity
Q3: I have purified my CVN mutant, but it shows lower than expected antiviral activity in my HIV-1 neutralization assay. What could be the problem?
Several factors can contribute to lower-than-expected antiviral potency:
-
Protein Aggregation: Even after purification, your protein might be forming soluble aggregates, which can reduce its effective concentration and activity.
-
Recommendation: Analyze your purified protein by size-exclusion chromatography (SEC) to assess its oligomeric state and detect any aggregates.
-
-
Improper Folding: The purified protein may not be correctly folded, leading to a loss of function.
-
Recommendation: If you suspect improper folding, you can try different purification strategies, such as including stabilizing agents (e.g., glycerol, low concentrations of non-ionic detergents) in your buffers.
-
-
Assay Conditions: The conditions of your antiviral assay might not be optimal.
-
Recommendation: Carefully review your assay protocol. Ensure that the virus-to-cell ratio, incubation times, and readout method are appropriate. It's also important to include a wild-type CVN or a well-characterized mutant as a positive control in every experiment.[1]
-
-
Single Functional Binding Site: As mentioned in the FAQs, monomeric CVN mutants with only one functional carbohydrate-binding site often exhibit significantly reduced or no antiviral activity.[1][6]
-
Recommendation: If you have designed a mutant with a single functional binding site, consider engineering a dimeric version to restore multivalency and potentially increase potency.[1]
-
Q4: I am having trouble getting reproducible results in my Surface Plasmon Resonance (SPR) experiments to measure the binding of my CVN mutant to gp120. What are some common issues?
SPR is a sensitive technique, and several factors can affect the reproducibility of your results:
-
Non-specific Binding: Your CVN mutant might be binding non-specifically to the sensor chip surface or other components of the system.
-
Recommendation: To minimize non-specific binding, you can try:
-
Adding a blocking agent like bovine serum albumin (BSA) to your running buffer.
-
Including a non-ionic surfactant such as Tween 20 in the running buffer.
-
Optimizing the pH and salt concentration of your running buffer.[11]
-
-
-
Ligand Immobilization: The way you immobilize gp120 on the sensor chip can affect its conformation and accessibility to your CVN mutant.
-
Recommendation: Experiment with different immobilization chemistries (e.g., amine coupling, capture-based methods) to find the one that best preserves the native structure of gp120.
-
-
Analyte Quality: The purity and concentration of your CVN mutant are critical for accurate kinetic analysis.
-
Recommendation: Ensure your protein is highly pure and accurately quantified. The presence of aggregates can significantly affect the binding kinetics.
-
-
Regeneration: Incomplete regeneration of the sensor surface between cycles can lead to carry-over and affect subsequent measurements.
-
Recommendation: Test different regeneration solutions to find one that effectively removes your bound CVN mutant without damaging the immobilized gp120.
-
Data Presentation
Table 1: Comparison of Antiviral Activity of Selected Cyanovirin-N Mutants against HIV-1
| Mutant | Description | Target Virus Strain | IC50 (nM) | Reference |
| Wild-type CVN | Wild-type protein | HIV-1 (R9) | ~0.7 | [1] |
| P51G-CVN | Stabilized monomer | Not specified | Not specified | [1] |
| (CVNΔA)ssm | Monomer with inactive domain A | HIV-1 (R9) | No detectable activity | [1] |
| CVNmutDB | Monomer with inactive domain B | HIV-1 (R9) | No detectable activity | [1] |
| (CVNΔB)dsd | Domain-swapped dimer with two active B domains | HIV-1 (R9) | ~6 | [1] |
| (CVNΔA)ssd | Disulfide-linked dimer with two active B domains | HIV-1 (R9) | ~59 | [1] |
Table 2: Binding Affinities of Cyanovirin-N and Mutants to Viral Glycoproteins
| Molecule | Ligand | KD (nM) | Method | Reference |
| Wild-type CVN (monomer) | gp120 | 250 | SPR | [11] |
| CVN2L0 (dimer) | gp120 | 49 | SPR | [11] |
| Wild-type CVN | Man-8 oligosaccharide | 488 | ITC | [12] |
| Wild-type CVN | RNase B (high-mannose) | 602 | ITC | [12] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged CVN Mutants in E. coli
This protocol describes a general procedure for the expression and purification of C-terminally His-tagged CVN mutants from E. coli.
1. Transformation: a. Transform the expression plasmid encoding the His-tagged CVN mutant into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
2. Expression: a. Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to a starting OD600 of 0.05-0.1. c. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Reduce the temperature to 18-25°C and continue to shake for another 16-24 hours.
3. Cell Harvest and Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and a protease inhibitor cocktail). c. Incubate on ice for 30 minutes. d. Lyse the cells by sonication on ice. e. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
4. Affinity Purification: a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole). d. Elute the bound protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole). e. Collect the elution fractions and analyze them by SDS-PAGE.
5. Buffer Exchange: a. Pool the fractions containing the purified protein. b. Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column. c. Determine the protein concentration using a suitable method (e.g., BCA assay or measuring absorbance at 280 nm). d. Store the purified protein at -80°C.
Protocol 2: HIV-1 Neutralization Assay
This protocol describes a single-cycle infectivity assay to determine the antiviral activity of CVN mutants.[1]
1. Cell Seeding: a. Seed HeLa-P4 cells (which express CD4, CXCR4, and CCR5, and contain a LacZ reporter gene under the control of the HIV-1 LTR) in a 48-well plate at a density of 20,000 cells per well. b. Incubate the cells overnight at 37°C in a 5% CO2 incubator.
2. Virus Preparation and Treatment: a. Prepare serial dilutions of the purified CVN mutant in sterile PBS. b. In a separate tube, mix 5 µL of each protein dilution with 500 µL of a pre-diluted infectious HIV-1 stock (e.g., produced by transfection of 293T cells). c. Incubate the virus-protein mixture for 30 minutes at room temperature.
3. Infection: a. Remove the culture medium from the HeLa-P4 cells. b. Add 125 µL of the virus-protein mixture to each well in triplicate. c. Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
4. Staining and Analysis: a. After 48 hours, fix the cells. b. Stain the cells with X-gal overnight to detect β-galactosidase expression in infected cells (which will appear blue). c. Count the number of blue cells in each well under a microscope. d. Calculate the IC50 value, which is the concentration of the CVN mutant that inhibits 50% of the viral infection compared to the untreated control.
Visualizations
Caption: Workflow for Designing and Characterizing Potent CVN Mutants.
Caption: Troubleshooting Flowchart for Low Yield of Recombinant CVN.
References
- 1. Anti-HIV Activity of Defective Cyanovirin-N Mutants Is Restored by Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multivalent interactions with gp120 are required for the anti-HIV activity of Cyanovirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 11. Cyanovirin-N Binds Viral Envelope Proteins at the Low-Affinity Carbohydrate Binding Site without Direct Virus Neutralization Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective interactions of the human immunodeficiency virus-inactivating protein cyanovirin-N with high-mannose oligosaccharides on gp120 and other glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyanovirin-N Oligomer-Based Neutralization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers creating and utilizing cyanovirin-N (CV-N) oligomers to enhance viral neutralization.
Frequently Asked Questions (FAQs)
Q1: What is cyanovirin-N (CV-N) and how does it neutralize viruses?
A1: Cyanovirin-N (CV-N) is a protein originally isolated from the cyanobacterium Nostoc ellipsosporum.[1] It exhibits potent antiviral activity against a broad range of enveloped viruses, including Human Immunodeficiency Virus (HIV), influenza, and Ebola.[2][3] CV-N functions by binding with high affinity to high-mannose oligosaccharides present on the surface glycoproteins of these viruses, such as gp120 on HIV.[1][3] This interaction physically blocks the virus from binding to and entering host cells.[3]
Q2: Why create CV-N oligomers? What is the advantage over wild-type (monomeric) CV-N?
A2: Creating oligomers of CV-N, particularly dimers (two CV-N molecules linked together), significantly enhances its viral neutralization potency.[4][5] Engineered CV-N dimers have shown up to an 18-fold increase in HIV-1 neutralization activity compared to the wild-type monomeric form.[4][5] This increased potency is attributed to an avidity effect, where the presence of multiple binding sites on a single molecule leads to a much stronger overall interaction with the virus.[6]
Q3: What is a tandem repeat CV-N oligomer?
A3: A tandem repeat CV-N oligomer is a genetically engineered protein where two or more CV-N coding sequences are linked "head-to-tail" in a single open reading frame, often separated by a short, flexible linker sequence.[5] When this fusion protein is expressed, it folds into a stable oligomeric structure.
Q4: What is the general workflow for creating and testing CV-N oligomers?
A4: The general workflow involves designing the tandem repeat gene construct, cloning it into an expression vector, expressing the protein in a suitable host (commonly E. coli), purifying the oligomeric protein, and finally, testing its neutralization activity in a relevant viral assay.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental process.
Gene Construct and Cloning
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incorrect sequence of the tandem repeat construct | PCR errors during gene synthesis or cloning. | - Use a high-fidelity DNA polymerase for PCR.- Sequence verify the final plasmid construct before protein expression. |
| Difficulty in cloning tandem repeats | Repetitive sequences can be unstable in certain E. coli strains, leading to recombination. | - Use a recombination-deficient E. coli strain (e.g., Stbl3) for cloning and plasmid maintenance.[7] |
Protein Expression in E. coli
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no expression of the CV-N oligomer | - Codon usage of the synthetic gene is not optimized for E. coli.- The protein is toxic to the host cells.[7]- Inappropriate induction conditions. | - Optimize the codon usage of your gene construct for E. coli during the design phase.- Use a tightly regulated expression system (e.g., pET vectors with BL21(DE3) cells) to minimize basal expression.- Optimize inducer (e.g., IPTG) concentration, induction temperature, and duration.[8][9] Lowering the temperature (e.g., 16-25°C) and inducing for a longer period (e.g., overnight) can sometimes improve the yield of soluble protein.[9] |
| CV-N oligomer is expressed as insoluble inclusion bodies | High expression levels can overwhelm the cellular folding machinery.[10] | - Lower the induction temperature (e.g., 18-25°C).[9]- Reduce the concentration of the inducing agent (e.g., IPTG).[9]- Use a less rich growth medium, such as M9 minimal medium.[9]- Co-express with chaperone proteins to assist in proper folding.[11] |
| Degradation of the expressed protein | The protein is susceptible to cleavage by host cell proteases. | - Use a protease-deficient E. coli strain.- Add protease inhibitors during cell lysis.- Optimize the induction time to harvest cells before significant degradation occurs. |
Protein Purification and Refolding
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in refolding CV-N oligomers from inclusion bodies | Incorrect refolding buffer composition or procedure. | - Screen a variety of refolding buffers with different pH, additives (e.g., L-arginine, glycerol), and redox conditions (e.g., glutathione).- Use a stepwise dialysis or rapid dilution method to remove the denaturant (e.g., guanidinium chloride or urea).[12][13] |
| Protein aggregation after purification | The purified protein is not stable in the storage buffer. | - Optimize the buffer conditions (pH, salt concentration).- Add stabilizing excipients such as glycerol or trehalose.- Store at a lower concentration. |
| Low purity of the final protein product | Inefficient purification steps. | - If using a His-tag, ensure the nickel-NTA resin is properly equilibrated and washed.- Add an additional purification step, such as size-exclusion chromatography (gel filtration), to separate oligomers from monomers and other contaminants.[5][12] |
Neutralization Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in the TZM-bl assay | - Contamination of cell cultures.- Non-specific activity of serum samples.[14] | - Regularly test cell lines for mycoplasma contamination.- Heat-inactivate serum samples before use to reduce complement-mediated effects.[15][16] |
| Inconsistent results between experiments | - Variability in virus stock titer.- Inconsistent cell density.- Pipetting errors. | - Aliquot and freeze virus stocks to avoid repeated freeze-thaw cycles.[15]- Titer each new virus stock before use.[17]- Ensure a consistent number of viable cells are seeded in each well.[14]- Use calibrated pipettes and careful technique. |
| No neutralization observed with CV-N oligomers | - The protein is inactive due to misfolding.- The concentration range tested is too low.- Issues with the assay itself. | - Confirm the structural integrity of the purified protein using biophysical methods (e.g., circular dichroism).- Test a wider range of protein concentrations.- Include a positive control (e.g., a known neutralizing antibody) to validate the assay. |
Quantitative Data Summary
The following tables summarize the neutralization potency of wild-type CV-N and its engineered oligomers against HIV-1.
Table 1: Comparison of IC50 Values for Wild-Type CV-N and Dimeric Constructs against HIV-1 Strain SC422661.[5]
| Protein | Description | Average IC50 (nM) | Fold Improvement over WT |
| WT CV-N | Wild-Type Monomer | 4.4 ± 2.6 | - |
| CVN2L0 | Dimer, no linker | 0.49 ± 0.28 | ~9 |
| CVN2L5 | Dimer, 5-residue linker | 0.24 ± 0.12 | ~18 |
| CVN2L10 | Dimer, 10-residue linker | 0.33 ± 0.20 | ~13 |
IC50 (50% inhibitory concentration) is the concentration of the protein required to inhibit 50% of viral infectivity.
Experimental Protocols
Construction of Tandem Repeat CV-N Oligomers
This protocol describes the general steps for creating a tandem repeat CV-N dimer construct.
-
Gene Design: Synthesize a DNA fragment encoding two CV-N sequences joined by a flexible linker (e.g., (GGS)n). Optimize the codon usage for E. coli expression. Flank the construct with appropriate restriction sites for cloning into an expression vector (e.g., pET series).
-
Vector Preparation: Digest the expression vector (e.g., pET-28a) and the synthesized gene with the chosen restriction enzymes. Purify the digested vector and insert.
-
Ligation: Ligate the digested gene insert into the prepared vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α or Stbl3).
-
Screening and Verification: Select colonies and screen for the correct insert by colony PCR and restriction digestion. Confirm the sequence of the final construct by Sanger sequencing.
Expression and Purification of CV-N Oligomers
This protocol is adapted for expression in E. coli as inclusion bodies followed by refolding.
-
Transformation: Transform the verified expression plasmid into an expression host strain like E. coli BL21(DE3).
-
Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and continue to grow the culture for 3-4 hours at 37°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a cell disruptor.
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the insoluble inclusion bodies. Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidinium chloride).
-
Refolding: Refold the protein by rapidly diluting or dialyzing the solubilized protein into a large volume of refolding buffer.
-
Purification: Purify the refolded protein using affinity chromatography (e.g., Ni-NTA if a His-tag is present) followed by size-exclusion chromatography to isolate the correctly folded oligomers.[12]
HIV-1 Pseudovirus Neutralization Assay (TZM-bl cells)
This is a standardized assay to measure the neutralization activity of CV-N oligomers.[15][18]
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Serial Dilutions: Prepare serial dilutions of the purified CV-N oligomers in cell culture medium.
-
Virus-Protein Incubation: Mix the diluted CV-N oligomers with a predetermined amount of HIV-1 pseudovirus. Incubate for 1 hour at 37°C.
-
Infection: Add the virus-protein mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent neutralization for each concentration by comparing the luminescence in the presence of the CV-N oligomer to the luminescence of wells with virus only. Determine the IC50 value from the resulting dose-response curve.
Visualizations
Caption: Experimental workflow for creating and testing CV-N oligomers.
Caption: Enhanced neutralization by a CV-N oligomer via high-avidity binding.
References
- 1. Cyanovirin-N - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. Designed oligomers of cyanovirin-N show enhanced HIV neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designed oligomers of cyanovirin-N show enhanced HIV neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-HIV Activity of Defective Cyanovirin-N Mutants Is Restored by Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 8. researchgate.net [researchgate.net]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyanovirin-N Binds Viral Envelope Proteins at the Low-Affinity Carbohydrate Binding Site without Direct Virus Neutralization Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hiv.lanl.gov [hiv.lanl.gov]
- 16. Optimization and Validation of a Neutralizing Antibody Assay for HIV-1 in A3R5 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hiv.lanl.gov [hiv.lanl.gov]
- 18. hiv.lanl.gov [hiv.lanl.gov]
Technical Support Center: Cyanovirin-N Production in Pichia pastoris
Welcome to the technical support center for the expression of Cyanovirin-N (CV-N) in Pichia pastoris. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the production of this potent antiviral protein.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for Cyanovirin-N expressed in Pichia pastoris?
A1: The reported yield of recombinant Cyanovirin-N (rCV-N) in P. pastoris is often low, around 10 mg/L. This is significantly lower than yields reported in other expression systems like Escherichia coli.
Q2: Why is the yield of Cyanovirin-N in P. pastoris often low?
A2: Several factors can contribute to low yields of CV-N in P. pastoris. A primary issue is improper post-translational modification, specifically N-linked glycosylation, which can impair the protein's antiviral activity. Other potential reasons include suboptimal codon usage, inefficient secretion, proteolytic degradation, and non-ideal fermentation conditions.
Q3: What is the impact of glycosylation on Cyanovirin-N activity?
A3: N-linked glycosylation of CV-N at specific residues, such as N30 and P51, has been shown to result in a loss of its anti-HIV potential. CV-N's antiviral activity relies on its ability to bind to high-mannose glycans on viral envelope proteins. Alterations to the CV-N structure through glycosylation can interfere with this binding.
Q4: Can I use a different expression system to produce Cyanovirin-N?
A4: Yes, various expression systems have been used for rCV-N production. E. coli has been reported to produce significantly higher yields of non-glycosylated, active CV-N. Transgenic plants have also been explored as a production platform. The choice of expression system depends on the desired yield, post-translational modifications, and downstream application.
Troubleshooting Guide for Low Yield of Cyanovirin-N
This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields of secreted Cyanovirin-N in P. pastoris.
Problem 1: No or very low levels of Cyanovirin-N detected in the culture supernatant.
Possible Cause 1: Inefficient gene expression.
-
Solution: Codon Optimization. The codon usage of the CV-N gene may not be optimal for efficient translation in P. pastoris. Synthesize a new version of the gene with codons optimized for Pichia pastoris expression. This can significantly enhance protein production levels.
-
Solution: Verify mRNA transcript levels. Perform RT-qPCR to confirm that the CV-N gene is being transcribed. A lack of mRNA may indicate issues with the expression vector or the integration of the gene into the host genome.
Possible Cause 2: Inefficient secretion.
-
Solution: Check for intracellular accumulation. Lyse the P. pastoris cells and analyze the intracellular fraction for the presence of CV-N. If the protein is found inside the cells, it may indicate a problem with the signal peptide or a bottleneck in the secretory pathway. Consider using a different secretion signal, such as the alpha-mating factor prepro-leader from Saccharomyces cerevisiae.
-
Solution: Co-expression of chaperones. Overexpression of molecular chaperones, like protein disulfide isomerase (PDI), can sometimes aid in the proper folding and secretion of heterologous proteins.
Problem 2: Cyanovirin-N is detected, but the yield is low.
Possible Cause 1: Suboptimal fermentation conditions.
-
Solution: Optimize methanol induction. The concentration of methanol used for induction is critical. Test a range of methanol concentrations (e.g., 0.5% to 2.0%) to find the optimal level for CV-N expression. Methanol concentration can significantly impact protein production, especially under oxygen-limited conditions.
-
Solution: Optimize temperature and pH. The optimal temperature and pH for protein expression can be protein-specific. Conduct small-scale expression trials at different temperatures (e.g., 20-30°C) and pH values (e.g., 5.0-7.0) to identify the best conditions for CV-N production.
Possible Cause 2: Proteolytic degradation.
-
Solution: Use a protease-deficient host strain. Secreted proteins can be degraded by proteases in the culture medium. Using a protease-deficient P. pastoris strain, such as those with knockouts of the PEP4 and PRB1 genes, can significantly reduce proteolytic degradation and improve the yield of intact protein.
-
Solution: Add protease inhibitors. Supplementing the culture medium with protease inhibitors like PMSF can help to minimize protein degradation.
Problem 3: Cyanovirin-N is produced, but it is inactive.
Possible Cause: Glycosylation.
-
Solution: Site-directed mutagenesis. Since N-glycosylation at specific sites has been shown to inactivate CV-N, use site-directed mutagenesis to alter the amino acid sequence at these glycosylation sites (e.g., changing asparagine to glutamine) to prevent glycosylation.
-
Solution: Use a glyco-engineered P. pastoris strain. Strains of P. pastoris have been engineered to produce proteins with human-like glycosylation patterns or to reduce hyperglycosylation. While this may not completely eliminate glycosylation, it could potentially produce a more active form of CV-N.
Data Presentation
Table 1: Comparison of Recombinant Cyanovirin-N Yields in Different Expression Systems
| Expression System | Host Organism | Yield | Notes | Reference |
| Yeast | Pichia pastoris | ~10 mg/L | Glycosylated, inactive protein | |
| Bacteria | Escherichia coli | Up to 140 mg/L | Non-glycosylated, active protein | |
| Transgenic Plants | Soybean | 350 µg/g dry seed weight | Biologically active |
Experimental Protocols
Protocol 1: Codon Optimization of Cyanovirin-N for Pichia pastoris
-
Obtain the amino acid sequence of Cyanovirin-N.
-
Use a codon optimization software tool (e.g., GenScript's Rare Codon Analysis Tool, IDT's Codon Optimization Tool).
-
Select Pichia pastoris as the expression host in the software. The software will replace rare codons in the native CV-N sequence with codons that are frequently used in P. pastoris, which can improve translational efficiency.
-
Analyze the optimized gene sequence for GC content and potential mRNA secondary structures that could inhibit translation. Aim for a GC content between 40-60%.
-
Synthesize the optimized gene and clone it into a suitable P. pastoris expression vector, such as pPICZα, for secretion.
Protocol 2: Electroporation of Pichia pastoris
This protocol is for the transformation of P. pastoris with a linearized expression vector containing the codon-optimized CV-N gene.
Preparation of Electrocompetent Cells:
-
Inoculate a single colony of P. pastoris into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, inoculate 500 mL of YPD with the overnight culture to an OD600 of ~0.1 and grow to an OD600 of 1.3-1.5.
-
Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with 500 mL of ice-cold, sterile water.
-
Wash the cell pellet with 250 mL of ice-cold, sterile water.
-
Wash the cell pellet with 20 mL of ice-cold 1 M sorbitol.
-
Resuspend the final cell pellet in 1 mL of ice-cold 1 M sorbitol. The cells are now ready for electroporation.
Electroporation:
-
Mix 80 µL of competent cells with 5-10 µg of linearized plasmid DNA.
-
Transfer the mixture to an ice-cold 0.2 cm electroporation cuvette and incubate on ice for 5 minutes.
-
Pulse the cells using an electroporator with settings of 1.5 kV, 25 µF, and 200 Ω.
-
Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.
-
Plate the cells on selection plates (e.g., YPDS with Zeocin™).
Protocol 3: High-Density Fed-Batch Fermentation for Secreted CV-N
This protocol outlines a general strategy for high-
Technical Support Center: Recombinant Cyanovirin-N Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant Cyanovirin-N (CV-N). Our aim is to help you address common challenges, particularly proteolytic cleavage, during the expression and purification of this potent antiviral protein.
Frequently Asked Questions (FAQs)
Q1: What is the most common proteolytic cleavage issue observed with recombinant Cyanovirin-N expressed in E. coli?
A1: The most frequently reported issue is the proteolytic cleavage of the first two N-terminal amino acids (Leucine and Glycine) when CV-N is expressed with an N-terminal ompA signal peptide for periplasmic localization.[1] This truncation occurs irrespective of the E. coli host strain, culture conditions, or induction time, suggesting the involvement of a specific periplasmic protease or peptidase.
Q2: How can N-terminal cleavage of Cyanovirin-N be prevented?
A2: A highly effective strategy to prevent N-terminal cleavage is to replace the ompA signal peptide with the pectate lyase B (pelB) signal peptide from Erwinia carotovora.[1][2] This approach has been shown to result in the production of a single, homogeneous, full-length CV-N protein.[1]
Q3: Besides N-terminal cleavage, what are other common challenges in recombinant Cyanovirin-N production?
A3: Other challenges include:
-
Formation of insoluble inclusion bodies: While this can be a challenge, it can also be leveraged as a purification strategy to protect the protein from proteases during expression.[3][4][5]
-
Low yield of soluble protein: Optimizing expression conditions such as temperature, inducer concentration, and choice of expression vector and host strain can improve soluble expression.[6]
-
Formation of domain-swapped dimers: This can affect the biological activity and complicates purification. Using stabilized CV-N variants can favor the monomeric form.
Q4: How can I confirm if my recombinant Cyanovirin-N is full-length or truncated?
A4: You can use the following analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can precisely determine the molecular weight of the purified protein, allowing you to detect any mass loss corresponding to cleaved amino acids.
-
N-terminal Sequencing (Edman Degradation): This classic method directly identifies the amino acid sequence from the N-terminus of your protein, providing definitive confirmation of the N-terminal integrity.[7][8][9][10][11]
Troubleshooting Guides
Issue 1: Observation of a truncated Cyanovirin-N product on SDS-PAGE or Mass Spectrometry.
Potential Cause: Proteolytic cleavage, most commonly at the N-terminus when using an ompA signal peptide.
Troubleshooting Workflow:
Troubleshooting Steps for Proteolytic Cleavage.
Solutions:
-
Switch to a pelB Signal Peptide Vector: If you are using an ompA signal peptide, the most effective solution is to subclone your CV-N gene into an expression vector that utilizes the pelB signal peptide for periplasmic secretion.[1] The pET-20b vector or similar plasmids are suitable for this purpose.[12] The pelB leader sequence directs the protein to the periplasm where it is correctly processed by the signal peptidase without the N-terminal cleavage seen with ompA.[2]
-
Express as Inclusion Bodies: To protect CV-N from proteases, you can express it in the cytoplasm of E. coli at high levels, which will lead to the formation of insoluble inclusion bodies.[4] This strategy has been shown to yield significantly higher amounts of CV-N (up to 140 mg/L) after purification and refolding.[4]
-
Use Stabilized CV-N Variants: Rationally designed, stabilized variants of CV-N exhibit increased resistance to thermal and chemical denaturation.[13][14] This increased stability generally correlates with a higher resistance to proteolytic degradation, as proteases often act on partially unfolded or flexible regions of a protein.
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, promote proper folding, and reduce the activity of some proteases.
-
Use Protease-Deficient E. coli Strains: Strains like BL21(DE3) are deficient in the Lon and OmpT proteases and are a good starting point for recombinant protein expression.
-
Add Protease Inhibitors: During cell lysis, the addition of a protease inhibitor cocktail is crucial to prevent degradation after cell disruption.
-
Issue 2: Low yield of soluble, full-length Cyanovirin-N.
Potential Causes: Inefficient expression, protein misfolding, or degradation.
Quantitative Data Summary: Comparison of CV-N Expression Strategies
| Expression Strategy | Yield | Purity | N-terminal Integrity | Reference |
| Soluble Periplasmic (ompA) | Low (<10 mg/L) | Mixture | Truncated (up to 30%) | [15] |
| Soluble Periplasmic (pelB) | High | Homogeneous | Full-length | [1] |
| Inclusion Bodies (cytoplasmic) | Very High (140 mg/L) | High (>95%) | Full-length (after refolding) | [4] |
| His-SUMO Fusion (soluble) | High | High | Full-length (after cleavage) | [15] |
| CL7 Fusion (soluble) | High (~40% of total soluble protein) | ~99% | Full-length (after cleavage) | [16] |
Solutions:
-
Inclusion Body Expression and Refolding: This is a robust method for obtaining high yields of CV-N.[4][5] The expressed protein is protected from cytoplasmic proteases within the inclusion bodies. Subsequent purification and refolding are required to obtain the biologically active protein.
-
Fusion Tags for Solubility and Stability:
-
His-SUMO Tag: Fusing CV-N with a His-SUMO tag at the N-terminus can significantly enhance its soluble expression in the cytoplasm. The fusion protein can be purified using affinity chromatography, and the tag can then be cleaved off to yield the native CV-N sequence.[15]
-
CL7 Tag: A CL7 fusion at the N-terminus has been shown to improve the solubility and stability of CV-N, leading to high expression levels.[16] The CL7 tag also facilitates a one-step affinity purification.
-
Experimental Workflow for Fusion Tag Strategy:
Workflow for improving soluble CV-N yield using fusion tags.
Key Experimental Protocols
Protocol 1: Expression of Cyanovirin-N with pelB Signal Peptide
-
Vector Construction: Subclone the gene encoding the 101 amino acid Cyanovirin-N into a T7 promoter-based expression vector containing an N-terminal pelB signal sequence (e.g., pET-20b or a modified version like pT7-pelB).[12] Ensure the CV-N coding sequence is in-frame with the signal peptide.
-
Transformation: Transform the expression vector into a suitable E. coli expression host, such as BL21(DE3).
-
Culture: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For optimal soluble expression, consider reducing the temperature to 18-25°C and inducing overnight.
-
Harvesting: Pellet the cells by centrifugation.
-
Periplasmic Extraction: Resuspend the cell pellet in a hypertonic buffer to release the contents of the periplasm.
-
Purification: Purify the soluble, full-length CV-N from the periplasmic extract using standard chromatography techniques, such as ion-exchange and size-exclusion chromatography.
Protocol 2: Identification of Cleavage Sites by Mass Spectrometry
-
Sample Preparation: Run your purified protein sample on an SDS-PAGE gel. Excise the bands corresponding to the full-length and truncated protein.
-
In-Gel Digestion: Perform an in-gel digestion of the protein bands with a protease of known specificity, such as trypsin.
-
Peptide Extraction: Extract the resulting peptides from the gel slices.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19][20][21]
-
Data Analysis: Use database search algorithms to identify the peptides. To identify the N-terminal peptide of the truncated fragment, perform a search with "no enzyme" specificity. The identified N-terminal peptide of the lower molecular weight band will reveal the cleavage site. Quantitative proteomic approaches using isotopic labeling (e.g., iTRAQ) can be used to differentiate between original N-termini and newly formed N-termini resulting from cleavage.[17]
Protocol 3: N-terminal Sequencing by Edman Degradation
-
Sample Preparation: Separate the full-length and truncated CV-N variants by SDS-PAGE and transfer them to a PVDF membrane.
-
Staining and Excision: Stain the membrane with a suitable dye (e.g., Coomassie Blue or Ponceau S) and excise the protein bands of interest.
-
Sequencing: Subject the excised bands to automated Edman degradation.[7][8][9][10][11] This process involves a stepwise chemical reaction that sequentially removes and identifies amino acids from the N-terminus.
-
Data Interpretation: The resulting chromatograms will show the amino acid sequence from the N-terminus, allowing for direct confirmation of the starting residue and identification of any truncations.
References
- 1. Recombinant production of cyanovirin-N, a potent human immunodeficiency virus-inactivating protein derived from a cultured cyanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Part:BBa K5136053 - parts.igem.org [parts.igem.org]
- 3. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, purification, and characterization of recombinant cyanovirin-N for vaginal anti-HIV microbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Edman Degradation_edman degradation sequencing_edman protein sequencing_edman sequencing method | Baitai Parker Biotechnology [en.biotech-pack.com]
- 8. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 9. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. abrf.memberclicks.net [abrf.memberclicks.net]
- 12. addgene.org [addgene.org]
- 13. Rational and Computational Design of Stabilized Variants of Cyanovirin-N which Retain Affinity and Specificity for Glycan Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rational and computational design of stabilized variants of cyanovirin-N that retain affinity and specificity for glycan ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Soluble cytoplasmic expression, rapid purification, and characterization of cyanovirin-N as a His-SUMO fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design of fusion protein for efficient preparation of cyanovirin-n and rapid enrichment of pseudorabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of proteolytic cleavage sites by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Broad Coverage Identification of Multiple Proteolytic Cleavage Site Sequences in Complex High Molecular Weight Proteins Using Quantitative Proteomics as a Complement to Edman Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
Validation & Comparative
A Head-to-Head Battle of Antiviral Lectins: Cyanovirin-N vs. Scytovirin
A Comprehensive Comparison of Efficacy, Mechanism, and Therapeutic Potential
In the ongoing search for potent antiviral agents, two cyanobacterial lectins, Cyanovirin-N (CV-N) and Scytovirin (SVN), have emerged as promising candidates due to their broad-spectrum activity against a range of enveloped viruses. Both proteins function by targeting high-mannose glycans on viral envelope glycoproteins, effectively neutralizing them and preventing viral entry into host cells. This guide provides a detailed comparison of the efficacy of Cyanovirin-N and Scytovirin, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these potential therapeutics.
At a Glance: Key Efficacy Data
Quantitative data from various in vitro studies reveal differences in the potency of Cyanovirin-N and Scytovirin against different viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for these lectins against Human Immunodeficiency Virus-1 (HIV-1) and Zaire ebolavirus (ZEBOV). Lower values indicate higher potency.
| Antiviral Efficacy Against HIV-1 | |
| Lectin | IC50 for HIV-1 Transfer Inhibition (nM) |
| Cyanovirin-N (CV-N) | More potent |
| Scytovirin (SVN) | Less potent |
A study on the inhibition of DC-SIGN-mediated HIV-1 transfer showed that while both lectins were effective, CV-N exhibited greater potency than SVN[1].
| Antiviral Efficacy Against Zaire Ebolavirus (ZEBOV) | |
| Lectin | EC50 (nM) |
| Cyanovirin-N (CV-N) | 154 |
| Scytovirin (SVN) | 41 |
In a direct comparison, Scytovirin was found to be more potent than Cyanovirin-N in inhibiting the replication of Zaire ebolavirus in vitro[2].
Mechanism of Action: A Tale of Two Binders
Both Cyanovirin-N and Scytovirin exert their antiviral effects by binding to high-mannose oligosaccharides on the surface of viral glycoproteins. This interaction physically blocks the virus from attaching to and entering host cells.
Cyanovirin-N is an 11-kDa protein that demonstrates potent activity against various strains of HIV, simian immunodeficiency virus (SIV), and feline immunodeficiency virus[3]. Its mechanism involves binding to the viral envelope glycoprotein gp120, which interferes with the virus's ability to bind to the CD4 receptor on host cells[4]. Mapping studies have indicated that CV-N's binding site on gp120 is distinct from the CD4 binding site but can occlude the binding of certain monoclonal antibodies[5][6].
Scytovirin is a 9.7-kDa protein that also exhibits broad-spectrum antiviral activity[7]. Similar to CV-N, it binds to high-mannose glycans on viral glycoproteins, including HIV gp120 and the Ebola virus glycoprotein[7][8]. While both lectins target similar carbohydrate structures, subtle differences in their binding sites and affinities likely account for their varying efficacy against different viruses[7].
The following diagram illustrates the general mechanism of viral entry inhibition by these lectins.
Experimental Protocols
The determination of antiviral efficacy relies on standardized in vitro assays. Below are outlines of the methodologies commonly employed for assessing the activity of lectins against HIV-1 and Ebola virus.
HIV-1 Neutralization Assay (TZM-bl Cell Line)
This assay is widely used to measure the ability of an agent to neutralize HIV-1 infection in vitro.
-
Cell Culture: TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes, are cultured in appropriate growth medium.
-
Virus Preparation: Pseudoviruses expressing the HIV-1 envelope glycoproteins of interest are generated.
-
Neutralization Assay:
-
Serial dilutions of the lectin (e.g., Cyanovirin-N or Scytovirin) are prepared in a 96-well plate.
-
A constant amount of HIV-1 pseudovirus is added to each well containing the diluted lectin and incubated.
-
TZM-bl cells are then added to the virus-lectin mixture.
-
The plates are incubated for 48 hours to allow for viral entry and reporter gene expression.
-
-
Data Analysis:
-
Cell viability is assessed to rule out cytotoxicity of the lectin.
-
Luciferase activity is measured using a luminometer. The reduction in luciferase expression in the presence of the lectin compared to the virus-only control indicates neutralization.
-
The IC50 value, the concentration of the lectin that inhibits 50% of viral infection, is calculated from the dose-response curve[9][10][11][12].
-
The following diagram outlines the workflow for the HIV-1 neutralization assay.
In Vitro Antiviral Efficacy Assay for Ebola Virus
Assessing the antiviral activity against live Ebola virus requires specialized biosafety level 4 (BSL-4) facilities. The general principles of the assay are as follows:
-
Cell Culture: A suitable cell line, such as Vero E6 cells, is cultured.
-
Antiviral Treatment and Infection:
-
Cells are pre-treated with various concentrations of the lectin.
-
The treated cells are then infected with a known titer of Ebola virus.
-
-
Incubation and Observation:
-
The infected cells are incubated, and the development of viral cytopathic effects (CPE) is monitored.
-
-
Quantification of Viral Replication:
-
Viral replication can be quantified by various methods, including:
-
Plaque Assay: To determine the number of infectious virus particles.
-
RT-qPCR: To measure the amount of viral RNA.
-
ELISA: To detect viral proteins.
-
-
-
Data Analysis: The EC50 value, the concentration of the lectin that reduces viral replication by 50%, is determined from the dose-response data[13][14][15].
Conclusion
Both Cyanovirin-N and Scytovirin are potent viral entry inhibitors with significant potential as broad-spectrum antiviral agents. While they share a common mechanism of action, their efficacy varies depending on the specific virus. Scytovirin appears to be more effective against the Zaire ebolavirus, whereas Cyanovirin-N shows greater potency in inhibiting HIV-1 transfer. This differential activity highlights the importance of specific structural interactions between the lectins and the glycan shields of different viruses. Further research, including in vivo studies and investigations into potential synergies with other antiviral drugs, is warranted to fully elucidate the therapeutic potential of these promising cyanobacterial lectins.
References
- 1. The lectins Griffithsin, Cyanovirin-N and Scytovirin inhibit HIV-1 binding to the DC-SIGN receptor and transfer to CD4+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cyanobacterial lectin scytovirin displays potent in vitro and in vivo activity against Zaire Ebola virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanovirin-N - Wikipedia [en.wikipedia.org]
- 4. Multiple Antiviral Activities of Cyanovirin-N: Blocking of Human Immunodeficiency Virus Type 1 gp120 Interaction with CD4 and Coreceptor and Inhibition of Diverse Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanovirin-N binds to gp120 to interfere with CD4-dependent human immunodeficiency virus type 1 virion binding, fusion, and infectivity but does not affect the CD4 binding site on gp120 or soluble CD4-induced conformational changes in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanovirin-N, a Potent Human Immunodeficiency Virus-Inactivating Protein, Blocks both CD4-Dependent and CD4-Independent Binding of Soluble gp120 (sgp120) to Target Cells, Inhibits sCD4-Induced Binding of sgp120 to Cell-Associated CXCR4, and Dissociates Bound sgp120 from Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Fold of Scytovirin Reveals a New Twist For Antiviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactic acid bacterial surface display of scytovirin inhibitors for anti-ebolavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Antiviral Efficacy of Cyanovirin-N and Other Potent Antiviral Lectins
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antiviral therapeutics, carbohydrate-binding proteins, or lectins, have emerged as a promising class of broad-spectrum inhibitors of enveloped viruses. This guide provides a comprehensive comparison of the antiviral efficacy of Cyanovirin-N (CV-N) with other notable antiviral lectins, namely Griffithsin (GRFT) and Banana Lectin (BanLec). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of key experimental data, detailed methodologies, and a visual representation of their mechanism of action.
Executive Summary
Cyanovirin-N, Griffithsin, and BanLec all demonstrate potent antiviral activity by targeting the dense array of high-mannose glycans on the surface glycoproteins of various enveloped viruses, thereby inhibiting viral entry into host cells. While all three lectins are effective, Griffithsin generally exhibits the most potent activity, with IC50 values often in the picomolar range against HIV. Cyanovirin-N also displays sub-nanomolar to low nanomolar efficacy against a range of viruses. BanLec, particularly in its engineered form (H84T BanLec), shows significant promise with broad-spectrum activity and reduced mitogenicity. The choice of lectin for therapeutic development may ultimately depend on the specific viral target, desired formulation, and safety profile.
Data Presentation: A Quantitative Comparison of Antiviral Efficacy
The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of Cyanovirin-N, Griffithsin, and BanLec against various enveloped viruses as reported in multiple studies. These values represent the concentration of the lectin required to inhibit viral activity by 50% in in vitro assays.[1]
| Cyanovirin-N (CV-N) | |||
| Virus | Assay Type | EC₅₀/IC₅₀ | Reference |
| HIV-1 | CPE Inhibition | 0.5 - 5 nM | [2] |
| Influenza A and B | CPE Inhibition | As low as 0.005 µg/mL | [3] |
| SARS-CoV-2 | Viral Adsorption Assay | ~15 nM (Kd) | [4] |
| Feline Immunodeficiency Virus (FIV) | Infection Inhibition | Potent Inhibition | [5] |
| Human Herpesvirus 6 (HHV-6) | Fusion Inhibition | Potent Inhibition | [5] |
| Measles Virus | Fusion Inhibition | Potent Inhibition | [5] |
| Griffithsin (GRFT) | |||
| Virus | Assay Type | EC₅₀/IC₅₀ | Reference |
| HIV-1 | Infection Inhibition | Picomolar concentrations | [6] |
| SARS-CoV | Viral Entry Inhibition | Not specified | [7][8] |
| MERS-CoV | Viral Entry Inhibition | Not specified | [7] |
| Hepatitis C Virus (HCV) | Infection Inhibition | Not specified | [7] |
| Herpes Simplex Virus (HSV) | Infection Inhibition | Not specified | [7] |
| Japanese Encephalitis Virus (JEV) | Infection Inhibition | Not specified | [7] |
| SARS-CoV-2 | Pseudovirus Infection | 63 nmol/L | [9] |
| Banana Lectin (BanLec) | |||
| Virus | Assay Type | EC₅₀/IC₅₀ | Reference |
| HIV-1 | Infection Inhibition | Low nanomolar to picomolar range | [10] |
| Influenza Virus (various strains) | Fusion Inhibition | Not specified | [11] |
| MERS-CoV | CPE Inhibition | 3.99 - 4.82 nM | [12] |
| Herpes Simplex Virus-1 (HSV-1) | Antiviral Assay | 16.0 µg/mL | [13] |
| Herpes Simplex Virus-2 (HSV-2) | Antiviral Assay | 67.7 µg/mL | [13] |
| Coronaviruses (including SARS-CoV-2 Omicron) | In vitro and in vivo models | Effective Inhibition | [14] |
Mechanism of Action: Blocking Viral Entry
The primary antiviral mechanism for Cyanovirin-N, Griffithsin, and BanLec involves binding to the high-mannose glycans present on the envelope glycoproteins of viruses.[2][6][10][15][16] This interaction physically obstructs the viral glycoproteins from binding to their cognate receptors on the host cell surface, thereby preventing viral entry and subsequent infection.
Caption: General mechanism of antiviral lectins blocking viral entry.
Experimental Protocols
The antiviral efficacy of these lectins is primarily determined through in vitro cell-based assays. The two most common methods are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to prevent the morphological changes and cell death (cytopathic effect) induced by viral infection.
Workflow:
Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.
Detailed Steps:
-
Cell Seeding: Host cells susceptible to the virus are seeded into 96-well microtiter plates and incubated to form a confluent monolayer.[7][17]
-
Compound Addition: Serial dilutions of the antiviral lectin are added to the wells. Control wells with no lectin (virus control) and no virus (cell control) are included.[7][17]
-
Viral Infection: A standardized amount of virus, predetermined to cause a significant cytopathic effect, is added to all wells except the cell control wells.[17]
-
Incubation: The plates are incubated for a specific period (e.g., 48-72 hours) to allow for viral replication and the development of CPE in the virus control wells.[17]
-
Quantification of Cell Viability: The extent of cell viability is quantified using methods such as MTT assay (which measures metabolic activity) or crystal violet staining (which stains adherent, viable cells).[7][17]
-
Data Analysis: The absorbance values are used to calculate the percentage of CPE inhibition at each lectin concentration. The EC₅₀ value is then determined from the dose-response curve.[3]
Plaque Reduction Assay
This assay is used to quantify the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral agent.[8]
Workflow:
Caption: Workflow for a Plaque Reduction Assay.
Detailed Steps:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.[8]
-
Virus-Lectin Incubation: The virus stock is mixed with various concentrations of the antiviral lectin and incubated to allow the lectin to bind to the virus particles.[8][11]
-
Infection: The cell monolayers are washed, and the virus-lectin mixtures are added to the wells to allow for viral adsorption.[8]
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose). This restricts the spread of the virus to adjacent cells, resulting in the formation of distinct plaques.[8][11]
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques.[8]
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.[4]
-
Data Analysis: The percentage of plaque reduction is calculated for each lectin concentration compared to the virus control. The IC₅₀ value is determined from the resulting dose-response curve.[8]
Concluding Remarks
Cyanovirin-N, Griffithsin, and BanLec represent a powerful trio of antiviral lectins with significant potential for the development of broad-spectrum antiviral agents. Their ability to target conserved glycan structures on viral envelope proteins makes them less susceptible to viral escape mutations compared to therapies targeting more variable protein epitopes. Further research, including in vivo efficacy studies and the development of optimized delivery systems, will be crucial in translating the in vitro promise of these lectins into effective clinical applications.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Emerging applications of cyanobacterial ultraviolet protecting compound scytonemin | Semantic Scholar [semanticscholar.org]
- 3. EC50 - Wikipedia [en.wikipedia.org]
- 4. sitesv2.anses.fr [sitesv2.anses.fr]
- 5. tandfonline.com [tandfonline.com]
- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. pblassaysci.com [pblassaysci.com]
- 8. benchchem.com [benchchem.com]
- 9. Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen Scytonemin in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 12. Antiviral lectins: Selective inhibitors of viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
- 14. mdpi.com [mdpi.com]
- 15. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mannose-Binding Lectins as Potent Antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
In Vivo Validation of Cyanovirin-N Against HIV Transmission: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Cyanovirin-N (CV-N), a potent HIV entry inhibitor, with other microbicide candidates. The data presented is compiled from preclinical studies in non-human primate models, offering a comparative landscape of efficacy and methodologies in the quest for an effective topical microbicide to prevent sexual transmission of HIV.
Comparative Efficacy of Topical Microbicides in Macaque Models
The following table summarizes the in vivo efficacy of Cyanovirin-N and alternative microbicides in preventing vaginal or rectal Simian-Human Immunodeficiency Virus (SHIV) transmission in macaque models. These studies are crucial for the preclinical evaluation of microbicide candidates before they can advance to human clinical trials.
| Microbicide Candidate | Animal Model | Challenge Virus | Route of Challenge | Dosing Regimen | Efficacy | Number of Animals (Treated/Control) |
| Cyanovirin-N (CV-N) | Macaca fascicularis | SHIV89.6P | Vaginal | CV-N gel applied prior to challenge | 83.3% protection (15/18 treated macaques protected) | 18 / 8 |
| Tenofovir Gel (1%) | Pigtail Macaques | SHIVSF162P3 | Vaginal | Gel applied 30 minutes before twice-weekly challenge | 100% protection (6/6 treated macaques protected) | 6 / 9 |
| Tenofovir Gel (1%) | Pigtail Macaques | SHIVSF162P3K65R (Tenofovir-resistant) | Vaginal | Gel applied 30 minutes before twice-weekly challenge | 83.3% protection (5/6 treated macaques protected) | 6 / 6 |
| PRO 2000 Gel (0.5% and 2%) | Rhesus Macaques | SHIV | Vaginal | Gel applied prior to challenge | Showed some protection (50-75% in some studies) | Not specified |
| Griffithsin (GRFT) in Silk Fibroin Platform | Rhesus Macaques | SHIV | Vaginal & Rectal (ex vivo challenge) | SF-Grft inserts applied 2 hours prior to tissue collection | Full protection in ex vivo challenge | 11 / 7 |
| Oral Truvada (Tenofovir/Emtricitabine) | Pigtail Macaques | SHIV162P3 | Vaginal | Two doses: 24h before and 2h after weekly challenge | 100% protection | 6 / 6 |
Experimental Protocols
Detailed methodologies are critical for the interpretation and comparison of preclinical trial results. Below are the protocols for the key experiments cited in this guide.
Cyanovirin-N Vaginal Challenge Study in Macaca fascicularis
-
Objective: To evaluate the in vivo efficacy of a CV-N gel in preventing vaginal transmission of a pathogenic SHIV.
-
Animal Model: Adult female cynomolgus macaques (Macaca fascicularis).
-
Challenge Virus: SHIV89.6P, a pathogenic chimeric simian/human immunodeficiency virus.
-
Procedure:
-
A cohort of macaques received a topical application of a gel containing recombinant CV-N in the vaginal vault.
-
A control group consisted of untreated animals and animals receiving a placebo gel.
-
Following gel application, the animals were challenged with a single infectious dose of SHIV89.6P.
-
Infection status was monitored over time through the detection of viral RNA in plasma and seroconversion.
-
-
Endpoint: The primary endpoint was the prevention of systemic infection, as determined by the absence of detectable viremia and lack of seroconversion.
Tenofovir Gel Vaginal Challenge Study in Pigtail Macaques
-
Objective: To assess the efficacy of a 1% Tenofovir gel in preventing repeated low-dose vaginal SHIV exposures.
-
Animal Model: Adult female pigtail macaques.
-
Challenge Virus: SHIVSF162P3 (an R5-tropic virus).
-
Procedure:
-
A treatment group of macaques received a 3 mL vaginal application of 1% Tenofovir gel 30 minutes prior to each virus exposure.[1]
-
A control group received a placebo gel.
-
Animals were challenged twice weekly with a low dose (10 TCID50) of SHIVSF162P3 for a total of 20 exposures.[1]
-
Infection was monitored by serology and PCR for SHIV gag sequences in plasma.
-
-
Endpoint: Prevention of infection after repeated viral challenges.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of Cyanovirin-N and a generalized workflow for the in vivo validation of a topical microbicide.
Caption: Mechanism of Cyanovirin-N mediated HIV entry inhibition.
Caption: Experimental workflow for in vivo validation of a topical microbicide.
References
A Comparative Guide to Cyanovirin-N-Based Microbicides and a Leading Alternative, Griffithsin
An Objective Analysis for Researchers and Drug Development Professionals
The development of topical microbicides to prevent sexual HIV transmission remains a critical global health priority. Among the promising candidates are carbohydrate-binding agents, or lectins, which target the dense glycan shield of the HIV envelope glycoprotein gp120. This guide provides a comparative analysis of the clinical trial status and experimental data for Cyanovirin-N (CV-N), a well-characterized anti-HIV lectin, and Griffithsin (GRFT), another potent lectin that has progressed further in clinical development.
Clinical Trial Status: A Shift in Momentum
While Cyanovirin-N demonstrated significant promise in preclinical studies, its advancement into human clinical trials appears to have stalled. Extensive in vitro and in vivo animal models, including studies in non-human primates, established CV-N's potent activity against a broad range of HIV strains and its potential as a microbicide.[1] However, current publicly available information does not point to active or recently completed clinical trials for a CV-N-based microbicide. Research efforts have explored novel delivery mechanisms, such as using genetically engineered Lactobacillus jensenii to produce CV-N in the vaginal microbiome, but these appear to remain at the preclinical stage.[2][3]
In contrast, Griffithsin (GRFT), a lectin derived from red algae, has emerged as a leading candidate in clinical development.[4][5] A Phase 1 clinical trial (NCT02875119) of a vaginally applied gel containing 0.1% GRFT in a carrageenan base (PC-6500) has been completed.[6] The trial found the gel to be safe and well-tolerated in healthy female volunteers, with no significant adverse events or induction of pro-inflammatory responses.[6] Furthermore, a first-in-human Phase 1 trial (NCT04032717), known as the PREVENT study, is evaluating the safety and acceptability of a GRFT-based rectal microbicide.[7]
Comparative Performance Data
The primary mechanism of action for both CV-N and GRFT is the binding to high-mannose oligosaccharides on the HIV surface glycoprotein gp120, thereby preventing the virus from binding to and entering target cells.[8][9][10] Preclinical data highlight the potent antiviral activity of both lectins, often in the nanomolar to picomolar range.
| Parameter | Cyanovirin-N (CV-N) | Griffithsin (GRFT) | Reference(s) |
| Source | Cyanobacterium (Nostoc ellipsosporum) | Red Alga (Griffithsia sp.) | [1][5] |
| Molecular Weight | ~11 kDa | ~13.4 kDa (monomer) | [1] |
| Anti-HIV-1 Activity (EC50) | Low nanomolar range (e.g., 1-10 nM) | Picomolar to low nanomolar range (e.g., 0.054 nM for native GRFT) | [4][11] |
| Anti-HSV-2 Activity | Yes | Yes | [4][5] |
| Anti-HPV Activity | Yes | Yes | [4][5] |
| Clinical Trial Status | Preclinical | Phase 1 (vaginal gel) completed, Phase 1 (rectal enema) ongoing | [4][6] |
Key Experimental Methodologies
The evaluation of microbicide safety and efficacy relies on a standardized set of preclinical and clinical assays.
In Vitro Antiviral Activity Assay
-
Objective: To determine the concentration of the microbicide candidate required to inhibit viral replication by 50% (EC50).
-
Protocol:
-
Target cells (e.g., T-lymphoblastic CEM-SS cells or peripheral blood mononuclear cells) are cultured.
-
Cells are exposed to a specific strain of HIV-1 (e.g., HIV-1RF or HIV-1BaL) in the presence of serial dilutions of the lectin (CV-N or GRFT).
-
After a defined incubation period (e.g., 4-6 days), viral replication is quantified by measuring reverse transcriptase activity or p24 antigen levels in the culture supernatant.
-
The EC50 is calculated by plotting the percentage of viral inhibition against the lectin concentration.
-
Cytotoxicity Assay
-
Objective: To determine the concentration of the microbicide that is toxic to host cells (CC50).
-
Protocol:
-
Relevant human cells (e.g., vaginal epithelial cells, CEM-SS cells) are cultured.
-
Cells are incubated with serial dilutions of the lectin for a period that mimics potential in vivo exposure.
-
Cell viability is assessed using a colorimetric assay, such as one employing tetrazolium salts (e.g., XTT), which measures mitochondrial metabolic activity.
-
The CC50 is the concentration at which a 50% reduction in cell viability is observed. The therapeutic index is then calculated as CC50/EC50.
-
Rabbit Vaginal Irritancy (RVI) Assay
-
Objective: A standard preclinical in vivo model to assess the potential for a topical product to cause irritation to vaginal tissues.
-
Protocol:
-
The candidate microbicide formulation is administered intravaginally to female rabbits daily for a set period (e.g., 10-14 days). A placebo or saline control group is included.
-
Animals are monitored daily for signs of erythema, edema, or discharge.
-
At the end of the study, the animals are euthanized, and the vaginal and cervical tissues are collected for histopathological examination by a pathologist blinded to the treatment groups.
-
Tissues are scored for epithelial integrity, inflammation (e.g., leukocyte infiltration), and other signs of tissue damage.
-
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of viral entry inhibition by lectins and a typical experimental workflow for microbicide evaluation.
Caption: Mechanism of HIV entry inhibition by lectin-based microbicides.
Caption: Generalized workflow for microbicide development and evaluation.
References
- 1. Microbicide Drug Candidates Including Cyanovirin-N To Prevent Anal & Vaginal HIV Transmission [natap.org]
- 2. Microbicides for Topical HIV Immunoprophylaxis: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Antiretroviral Microbicides for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Results of a phase 1, randomized, placebo-controlled first-in-human trial of griffithsin formulated in a carrageenan vaginal gel | PLOS One [journals.plos.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyanovirin-N, a Potent Human Immunodeficiency Virus-Inactivating Protein, Blocks both CD4-Dependent and CD4-Independent Binding of Soluble gp120 (sgp120) to Target Cells, Inhibits sCD4-Induced Binding of sgp120 to Cell-Associated CXCR4, and Dissociates Bound sgp120 from Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanovirin-N - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
Validating the Carbohydrate-Binding Sites of Cyanovirin-N: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyanovirin-N (CV-N), a cyanobacterial protein, has garnered significant attention in the scientific community for its potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). This activity is mediated by its ability to bind with high affinity to specific high-mannose oligosaccharides on the surface of viral envelope glycoproteins, such as gp120 of HIV. The validation of its carbohydrate-binding sites is crucial for understanding its mechanism of action and for the development of CV-N-based therapeutics. This guide provides a comparative overview of the experimental data and methodologies used to validate these binding sites.
Quantitative Analysis of Cyanovirin-N and Mutant Binding Affinities and Antiviral Activity
The interaction between Cyanovirin-N and its carbohydrate ligands has been extensively studied using various biophysical techniques. The following table summarizes key quantitative data, comparing the binding affinities of wild-type CV-N and its mutants to mannose oligosaccharides, as well as their corresponding antiviral efficacy.
| Protein | Ligand | Method | Binding Affinity (Kd) | Association Constant (Ka) | Antiviral Activity (IC50) | Reference |
| Wild-type CV-N | Manα(1-2)Manα | ITC | - | High affinity site: 7.2 (± 4) x 106 M-1, Low affinity site: 6.8 (± 4) x 105 M-1 | - | [1] |
| Wild-type CV-N | Man-8 | ITC | 0.488 µM | - | - | [2] |
| Wild-type CV-N | Man(9)GlcNAc(2) | ITC | - | 1.5 (± 0.9) x 108 M-1 | - | [1] |
| Wild-type CV-N | HIV-1 (diverse strains) | Cell-based assay | - | - | 0.1 - 160 nM | [1] |
| Wild-type CV-N | HIV-1 (IIIB) | Cell-based assay | - | - | 0.0007 - 0.013 µM | [3] |
| Wild-type CV-N | HIV-2 (ROD) | Cell-based assay | - | - | 0.0007 - 0.013 µM | [3] |
| m3-CVN (K3N, E23I, N93A) | Manα(1-2)Manα | NMR | Equal to wild-type | - | Nearly identical to wild-type | [4] |
| m4-CVN (K3N, T7A, E23I, N93A) | Manα(1-2)Manα | NMR | Equal to wild-type | - | Nearly identical to wild-type | [4] |
| CVN2 (dimeric CV-N) | Dimannose | SPR/ITC | High-affinity site: 306 nM, Low-affinity site: 4 µM | - | - | [5] |
| CVN-E41T | GlcNAc | ITC | High affinity | - | - | [6] |
Experimental Protocols for Binding Site Validation
The validation of Cyanovirin-N's carbohydrate-binding sites relies on a combination of techniques that probe the structure, thermodynamics, and biological function of the protein-ligand interaction.
Site-Directed Mutagenesis
This technique is fundamental to identifying key amino acid residues involved in carbohydrate binding. By systematically replacing specific amino acids in the binding pocket and observing the effect on binding affinity and antiviral activity, researchers can map the critical components of the binding site.
Protocol Outline:
-
Primer Design: Design mutagenic oligonucleotide primers containing the desired mutation. Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[7]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the plasmid containing the CV-N gene with the mutagenic primers.[8]
-
Template Digestion: Treat the PCR product with DpnI endonuclease to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.[7][8]
-
Transformation: Transform competent E. coli cells with the mutated plasmid.
-
Selection and Sequencing: Select transformed colonies and verify the desired mutation through DNA sequencing.
-
Protein Expression and Purification: Express the mutant CV-N protein and purify it for subsequent binding and functional assays.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the protein and its interaction with ligands in solution. Chemical shift perturbation mapping is a common NMR technique used to identify the amino acid residues in the binding pocket.
Protocol for 1H-15N HSQC Titration:
-
Sample Preparation: Prepare a solution of uniformly 15N-labeled CV-N (wild-type or mutant) in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.85).[9]
-
Initial Spectrum: Record a baseline 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein.
-
Ligand Titration: Add increasing amounts of the carbohydrate ligand (e.g., Manα(1-2)Manα) to the protein sample.[9]
-
Spectral Acquisition: Record a 1H-15N HSQC spectrum after each addition of the ligand.
-
Data Analysis: Analyze the spectra to identify changes in the chemical shifts of the backbone amide protons and nitrogens. Residues with significant chemical shift perturbations upon ligand binding are considered to be part of or in close proximity to the binding site.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for quantifying the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.
Typical ITC Protocol:
-
Sample Preparation: Prepare solutions of the protein (e.g., 20 µM CV-N) and the ligand (e.g., 200-500 µM carbohydrate) in the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.[10]
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.[11]
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[10]
HIV-1 Cell Fusion Assay
This cell-based assay is crucial for assessing the biological consequence of modifying the carbohydrate-binding sites. It measures the ability of CV-N and its mutants to inhibit the fusion of HIV-1 with target cells, a critical step in the viral life cycle.
Assay Principle:
This assay often utilizes a reporter gene system. For instance, target cells expressing CD4 and a coreceptor (CCR5 or CXCR4) are co-cultured with effector cells expressing the HIV-1 envelope glycoprotein (gp120/gp41) and a reporter protein (e.g., luciferase or β-galactosidase). Cell fusion leads to the activation of the reporter gene, which can be quantified.
General Protocol:
-
Cell Culture: Maintain target cells (e.g., CEM-SS) and effector cells in appropriate culture conditions.
-
Compound Incubation: Pre-incubate the effector cells with serial dilutions of wild-type or mutant CV-N.
-
Co-culture: Mix the target and effector cells and incubate to allow for cell fusion.
-
Quantification: After a set incubation period, lyse the cells and measure the reporter gene activity.
-
Data Analysis: Calculate the concentration of the protein that inhibits cell fusion by 50% (IC50).
Visualizing the Validation Workflow and Mechanism
To better understand the process of validating the carbohydrate-binding sites of Cyanovirin-N and its mechanism of action, the following diagrams illustrate the experimental workflow and the logical relationships involved.
Caption: Experimental workflow for validating Cyanovirin-N's carbohydrate-binding sites.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective interactions of the human immunodeficiency virus-inactivating protein cyanovirin-N with high-mannose oligosaccharides on gp120 and other glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutational Pathways, Resistance Profile, and Side Effects of Cyanovirin Relative to Human Immunodeficiency Virus Type 1 Strains with N-Glycan Deletions in Their gp120 Envelopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibition of HIV-1 fusion by cyanovirin-N requires only a single high affinity carbohydrate binding site: characterization of low affinity carbohydrate binding site knockout mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanovirin-N Binds Viral Envelope Proteins at the Low-Affinity Carbohydrate Binding Site without Direct Virus Neutralization Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanovirin-N Binding to N-Acetyl-d-glucosamine Requires Carbohydrate-Binding Sites on Two Different Protomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Directed Mutagenesis [protocols.io]
- 8. assaygenie.com [assaygenie.com]
- 9. New Carbohydrate Specificity and HIV-1 Fusion Blocking Activity of the Cyanobacterial Protein MVL: NMR, ITC and Sedimentation Equilibrium Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data [mdpi.com]
A Comparative Analysis of Cyanovirin-N Expression Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and scalable production of the potent antiviral protein Cyanovirin-N (CVN) is a critical step in harnessing its therapeutic potential against a broad range of enveloped viruses, including HIV. This guide provides a comprehensive comparative analysis of the most common expression systems utilized for recombinant CVN production, offering a side-by-side look at their performance based on experimental data. Detailed methodologies for key experiments are also provided to support your research and development efforts.
Cyanovirin-N, a cyanobacterial lectin, inhibits viral entry by binding to high-mannose oligosaccharides on viral envelope glycoproteins.[1][2] The artificial production of functionally active CVN is a key challenge, as its antiviral activity is dependent on the correct formation of two intramolecular disulfide bonds.[3][4] This guide explores the advantages and disadvantages of prokaryotic and eukaryotic expression platforms to aid in the selection of the most suitable system for your specific research or production needs.
Performance Comparison of Cyanovirin-N Expression Systems
The choice of an expression system for Cyanovirin-N significantly impacts protein yield, purity, biological activity, and overall production cost. The following table summarizes quantitative data from various studies to facilitate a direct comparison between different platforms.
| Expression System | Host Organism | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Prokaryotic | Escherichia coli | Up to 140 mg/L[3] | >95% (after refolding) | High yield, rapid growth, low cost, well-established protocols.[3][4] | Formation of inclusion bodies requiring denaturation and refolding steps, potential for endotoxin contamination.[3] |
| Eukaryotic (Yeast) | Pichia pastoris | ~10 mg/L[5] | High (secreted) | Capable of post-translational modifications, protein secretion simplifies purification, generally recognized as safe (GRAS) organism.[5] | Lower yield compared to E. coli, potential for hyperglycosylation affecting activity.[3][5] |
| Eukaryotic (Plant) | Nicotiana tabacum (Tobacco) | ~130 µg/g fresh leaf tissue[5] | Variable | Low production cost, scalable, inherent safety (no human pathogens).[6] | Lower protein concentration, complex purification from plant tissues, long production timelines.[6] |
| Eukaryotic (Plant) | Oryza sativa (Rice) | ~10 µg/g dry seed weight[7][8] | Crude extract | Seeds provide stable storage, potential for direct use of crude extracts as a microbicide.[7][8] | Low expression levels, purification can be challenging.[7] |
| Eukaryotic (Plant) | Glycine max (Soybean) | 1.5% of total soluble protein | Variable | High biomass potential, established agricultural practices. | Co-purification with abundant seed storage proteins can complicate downstream processing. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for the expression, purification, and functional analysis of Cyanovirin-N.
Expression in Escherichia coli
E. coli remains a popular choice for CVN production due to its high yields, though it often necessitates protein refolding from inclusion bodies.[3]
1. Gene Synthesis and Vector Construction:
-
The gene encoding Cyanovirin-N (101 amino acids) is synthesized with codon optimization for E. coli expression.
-
The synthesized gene is cloned into an expression vector, such as pET, under the control of a strong inducible promoter like T7.
2. Transformation and Expression:
-
The expression vector is transformed into a suitable E. coli strain, commonly BL21(DE3).[9]
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic.
-
The starter culture is then used to inoculate a larger volume of expression medium.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[10]
-
The culture is then incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially increase the yield of soluble protein.
3. Cell Lysis and Inclusion Body Isolation:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lysed by sonication or high-pressure homogenization.[11]
-
Inclusion bodies are collected by centrifugation and washed with a buffer containing a mild detergent (e.g., Triton X-100) to remove cell debris and membrane proteins.[11]
Purification of Cyanovirin-N from Inclusion Bodies
1. Solubilization:
-
The washed inclusion bodies are solubilized in a buffer containing a strong denaturant, such as 6 M guanidine hydrochloride or 8 M urea, along with a reducing agent like dithiothreitol (DTT) to break any incorrect disulfide bonds.[11][12]
2. Refolding:
-
The solubilized protein is refolded by rapidly diluting it into a large volume of refolding buffer (e.g., Tris buffer with additives like L-arginine to prevent aggregation) or by dialysis against a refolding buffer with a gradually decreasing concentration of the denaturant.[12]
3. Chromatographic Purification:
-
The refolded CVN is purified using a combination of chromatographic techniques, such as ion-exchange chromatography and size-exclusion chromatography, to obtain a highly pure and monomeric protein.[1][12]
Expression in Pichia pastoris
Pichia pastoris offers the advantage of secreting correctly folded CVN into the culture medium, simplifying purification.
1. Vector Construction and Transformation:
-
The CVN gene is cloned into a Pichia expression vector, often containing an N-terminal α-mating factor secretion signal to direct the protein to the secretory pathway.
-
The linearized vector is transformed into a suitable P. pastoris strain (e.g., X-33, GS115) by electroporation.[13]
2. Expression and Secretion:
-
Transformants are selected and screened for protein expression.
-
A high-expressing clone is grown in a buffered glycerol-complex medium (BMGY) to generate biomass.
-
To induce expression, the cells are pelleted and resuspended in a buffered methanol-complex medium (BMMY), with methanol added every 24 hours to maintain induction.[14]
-
The culture is incubated for several days, and the supernatant containing the secreted CVN is harvested.
3. Purification from Supernatant:
-
The culture supernatant is clarified by centrifugation and filtration.
-
The secreted CVN can be purified using methods such as ion-exchange chromatography and size-exclusion chromatography.[15]
Expression in Transgenic Plants
Plants offer a cost-effective and scalable platform for CVN production.
1. Vector Construction and Plant Transformation:
-
The CVN gene is cloned into a plant expression vector, typically under the control of a strong constitutive or tissue-specific promoter.
-
The vector is introduced into plant tissues (e.g., tobacco leaf discs, rice embryos) using Agrobacterium tumefaciens-mediated transformation or particle bombardment.[6][7]
2. Plant Regeneration and Growth:
-
Transgenic plants are regenerated from the transformed tissues on a selective medium.
-
The plants are grown to maturity in a greenhouse or controlled environment.
3. Extraction and Purification from Plant Tissues:
-
The plant material (e.g., leaves, seeds) is harvested and homogenized in an extraction buffer.[7][16]
-
The crude extract is clarified by centrifugation and filtration.
-
CVN is then purified from the crude extract using a combination of precipitation and chromatographic techniques.[16]
Functional Analysis: HIV-1 gp120 Binding ELISA
This assay quantifies the ability of recombinant CVN to bind to its target, the HIV-1 envelope glycoprotein gp120.[17][18]
1. Plate Coating:
-
A 96-well microtiter plate is coated with recombinant HIV-1 gp120 protein.
2. Blocking:
-
The plate is washed, and non-specific binding sites are blocked with a solution such as bovine serum albumin (BSA).
3. CVN Incubation:
-
Serial dilutions of the purified recombinant CVN are added to the wells and incubated.
4. Detection:
-
The plate is washed to remove unbound CVN.
-
A primary antibody specific for CVN is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added, and the resulting colorimetric or fluorescent signal is measured, which is proportional to the amount of bound CVN.
Functional Analysis: HIV-1 Neutralization Assay
This cell-based assay determines the antiviral activity of CVN by measuring its ability to inhibit HIV-1 infection of target cells.[19][20]
1. Cell Culture:
-
TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain an HIV-1 LTR-driven luciferase reporter gene, are seeded in 96-well plates.[20][21][22]
2. Neutralization Reaction:
-
Serial dilutions of CVN are pre-incubated with a known amount of HIV-1 pseudovirus.
3. Infection:
-
The virus-CVN mixture is added to the TZM-bl cells.
4. Readout:
-
After 48 hours of incubation, the cells are lysed, and luciferase activity is measured.
-
A reduction in luciferase activity compared to the virus-only control indicates neutralization of the virus by CVN.[20][21]
Visualizing the Process and Mechanism
To better illustrate the experimental workflows and the biological interactions of Cyanovirin-N, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for the production and analysis of recombinant Cyanovirin-N.
Caption: Mechanism of action of Cyanovirin-N, which binds to HIV gp120, blocking its interaction with the CD4 receptor on host cells.
References
- 1. Design of fusion protein for efficient preparation of cyanovirin-n and rapid enrichment of pseudorabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update of the recombinant protein expression systems of Cyanovirin-N and challenges of preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. Rhizosecretion improves the production of Cyanovirin-N in Nicotiana tabacum through simplified downstream processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanovirin-N produced in rice endosperm offers effective pre-exposure prophylaxis against HIV-lBaL infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanovirin-N produced in rice endosperm offers effective pre-exposure prophylaxis against HIV-1BaL infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 14. Evaluation of the Pichia pastoris expression system for the production of GPCRs for structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression, purification and analysis of the anti-HIV Cyanovirin-N produced in transgenic soybeans seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyanovirin-N Binds to gp120 To Interfere with CD4-Dependent Human Immunodeficiency Virus Type 1 Virion Binding, Fusion, and Infectivity but Does Not Affect the CD4 Binding Site on gp120 or Soluble CD4-Induced Conformational Changes in gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a cyanovirin-N-HIV-1 gp120 binding assay for high throughput screening of natural product extracts by time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-HIV Activity of Defective Cyanovirin-N Mutants Is Restored by Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hiv.lanl.gov [hiv.lanl.gov]
- 21. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Cyanovirin-N: A Broad-Spectrum Antiviral with Potent Efficacy Against Diverse Viral Strains
A comprehensive analysis of the antiviral protein Cyanovirin-N (CV-N) reveals its potent and broad-spectrum efficacy against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Influenza virus, Ebola virus, and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This guide provides a detailed comparison of CV-N's performance against these viral strains, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Cyanovirin-N, a protein originally isolated from the cyanobacterium Nostoc ellipsosporum, exerts its antiviral activity by targeting and binding to high-mannose oligosaccharides present on the surface glycoproteins of various enveloped viruses.[1][2][3] This interaction effectively neutralizes the virus and prevents its entry into host cells, a critical first step in the viral life cycle.[4][5]
Comparative Antiviral Efficacy of Cyanovirin-N
The antiviral activity of CV-N has been quantified against numerous viral strains in vitro, with researchers consistently observing potent inhibition at nanomolar concentrations. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values of CV-N against different viruses.
| Virus | Strain(s) | Cell Type | EC50/IC50 (nM) | Reference(s) |
| HIV-1 | Diverse laboratory and primary isolates | CEM-SS, PBMCs | Low nanomolar range | [6][7] |
| Influenza A | Various, including clinical isolates | MDCK | 0.004 - 0.5 µg/mL | [2] |
| Influenza B | Various, including clinical isolates | MDCK | 0.004 - 0.5 µg/mL | [2] |
| Ebola Zaire | EboZV | Vero E6 | ~40-60 nM (GP-pseudotyped) | [8][9] |
| Marburg | MARV | HeLa | ~6-25 nM (GP-pseudotyped) | [8][9] |
| SARS-CoV-2 | Alpha, Delta, Omicron variants | Vero E6 | 40 - 180 nM | [10] |
| Feline Immunodeficiency Virus (FIV) | FIV-PPR, FIV-34TF10 | MCH5-4, G355-5 | Potent inhibition at nM levels | [1] |
| Human Herpesvirus 6 (HHV-6) | GS strain | PBMCs | Potent inhibition | [1] |
| Measles Virus | Potent inhibition | [1] |
Note: EC50/IC50 values can vary depending on the specific viral strain, cell line used, and the experimental assay employed.
Mechanism of Action: Viral Entry Inhibition
CV-N's primary mechanism of action involves binding to the N-linked high-mannose oligosaccharides on the viral surface glycoproteins, such as gp120 of HIV and the hemagglutinin (HA) of influenza.[1][2][4] This binding sterically hinders the interaction of the virus with its host cell receptors (e.g., CD4 for HIV), thereby preventing viral attachment and subsequent fusion with the host cell membrane.[1][11]
Caption: Mechanism of Cyanovirin-N viral entry inhibition.
Experimental Protocols
The evaluation of CV-N's antiviral efficacy typically involves a series of in vitro assays. The following outlines a general workflow for determining the EC50 of CV-N against a specific virus.
General Antiviral Assay Workflow
Caption: General workflow for an in vitro antiviral assay.
Key Experimental Methodologies:
1. Cytopathic Effect (CPE) Inhibition Assay:
-
Principle: This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Protocol:
-
Seed susceptible host cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of CV-N.
-
Pre-incubate the virus with the CV-N dilutions for a specified time.
-
Add the virus-CV-N mixture to the cells.
-
Incubate the plates until CPE is observed in the virus control wells (no CV-N).
-
Assess cell viability using a colorimetric assay (e.g., MTT or neutral red uptake).
-
Calculate the EC50 value, which is the concentration of CV-N that inhibits CPE by 50%.[12]
-
2. Virus Yield Reduction Assay:
-
Principle: This assay quantifies the reduction in the amount of infectious virus particles produced in the presence of the antiviral agent.
-
Protocol:
-
Infect susceptible cells with the virus in the presence of varying concentrations of CV-N.
-
After a full replication cycle, harvest the supernatant containing progeny virions.
-
Determine the viral titer in the supernatant using a plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay.
-
The EC50 is the concentration of CV-N that reduces the viral yield by 50%.[12]
-
3. Plaque Reduction Neutralization Assay (PRNA):
-
Principle: This assay is used for viruses that form plaques (localized areas of cell death) in a cell monolayer. It measures the reduction in the number of plaques in the presence of the antiviral compound.
-
Protocol:
-
Pre-incubate a known amount of virus with serial dilutions of CV-N.
-
Infect a monolayer of susceptible cells with the virus-CV-N mixture.
-
Overlay the cells with a semi-solid medium (e.g., agar) to restrict virus spread to adjacent cells.
-
Incubate until plaques are visible.
-
Stain the cells to visualize and count the plaques.
-
The EC50 is the concentration of CV-N that reduces the number of plaques by 50%.[12]
-
4. Pseudovirus Neutralization Assay:
-
Principle: This assay utilizes non-replicating viral particles (pseudoviruses) that express the envelope glycoproteins of the virus of interest and contain a reporter gene (e.g., luciferase or GFP). It measures the inhibition of viral entry.
-
Protocol:
-
Generate pseudoviruses expressing the target viral glycoprotein.
-
Pre-incubate the pseudoviruses with serial dilutions of CV-N.
-
Infect target cells with the pseudovirus-CV-N mixture.
-
After a suitable incubation period, measure the reporter gene expression (e.g., luminescence or fluorescence).
-
The IC50 is the concentration of CV-N that reduces reporter gene expression by 50%.[8][9]
-
Signaling Pathways and Logical Relationships
The interaction of CV-N with the viral envelope glycoprotein initiates a cascade of events that ultimately prevents viral infection. The following diagram illustrates the logical relationship between CV-N binding and the inhibition of viral entry.
Caption: Logical pathway of CV-N-mediated viral inhibition.
References
- 1. Multiple Antiviral Activities of Cyanovirin-N: Blocking of Human Immunodeficiency Virus Type 1 gp120 Interaction with CD4 and Coreceptor and Inhibition of Diverse Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Anti-Influenza Activity of Cyanovirin-N and Interactions with Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Anti-HIV Activity of Defective Cyanovirin-N Mutants Is Restored by Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infectioncontroltoday.com [infectioncontroltoday.com]
- 6. Discovery of cyanovirin-N, a novel human immunodeficiency virus-inactivating protein that binds viral surface envelope glycoprotein gp120: potential applications to microbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of cyanovirin-N antiviral activity, by use of lentiviral vectors pseudotyped with filovirus envelope glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. Cyanovirin-N, a Potent Human Immunodeficiency Virus-Inactivating Protein, Blocks both CD4-Dependent and CD4-Independent Binding of Soluble gp120 (sgp120) to Target Cells, Inhibits sCD4-Induced Binding of sgp120 to Cell-Associated CXCR4, and Dissociates Bound sgp120 from Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Engineered Cyanovirin-N Variants: A Comparative Guide to Enhanced Cross-Clade HIV-1 Neutralization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of engineered Cyanovirin-N (CV-N) variants, focusing on their cross-clade reactivity against Human Immunodeficiency Virus Type 1 (HIV-1). Cyanovirin-N is a cyanobacterial lectin that potently neutralizes a broad range of enveloped viruses, including HIV-1, by binding to high-mannose glycans on the viral envelope glycoprotein gp120.[1][2][3] Genetic engineering efforts have focused on enhancing the potency and breadth of CV-N's antiviral activity, primarily through the creation of oligomeric forms. This guide summarizes key experimental data, details the methodologies used to generate these findings, and provides visual representations of the underlying mechanisms and experimental workflows.
Superior Cross-Clade Neutralization by Engineered CV-N Dimers
A significant advancement in CV-N engineering has been the development of obligate oligomers, particularly dimers (CVN2), which have demonstrated substantially improved neutralization potency and breadth against diverse HIV-1 clades compared to wild-type CV-N (WT CV-N).[1][2][3] By linking two CV-N monomers, these engineered variants exhibit increased avidity for the glycan targets on the viral surface.
Comparative Neutralization Activity (IC50) of WT CV-N and Engineered Dimers
The following table summarizes the 50% inhibitory concentrations (IC50) of WT CV-N and two potent dimeric variants, CVN2L0 (no linker) and CVN2L10 (10-amino acid linker), against a panel of 33 HIV-1 pseudoviruses from clades A, B, and C.[4] The data clearly indicates that the dimeric variants are consistently more potent than WT CV-N across all tested strains.[4]
| HIV-1 Strain | Clade | WT CV-N IC50 (nM) | CVN2L0 IC50 (nM) | CVN2L10 IC50 (nM) |
| Panel of 33 Strains | A, B, C | < 300 | Consistently Lower than WT CV-N | Consistently Lower than WT CV-N |
| General Trend | - | - | More potent than CVN2L10 in 32/33 cases | More potent than WT CV-N |
Data synthesized from a study where WT CV-N and dimeric mutants effectively neutralized all 33 HIV pseudoviruses with IC50s less than 300 nM. The dimeric variants were consistently more potent than WT CV-N against all strains tested.[4]
Mechanism of Action and Experimental Workflow
To understand the basis of CV-N's antiviral activity and how its efficacy is evaluated, the following diagrams illustrate its mechanism of action and a typical experimental workflow for assessing cross-clade reactivity.
Caption: Mechanism of Cyanovirin-N (CV-N) mediated HIV-1 neutralization.
Caption: Experimental workflow for assessing cross-clade reactivity of CV-N variants.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of engineered Cyanovirin-N variants.
HIV-1 Pseudovirus Neutralization Assay (TZM-bl Reporter Gene Assay)
This assay measures the ability of CV-N variants to neutralize HIV-1 pseudoviruses in a single round of infection.
a. Cell and Virus Preparation:
-
Culture TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Generate HIV-1 pseudoviruses by co-transfecting 293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired HIV-1 envelope glycoprotein from various clades.
-
Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and store at -80°C.
b. Neutralization Assay Protocol:
-
Seed TZM-bl cells in 96-well flat-bottom plates at a density of 1 x 10^4 cells per well and incubate overnight.
-
On a separate 96-well plate, perform serial dilutions of the engineered CV-N variants and wild-type CV-N in cell culture medium.
-
Add a standardized amount of HIV-1 pseudovirus to each well containing the diluted CV-N variants and incubate for 1 hour at 37°C to allow for neutralization to occur.
-
Remove the medium from the TZM-bl cells and add the virus-CV-N mixtures to the cells.
-
Incubate the plates for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer. The reduction in luciferase signal in the presence of the CV-N variant compared to the virus-only control indicates neutralization.
c. Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curves to a nonlinear regression model. The IC50 is the concentration of the CV-N variant that reduces viral infection by 50%.
Site-Directed Mutagenesis for Engineering CV-N Variants
This protocol outlines the general steps for creating engineered CV-N variants through site-directed mutagenesis.
a. Plasmid Template and Primer Design:
-
Use a plasmid containing the wild-type Cyanovirin-N gene as the template.
-
Design primers incorporating the desired mutations (e.g., deletions, insertions, or substitutions) to create obligate oligomers or introduce specific amino acid changes.
b. Mutagenesis Reaction:
-
Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase with the plasmid template and the designed mutagenic primers.
-
The PCR amplifies the entire plasmid, incorporating the desired mutations.
c. Template Removal and Transformation:
-
Digest the PCR product with an enzyme that specifically targets methylated DNA (e.g., DpnI) to remove the original, non-mutated parental plasmid DNA.
-
Transform the mutated plasmid into competent E. coli cells for propagation.
d. Verification:
-
Isolate the plasmid DNA from the transformed bacteria.
-
Verify the presence of the desired mutation through DNA sequencing.
Enzyme-Linked Immunosorbent Assay (ELISA) for CV-N and gp120 Binding
This assay quantifies the binding affinity of CV-N variants to the HIV-1 envelope glycoprotein gp120.
a. Plate Coating and Blocking:
-
Coat the wells of a 96-well microtiter plate with recombinant HIV-1 gp120 protein overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).
-
Block the wells with a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
b. Binding and Detection:
-
Add serial dilutions of the engineered CV-N variants or wild-type CV-N to the gp120-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound protein.
-
Add a primary antibody specific to CV-N and incubate for 1 hour.
-
Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. Incubate for 1 hour.
-
Wash the wells and add a substrate for the enzyme.
-
Measure the absorbance of the resulting color change using a microplate reader. The absorbance is proportional to the amount of bound CV-N variant.
c. Data Analysis:
-
Determine the binding affinity (e.g., the dissociation constant, Kd) by analyzing the binding curves.
Conclusion
Engineered Cyanovirin-N variants, particularly dimeric constructs, represent a significant improvement over the wild-type protein in terms of both neutralization potency and cross-clade reactivity against HIV-1. The enhanced avidity of these molecules for the high-mannose glycans on gp120 makes them promising candidates for further development as antiviral therapeutics or microbicides. The experimental protocols detailed in this guide provide a framework for the continued evaluation and optimization of these and other novel antiviral agents.
References
Cyanovirin-N: A Broad-Spectrum Antiviral Lectin Targeting Viral Glycans
A Comparative Analysis of its Mechanism and Efficacy Against Diverse Viral Pathogens
Cyanovirin-N (CV-N), a protein originally isolated from the cyanobacterium Nostoc ellipsosporum, has emerged as a potent broad-spectrum antiviral agent.[1][2] Its unique mechanism of action, which involves binding to high-mannose oligosaccharides on the surface of viral envelope glycoproteins, sets it apart from many conventional antiviral drugs that target viral enzymes or host cell receptors.[3][4] This guide provides a comparative overview of CV-N's mechanism of action and efficacy against various enveloped viruses, including Human Immunodeficiency Virus (HIV), Influenza virus, Ebola virus (EBOV), and Herpes Simplex Virus (HSV), supported by experimental data and detailed protocols for researchers in virology and drug development.
Mechanism of Action: A Sugar-Coated Defense
CV-N's antiviral activity is primarily attributed to its high-affinity binding to specific N-linked high-mannose glycans, particularly Man-8 and Man-9 oligosaccharides, present on the envelope glycoproteins of numerous viruses.[3][4] This interaction physically obstructs the virus's ability to attach to and enter host cells.
-
Against HIV: CV-N binds with high affinity to the gp120 and gp41 glycoproteins on the surface of HIV.[1][3][5] This binding blocks the interaction of gp120 with the CD4 receptor and the coreceptors (CCR5 or CXCR4) on target T-cells, thereby preventing viral entry.[6][7]
-
Against Influenza Virus: The antiviral activity of CV-N against influenza virus is directed towards the viral hemagglutinin (HA) glycoprotein.[1][3] By binding to the glycans on HA, CV-N inhibits the virus's ability to attach to host cell sialic acid receptors.
-
Against Ebola Virus: CV-N demonstrates inhibitory activity against Ebola virus by binding to the GP1,2 surface envelope glycoprotein.[8][9] This interaction is believed to interfere with the viral entry process.[8][9][10]
-
Against Other Viruses: CV-N has also shown activity against other enveloped viruses such as feline immunodeficiency virus, human herpesvirus 6, and measles virus.[6][7]
Comparative Efficacy of Cyanovirin-N
The potency of CV-N varies across different viruses and even between different strains of the same virus, likely due to variations in the density and arrangement of high-mannose glycans on their respective envelope glycoproteins.[11]
Table 1: Antiviral Activity of Cyanovirin-N Against Various Viruses
| Virus | Strain(s) | Assay Type | Efficacy Metric | Value | Reference |
| HIV-1 | Diverse laboratory and primary isolates | Cell-based | EC50 | Low nanomolar range | [2] |
| Influenza A | Various strains (H1N1, H3N2) | Cytoprotection | EC50 | 0.004 - 0.04 µg/mL | [3] |
| Influenza B | Various strains | Cytoprotection | EC50 | 0.004 - 0.04 µg/mL | [3] |
| Ebola Virus | Zaire strain (Ebo-Z) | Cytopathic effect (CPE) inhibition | - | Delayed CPE development | [8][9] |
| Herpes Simplex Virus-1 (HSV-1) | Strain SM44 | CPE reduction | IC50 (pre-infection) | 2.26 µg/mL | [12] |
| Herpes Simplex Virus-1 (HSV-1) | Strain SM44 | CPE reduction | IC50 (post-infection) | 30.16 µg/mL | [12] |
Table 2: Binding Affinity of Cyanovirin-N to Viral Glycoproteins
| CV-N Variant | Viral Glycoprotein | Virus | Binding Affinity (KD) | Reference |
| Wild-Type (monomer) | gp120 | HIV-1 | 250 nM | [13] |
| Wild-Type (monomer) | Hemagglutinin (HA) | Influenza | 5.7 nM | [13] |
| Wild-Type (monomer) | GP1,2 | Ebola | 34 nM | [13] |
| Engineered Dimer (CVN2L0) | gp120 | HIV-1 | 49 nM | [13] |
Experimental Protocols
The validation of CV-N's antiviral activity and mechanism of action relies on a variety of established experimental techniques.
Antiviral Activity Assays (Cytoprotection Assay)
This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).
-
Cell Culture: Host cells appropriate for the virus of interest (e.g., CEM-SS cells for HIV, Vero cells for HSV-1) are seeded in 96-well plates and allowed to adhere.[2][12]
-
Virus Infection: Cells are infected with the virus in the presence of serial dilutions of CV-N. Control wells include uninfected cells and cells infected without any inhibitor.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 5-7 days).[3]
-
Quantification of Cell Viability: Cell viability is quantified using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of living cells.[3][12] The absorbance is read using a plate reader.
-
Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated, representing the concentration of CV-N that protects 50% of the cells from virus-induced death.
Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
SPR is a powerful technique for studying the kinetics of biomolecular interactions in real-time.[13]
-
Immobilization: One of the binding partners (e.g., the viral glycoprotein) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other binding partner (e.g., CV-N) is flowed over the sensor surface at various concentrations.
-
Signal Detection: The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD), which reflects the binding affinity, is calculated as kd/ka.[13]
Virus Inactivation Assay
This assay determines if the antiviral agent directly and irreversibly inactivates viral particles.
-
Virus Pre-treatment: A known titer of the virus is incubated with a specific concentration of CV-N for a set period.
-
Removal of Inhibitor: The mixture may be diluted to reduce the concentration of CV-N to non-inhibitory levels.
-
Infection of Host Cells: The pre-treated virus is then used to infect susceptible host cells.
-
Quantification of Viral Titer: The remaining viral infectivity is quantified using methods such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay. A significant reduction in viral titer compared to the untreated control indicates direct viral inactivation.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the mechanism of action of Cyanovirin-N and a typical experimental workflow for its validation.
Caption: General mechanism of Cyanovirin-N inhibiting viral entry.
References
- 1. Cyanovirin-N - Wikipedia [en.wikipedia.org]
- 2. Discovery of cyanovirin-N, a novel human immunodeficiency virus-inactivating protein that binds viral surface envelope glycoprotein gp120: potential applications to microbicide development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Anti-Influenza Activity of Cyanovirin-N and Interactions with Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The highly specific carbohydrate-binding protein cyanovirin-N: structure, anti-HIV/Ebola activity and possibilities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Antiviral Activities of Cyanovirin-N: Blocking of Human Immunodeficiency Virus Type 1 gp120 Interaction with CD4 and Coreceptor and Inhibition of Diverse Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cyanovirin-N binds to the viral surface glycoprotein, GP1,2 and inhibits infectivity of Ebola virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Antiviral activity of recombinant cyanovirin-N against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyanovirin-N Binds Viral Envelope Proteins at the Low-Affinity Carbohydrate Binding Site without Direct Virus Neutralization Ability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyanovirin N: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Cyanovirin N, ensuring laboratory safety and environmental responsibility.
The primary objective in the disposal of this compound is to denature the protein, thereby inactivating its biological activity, and to prevent its release into the environment where it could have unintended effects. As a remarkably stable protein, CV-N requires robust inactivation and disposal methods.
Hazard Assessment and Handling Precautions
Based on available safety data, materials containing this compound should be handled with care. The following table summarizes key handling and storage information that informs safe disposal practices.
| Parameter | Guideline | Source |
| Signal Word | Warning | [1] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Suspected of causing cancer. Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1] |
| Handling | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. | [1] |
| Storage | Store locked up. | [1] |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water. | [1] |
Procedural Guidance for this compound Disposal
The following step-by-step process outlines the recommended procedures for the disposal of this compound, from initial waste segregation to final disposal.
Step 1: Waste Identification and Segregation
Proper segregation of waste is the foundation of a safe disposal plan.
-
Identify this compound Waste Streams: Differentiate between the following types of waste:
-
Unused or Expired this compound: Pure product that is no longer needed.
-
Contaminated Labware: Items such as vials, pipette tips, gloves, and bench paper that have come into contact with this compound.
-
Liquid Waste: Solutions containing this compound, including experimental residues and cleaning solutions.
-
-
Segregate at the Source: Use clearly labeled, dedicated waste containers for each type of this compound waste.
Step 2: Inactivation of this compound
Given the high stability of this compound, which can withstand boiling, organic solvents, and detergents without significant loss of anti-HIV activity, robust inactivation methods are crucial.[2] The recommended approach is chemical degradation.
Recommended Chemical Inactivation Protocol:
-
Prepare a 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl) solution.
-
For liquid waste containing this compound, add a sufficient volume of 1 M NaOH or 1 M HCl to the waste container to achieve a final concentration that will ensure complete denaturation of the protein. The mixture should be left for a sufficient period (e.g., several hours to overnight) to ensure complete inactivation.
-
For solid waste (e.g., unused powder), dissolve in a suitable buffer and then proceed with the chemical inactivation as described for liquid waste.
-
Neutralize the solution before final disposal, if required by your institution's environmental health and safety (EHS) office.
Note: Autoclaving alone may not be sufficient for the complete inactivation of this compound due to its high stability. Chemical inactivation prior to autoclaving is recommended for all biologically active protein waste.
Step 3: Final Disposal
-
For Unused or Expired this compound (Solid):
-
Do Not Dispose Down the Drain: Solid protein waste should never be disposed of in the sewer system.
-
Chemical Inactivation: Follow the inactivation protocol in Step 2.
-
Collection for Licensed Disposal: After inactivation, the material should be collected by a licensed hazardous waste disposal company.
-
-
For Contaminated Labware:
-
Collect in Designated Biohazard Bags or Sharps Containers: All labware that has been in contact with this compound should be collected in appropriately labeled containers.
-
Decontamination: If feasible and safe, rinse contaminated glassware with a suitable inactivating solution (e.g., 1 M NaOH or 1 M HCl) and collect the rinse as chemical waste. The decontaminated labware can then be disposed of according to standard laboratory procedures.
-
-
For Liquid Waste:
-
Collect in a Labeled, Sealable Container: Use a container specifically designated for this compound liquid waste. The container should be compatible with the solvents and inactivation chemicals used.
-
Inactivation: Follow the chemical inactivation protocol described in Step 2.
-
Consult EHS for Final Disposal: After inactivation and neutralization, consult your institution's EHS guidelines for appropriate disposal, which may include disposal down the sanitary sewer if permitted for neutralized, non-hazardous solutions.
-
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Cyanovirin-N
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel antiviral agents like Cyanovirin-N. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural guidelines, laboratories can mitigate risks and build a culture of safety that extends beyond the product itself.
Essential Safety and Logistical Information
Cyanovirin-N is a protein with potent antiviral activity, and while it is not classified as a hazardous substance in the same vein as many chemicals, it requires careful handling to minimize exposure and maintain a safe laboratory environment. All work with Cyanovirin-N, particularly when in powdered form or when aerosolization is possible, should be conducted in a Biosafety Level 2 (BSL-2) laboratory.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Cyanovirin-N to prevent direct contact and inhalation:
| PPE Category | Item | Specifications |
| Body Protection | Laboratory Coat | Solid-front or wrap-around gown that fully covers the forearms. |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves. Double-gloving is recommended for handling concentrated stocks. |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times within the laboratory. |
| Face Protection | Face Shield | To be used in conjunction with safety glasses or goggles when there is a risk of splashes or sprays. |
| Respiratory Protection | N95 Respirator | Recommended when handling powdered Cyanovirin-N or when performing procedures with a high likelihood of aerosol generation. |
Emergency Procedures
Skin Contact: In the event of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
Eye Contact: If Cyanovirin-N comes into contact with the eyes, immediately flush with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Inhalation: If inhalation of Cyanovirin-N dust or aerosols occurs, move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.
Ingestion: In the unlikely event of ingestion, rinse the mouth thoroughly with water. Do not induce vomiting. Seek medical attention.
Operational Plan for Handling Cyanovirin-N
A systematic approach to handling Cyanovirin-N is crucial for safety and experimental reproducibility. The following workflow outlines the key steps from material receipt to experimental use.
Disposal Plan
Proper disposal of Cyanovirin-N and all contaminated materials is critical to prevent environmental release and ensure laboratory safety.
Liquid Waste:
-
Collect all liquid waste containing Cyanovirin-N in a clearly labeled, leak-proof container.
-
Decontaminate the liquid waste by adding household bleach to a final concentration of 10% (v/v) and allowing it to sit for at least 30 minutes.
-
After decontamination, the waste can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Solid Waste:
-
All solid waste that has come into contact with Cyanovirin-N, including pipette tips, tubes, and gloves, should be collected in a biohazard bag.
-
The biohazard bag should be securely closed and then autoclaved to decontaminate the contents.
-
Following autoclaving, the decontaminated waste can be disposed of in the regular laboratory trash.
Sharps:
-
Needles, syringes, and other sharps contaminated with Cyanovirin-N must be disposed of in a designated sharps container.
-
Once the sharps container is full, it should be sealed and disposed of through the institution's biomedical waste disposal program.
Experimental Protocol: Purification of Recombinant Cyanovirin-N
This protocol provides a general methodology for the purification of recombinant Cyanovirin-N expressed in E. coli.
1. Cell Lysis and Inclusion Body Isolation: a. Resuspend the cell pellet from a 1-liter culture in 50 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies. d. Wash the inclusion body pellet with a wash buffer (e.g., lysis buffer with 1% Triton X-100) and centrifuge again. Repeat this wash step twice.
2. Solubilization and Refolding: a. Solubilize the washed inclusion bodies in 20 mL of a solubilization buffer (e.g., 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0). b. Slowly add the solubilized protein to a rapidly stirring refolding buffer (e.g., 100 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, 1 mM EDTA) at 4°C. The final protein concentration should be low (e.g., 0.1 mg/mL) to favor proper refolding. c. Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.
3. Purification by Chromatography: a. Concentrate the refolded protein solution using tangential flow filtration or a similar method. b. Apply the concentrated protein to a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., PBS, pH 7.4). c. Collect fractions and analyze by SDS-PAGE to identify those containing purified Cyanovirin-N. d. Pool the pure fractions and concentrate as needed.
4. Quality Control: a. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Assess the purity of the final product by SDS-PAGE and reverse-phase HPLC. c. Confirm the identity of the protein by Western blot or mass spectrometry. d. Evaluate the biological activity of the purified Cyanovirin-N using an appropriate antiviral assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
